molecular formula C11H13ClN2S B1436123 (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride CAS No. 2288710-66-5

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Cat. No.: B1436123
CAS No.: 2288710-66-5
M. Wt: 240.75 g/mol
InChI Key: LPTNIIRGFCUEJT-UHFFFAOYSA-N
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Description

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNIIRGFCUEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-(4-Methylthiazol-5-yl)phenyl)methanamine Hydrochloride: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a pivotal chemical intermediate, recognized for its integral role as a structural component in advanced medicinal chemistry. Its primary significance lies in its use as a foundational building block for the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its fundamental properties, with a focus on its basicity, handling, and application-oriented protocols tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, propose methodologies for its characterization, and contextualize its function within the broader landscape of targeted protein degradation.

Chemical Identity and Physicochemical Profile

Molecular Structure and Identification

This compound is a benzylamine derivative characterized by a 4-methylthiazole substituent at the para-position of the phenyl ring. The presence of the primary amine makes the molecule basic, and it is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

  • IUPAC Name: [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine hydrochloride

  • CAS Number: 2288710-66-5 (for Hydrochloride Salt)[1][2]; 1448189-30-7 (for Free Base)[3][4][5]

  • Molecular Formula: C₁₁H₁₃ClN₂S[1]

  • Molecular Weight: 240.75 g/mol [1]

Core Physicochemical Data

The physical and chemical properties of a compound are critical for its application in synthesis and biological assays. The data below has been consolidated from various suppliers and databases.

PropertyValueSource(s)
Appearance White to off-white powder or crystalline powder.[6]
Molecular Weight 240.75 g/mol [1]
Molecular Formula C₁₁H₁₃ClN₂S[1]
Purity Typically ≥95-98%[7]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place, preferably under an inert atmosphere (e.g., Argon).[1]
Shelf Life Approximately 1095 days under proper storage.[1]
Solubility While data for the exact molecule is sparse, a structurally similar compound is practically insoluble in water, very slightly soluble in chloroform, sparingly soluble in glacial acetic acid, soluble in methanol, and very soluble in N,N-Dimethylformamide (DMF). The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base.[6]

Basicity and pKa Analysis: The Chemical Core

The basicity of the primary amine is the most crucial chemical property of (4-(4-Methylthiazol-5-yl)phenyl)methanamine, as it dictates its behavior in solution, its reactivity in synthetic transformations (e.g., amide bond formation for linker attachment), and its interaction with biological targets.

Theoretical Assessment of Basicity

The basicity of the molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the benzylic amine. The pKa of the conjugate acid (R-CH₂-NH₃⁺) of benzylamine is approximately 9.3. The substituent at the para-position, the 4-methylthiazole ring, will modulate this basicity. The thiazole ring is generally considered to be weakly electron-withdrawing, which would slightly decrease the electron density on the phenyl ring and, by extension, on the benzylic amine. This effect is expected to make the amine slightly less basic than unsubstituted benzylamine, likely resulting in a pKa value in the range of 8.8 - 9.2 .

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the theoretical pKa, potentiometric titration is the gold-standard method. This protocol is designed as a self-validating system, providing precise and reproducible results.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound in an aqueous or mixed-solvent system.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water, CO₂-free

  • Methanol (if solubility is an issue)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

Methodology:

  • Preparation: Accurately weigh ~24 mg (0.1 mmol) of the compound and dissolve it in 20 mL of deionized water. If solubility is limited, a mixed solvent system (e.g., 50:50 methanol:water) can be used, but the resulting pKa will be an apparent pKa (pKa*).

  • Acidification: Add 1.5 equivalents of 0.1 M HCl to the solution to ensure the amine is fully protonated at the start of the titration.

  • Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and position the burette filled with standardized 0.1 M NaOH.

  • Data Collection: Begin stirring and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition before recording the pH and total volume of titrant added. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point from the steepest part of the curve (or by calculating the first derivative, d(pH)/dV).

    • The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated amine (R-NH₃⁺) and the free base (R-NH₂) are equal.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound (~24 mg) B Dissolve in Solvent (e.g., 20 mL H₂O) A->B C Acidify with HCl (1.5 eq) B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume of NaOH F Plot Titration Curve (pH vs. Volume) E->F G Find Equivalence Point (d(pH)/dV) F->G H Determine pKa (pH at 1/2 Equivalence Point) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Role in Medicinal Chemistry: A PROTAC Building Block

The primary application driving interest in this molecule is its function as a precursor to VHL E3 ligase ligands used in PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

Mechanism of Action Context

The (4-(4-Methylthiazol-5-yl)phenyl)methanamine moiety is acylated on the amine to become part of a larger molecule that mimics the natural substrate of the VHL protein. Its structural features enable crucial hydrogen bonding and hydrophobic interactions within the VHL ligand-binding pocket, making it an effective "warhead" for recruiting the VHL E3 ligase.[5] This role is indispensable in the development of novel therapeutics for oncology and neurodegenerative diseases.[5]

PROTAC_Relationship cluster_components PROTAC Components cluster_complex Ternary Complex Formation Amine (4-(4-Methylthiazol-5-yl)phenyl)methanamine VHL_Ligand VHL Ligand (Warhead) Amine->VHL_Ligand is a precursor to Linker Linker VHL_Ligand->Linker linked via VHL_E3 VHL E3 Ligase VHL_Ligand->VHL_E3 binds to POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand linked via POI Target Protein (POI) POI_Ligand->POI binds to

Caption: Role of the amine as a precursor in a PROTAC system.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • Signal Word: Warning.

Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[8]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[9]

    • Lab Coat: A standard lab coat is required.

  • Dispensing:

    • When handling the solid powder, avoid creating dust.[8]

    • Use appropriate tools (spatula) for weighing.

    • Prepare solutions within the fume hood.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

Storage and Stability

To ensure long-term stability and prevent degradation, store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For maximum stability, flushing the container with an inert gas like argon or nitrogen is recommended.[1]

References

  • This compound. Autech Industry Co.,Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF03vE7RgZVJFWIOUj_mEC_GBX4d5hAQp7PleavH3_zcU3vRjqO2o-HgGsyaqZkbSjoCbZ5ywmFBtOhjrHDuQ7htq4bEtKt1e9P5IEvVk8p4i_pprEzq3J3wT5ar4EKQ3ebsRkxJUrybXItRB0WjoUw7czDJ9lP_8zk5aa67MKGVmEteVMl-c3nTjChbfsYzDaVGwgLjRwFrNQFQHA7JbBWhh_RpZy08phYsDU8WZUrh-g0FTwQrung]
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Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design. Thiazole derivatives are integral to a wide array of therapeutics, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

This guide focuses on a specific, high-value thiazole derivative: (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl . This compound has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. It serves as a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), specifically for molecules that engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] The precise architecture of this molecule, featuring a primary amine for linker attachment and a rigid phenyl-thiazole core, is indispensable for constructing potent and selective protein degraders.

This document provides an in-depth, experience-driven guide for researchers and drug development professionals on the robust synthesis and rigorous analytical characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl, ensuring high purity and batch-to-batch consistency.

Part 1: Synthesis Methodology

The synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl is best approached through a convergent strategy that combines efficiency with control over purity. The selected pathway involves a palladium-catalyzed cross-coupling reaction to construct the core bi-aryl system, followed by a straightforward deprotection and salt formation step. This method is advantageous due to its high yields and the solid nature of the final product, which simplifies purification.[5]

Retrosynthetic Analysis

The logic of the synthesis is clarified by examining the molecule in reverse. The target hydrochloride salt is directly accessible from its Boc-protected precursor. This intermediate can be disconnected at the phenyl-thiazole bond, leading back to commercially available or readily prepared building blocks: a protected aminomethylphenylboronic acid and a halogenated 4-methylthiazole.

G cluster_SM Starting Materials Target (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl Boc_Protected Boc-(4-(4-Methylthiazol-5-yl)phenyl)methanamine Target->Boc_Protected Deprotection & Salt Formation Disconnection C-C Disconnection (Suzuki Coupling) Boc_Protected->Disconnection Starting_Materials Disconnection->Starting_Materials Boronic_Acid tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate Thiazole 5-Bromo-4-methylthiazole

Caption: Retrosynthetic analysis of the target compound.

Forward Synthetic Pathway

The synthesis proceeds in two main steps: (1) A Suzuki cross-coupling reaction to form the carbon-carbon bond between the phenyl and thiazole rings, and (2) Acid-mediated deprotection of the Boc-carbamate, which concurrently forms the final hydrochloride salt.

G SM1 Boc-protected benzylboronic ester Intermediate Boc-Protected Intermediate SM1->Intermediate   Pd(PPh₃)₄, K₂CO₃   Toluene/EtOH/H₂O   Reflux SM2 5-Bromo-4-methylthiazole SM2->Intermediate   Pd(PPh₃)₄, K₂CO₃   Toluene/EtOH/H₂O   Reflux Product (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl Intermediate->Product   HCl in Dioxane   Room Temperature

Caption: Forward synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl ((4-(4-methylthiazol-5-yl)phenyl)methyl)carbamate (Boc-Protected Intermediate)

  • Rationale: The Suzuki coupling is a highly reliable and versatile method for forming C-C bonds between aryl systems. The Boc protecting group is essential here; it prevents the primary amine from acting as a nucleophile or interfering with the palladium catalyst. The chosen solvent system (Toluene/Ethanol/Water) effectively solubilizes both the organic and inorganic reagents.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate (1.0 eq), 5-bromo-4-methylthiazole (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

    • Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl

  • Rationale: The Boc group is labile under strong acidic conditions. Using a solution of HCl in an organic solvent like dioxane provides a clean and efficient method for deprotection. This process directly yields the hydrochloride salt, which often has superior crystallinity and handling properties compared to the free base, facilitating its isolation as a solid.[5]

  • Procedure:

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol.

    • To this solution, add a 4M solution of HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours. The formation of a precipitate is typically observed.

    • Monitor the deprotection by TLC or HPLC until the starting material is fully consumed.

    • Remove the solvent under reduced pressure. If necessary, triturate the resulting solid with diethyl ether or hexane to remove any non-polar impurities and facilitate precipitation.

    • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl. An overall yield of approximately 65% can be expected.[5]

Part 2: Comprehensive Characterization

Rigorous characterization is non-negotiable to confirm the structure and ensure the purity of the final compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Analytical Workflow

The logical flow of analysis begins with structural confirmation (NMR, MS, IR) followed by a quantitative assessment of purity (HPLC).

G Start Synthesized Product: (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation HPLC HPLC Analysis Purity_Assessment Purity > 97%? HPLC->Purity_Assessment Structure_Confirmation->HPLC Final Qualified Material Purity_Assessment->Final

Caption: Standard analytical workflow for compound validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following table outlines the expected chemical shifts for the target compound, based on analyses of structurally similar molecules.[6]

Data Type Expected Chemical Shifts (δ, ppm) Assignment and Rationale
¹H NMR ~8.90 (s, 1H)Thiazole proton (C-H at position 2). Singlet, deshielded by adjacent N and S atoms.
~7.50-7.60 (m, 4H)Aromatic protons of the phenyl ring. Complex multiplet due to para-substitution.
~4.10 (s, 2H)Methylene protons (-CH₂-NH₃⁺). Singlet, adjacent to the phenyl ring and ammonium group.
~2.50 (s, 3H)Methyl protons (-CH₃) on the thiazole ring. Singlet.
~8.40 (br s, 3H)Ammonium protons (-NH₃⁺). Broad singlet, exchangeable with D₂O.
¹³C NMR ~155.0Thiazole C2 (N=C-S).
~148.0Thiazole C4 (quaternary, attached to -CH₃).
~130.0 - 140.0Aromatic carbons of the phenyl ring (quaternary and C-H).
~125.0Thiazole C5 (quaternary, attached to phenyl ring).
~45.0Methylene carbon (-CH₂-).
~15.0Methyl carbon (-CH₃).

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the analysis should detect the molecular ion of the free base.

Parameter Expected Value
Molecular Formula (Free Base) C₁₁H₁₂N₂S
Molecular Weight (Free Base) 204.29 g/mol [7]
Expected Ion [M+H]⁺ m/z 205.08

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

Expected Absorption Band (cm⁻¹) Functional Group Assignment
3100 - 2800 (broad)N-H stretching of the primary ammonium salt (-NH₃⁺).
~3050Aromatic C-H stretching.
~1600, ~1500C=C stretching of the aromatic phenyl ring.
~1550C=N stretching of the thiazole ring.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[9][10]

Protocol for HPLC Purity Analysis:

  • System Preparation: Prepare the mobile phase and thoroughly purge the HPLC system to ensure a stable baseline.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

  • Injection: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

HPLC Method Parameters:

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for retaining moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent for the amine, improving peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA gradient elution ensures that both polar and non-polar impurities are resolved and eluted.
Flow Rate 1.0 mL/minStandard flow rate for an analytical column of this size.
Detection UV at 254 nmThe aromatic rings provide strong UV absorbance at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Summary of Characterization Data

Analysis Technique Specification / Expected Result
Identity ¹H NMR, ¹³C NMRSpectrum consistent with the proposed structure.
Molecular Weight ESI-MS[M+H]⁺ detected at m/z 205.08 ± 0.1.
Functional Groups IR SpectroscopyPresence of key bands for -NH₃⁺, Ar C-H, C=C, and C=N.
Purity Reverse-Phase HPLC≥ 97.0% (by peak area).
Appearance VisualOff-white to light yellow solid.

Safety and Handling

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from incompatible materials.

Conclusion

This guide provides a validated and robust framework for the synthesis and characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl. The described two-step synthetic route via Suzuki coupling and acid-mediated deprotection is efficient and scalable. The comprehensive analytical workflow, combining spectroscopic and chromatographic techniques, ensures that the final product meets the high standards of identity and purity required for its application in drug discovery and development, particularly in the synthesis of next-generation therapeutics like PROTACs.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • Ali, I., et al. (2022). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • Verma, R.S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methylthiazol-5-yl)benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-methylthiazol-5-yl)benzylamine hydrochloride (CAS No. 2288710-66-5). Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the essential chemical and physical characteristics that are critical for the advancement of this compound in pharmaceutical applications. The guide covers key areas including molecular structure, predicted physicochemical parameters, a plausible synthetic route, and detailed protocols for analytical characterization. Furthermore, it addresses the stability of the compound and discusses its potential pharmacological relevance based on the known bioactivities of related thiazole derivatives. This document is designed to be a practical resource, offering both foundational knowledge and actionable experimental methodologies.

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3][4] The unique electronic properties and hydrogen bonding capabilities of the thiazole ring contribute to its versatile role in interacting with various biological targets. 4-(4-methylthiazol-5-yl)benzylamine hydrochloride is a compound that marries the thiazole core with a benzylamine functional group, a combination that suggests potential for diverse pharmacological activities. Benzylamine and its derivatives are known intermediates in the synthesis of numerous pharmaceuticals.[5] This guide aims to provide a detailed physicochemical profile of this specific hydrochloride salt to support its evaluation in research and development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Chemical Identity
PropertyValueSource
IUPAC Name (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochlorideAChemBlock[1]
CAS Number 2288710-66-5AChemBlock[1]
Molecular Formula C₁₁H₁₃ClN₂SAChemBlock[1]
Molecular Weight 240.76 g/mol AChemBlock[1]
Chemical Structure dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139038230&t=l"]; " " } Chemical structure of 4-(4-methylthiazol-5-yl)benzylamine.
Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific salt, the following physicochemical parameters have been predicted using established computational models. It is imperative that these values are experimentally verified for any critical applications.

ParameterPredicted ValuePrediction Tool/Method
Melting Point 257-261 °C (for Benzylamine HCl)Chem-Impex[6]
pKa (most basic) ~9.5 (for the primary amine)Based on typical benzylamine pKa values
logP ~2.5ALOGPS[7]
Solubility Highly soluble in water and polar organic solvents.Based on the properties of benzylamine hydrochloride.[5][6][8]

Causality Behind Predicted Properties:

  • Melting Point: The predicted high melting point is characteristic of ionic salts, which form a stable crystal lattice. The value for benzylamine hydrochloride is used as a close structural analog.

  • pKa: The primary amine group is the most basic site in the molecule. Its predicted pKa is in the expected range for a benzylamine, indicating that it will be protonated at physiological pH.

  • logP: The predicted logP suggests a moderate lipophilicity. This is a crucial parameter for drug-likeness, as it influences the compound's ability to cross biological membranes.

  • Solubility: As a hydrochloride salt, the compound is expected to have high aqueous solubility due to its ionic nature. This is a desirable property for many pharmaceutical formulations.

Synthesis and Purification

A plausible synthetic route to 4-(4-methylthiazol-5-yl)benzylamine hydrochloride involves the reduction of the corresponding nitrile. This is a common and high-yielding method for the preparation of benzylamines.[9][10]

Synthesis_Workflow Precursor 4-(4-methylthiazol-5-yl)benzonitrile Intermediate 4-(4-methylthiazol-5-yl)benzylamine Precursor->Intermediate Reduction (e.g., LiAlH₄ or H₂/Catalyst) Product 4-(4-methylthiazol-5-yl)benzylamine hydrochloride Intermediate->Product Treatment with HCl

Caption: Synthetic workflow for the preparation of the target compound.

Synthesis Protocol: Reduction of 4-(4-methylthiazol-5-yl)benzonitrile
  • Dissolution: Dissolve 4-(4-methylthiazol-5-yl)benzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a solution of borane-tetrahydrofuran complex, to the stirred solution at a controlled temperature (typically 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

  • Extraction: Filter the reaction mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the free base, 4-(4-methylthiazol-5-yl)benzylamine.

Salt Formation and Purification
  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified 4-(4-methylthiazol-5-yl)benzylamine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation FTIR FTIR Spectroscopy Compound->FTIR Functional Group Analysis MS Mass Spectrometry Compound->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) Compound->Purity

Caption: A typical workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For an amine hydrochloride salt, the spectra can be obtained in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

4.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the protons to the molecular structure.

Expected ¹H NMR Signals:

  • A singlet for the methyl group on the thiazole ring.

  • A singlet for the proton on the thiazole ring.

  • Aromatic protons in the benzyl group, likely appearing as two doublets.

  • A singlet for the benzylic methylene protons.

  • A broad singlet for the amine protons, which may exchange with residual water in the solvent.

4.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Spectral Interpretation: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Obtain the FTIR spectrum of the KBr pellet.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[11]

Expected FTIR Absorption Bands:

  • N-H stretching vibrations of the ammonium salt in the region of 3000-2700 cm⁻¹.[12]

  • C-H stretching vibrations of the aromatic and methyl groups.

  • C=N and C=C stretching vibrations of the thiazole and benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[13]

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) to confirm the molecular weight.

Stability Assessment

Understanding the stability of a pharmaceutical compound is crucial for determining its shelf-life and appropriate storage conditions. A forced degradation study is a common approach to identify potential degradation pathways.[14][15][16][17][18]

Stability_Testing Compound 4-(4-methylthiazol-5-yl)benzylamine HCl Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Compound->Stress_Conditions Analysis Analysis of Stressed Samples (e.g., HPLC) Stress_Conditions->Analysis Degradation_Profile Identification of Degradation Products and Pathways Analysis->Degradation_Profile

Caption: Workflow for a forced degradation study.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Potential Pharmacological Relevance

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 4-(4-methylthiazol-5-yl)benzylamine hydrochloride. By consolidating available information and providing predictive data and standardized protocols, this document serves as a valuable resource for scientists and researchers. The information presented herein is intended to facilitate further investigation into this promising compound and to support its potential development in the pharmaceutical field. Experimental verification of the predicted properties and a thorough investigation of its biological activity are recommended next steps in the evaluation of this compound.

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(4-(4-Methylthiazol-5-yl)phenyl)methanamine free base vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(4-Methylthiazol-5-yl)phenyl)methanamine: A Comparative Analysis of the Free Base and Hydrochloride Salt

Abstract

This technical guide provides a comprehensive analysis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine, a key intermediate in pharmaceutical research, by comparing its free base form to its hydrochloride salt. For researchers, scientists, and drug development professionals, the selection of the appropriate form of an active pharmaceutical ingredient (API) or intermediate is a critical decision that profoundly impacts physicochemical properties, handling, stability, and biological performance. This document delves into the fundamental chemical principles governing the properties of each form, offers detailed experimental protocols for their characterization, and presents a logical framework for selecting the optimal form based on specific research and development objectives.

Introduction: The Strategic Importance of Form Selection

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a substituted benzylamine derivative featuring a methylthiazole moiety. Its structural motifs are common in a variety of biologically active compounds, making it a valuable building block in medicinal chemistry. The primary amine group of this molecule allows for its existence as a "free base" or as a salt, most commonly the hydrochloride (HCl) salt.

The decision to work with a free base or a salt is not trivial. It is a strategic choice made to optimize a compound's properties for a specific application.[1][2] While the free base represents the parent molecule, its conversion to a salt form by reaction with an acid can dramatically alter its characteristics.[3] Hydrochloride salts are the most prevalent salt form for basic drugs, accounting for about 60% of all basic drug salt forms, chosen for their ability to enhance stability, solubility, and bioavailability.[4] This guide will explore the causality behind these changes and provide the technical rationale needed to make an informed selection.

Molecular and Physicochemical Overview

The fundamental difference between the two forms lies in the protonation state of the primary amine. The free base possesses a neutral amine group (-NH₂), whereas the hydrochloride salt features a protonated ammonium group (-NH₃⁺) with a chloride counter-ion (Cl⁻).

// Invisible edge for layout edge [style=invis]; fb -> hcl; } enddot Caption: Chemical structures of the free base and hydrochloride salt forms.

This seemingly minor structural modification leads to significant differences in their physicochemical profiles.

Property(4-(4-Methylthiazol-5-yl)phenyl)methanamine (Free Base)(4-(4-Methylthiazol-5-yl)phenyl)methanamine HCl (Salt)
Molecular Formula C₁₁H₁₂N₂S[5][6]C₁₁H₁₃ClN₂S[7]
Molecular Weight 204.29 g/mol [5][6]240.76 g/mol
CAS Number 1448189-30-7[8]2288710-66-5
Typical Physical Form Viscous Liquid or Semi-SolidWhite or off-white powder/crystalline solid[9]
Aqueous Solubility Low (Predicted)High (Predicted)[3][10]
Stability Susceptible to oxidation at the amineGenerally more stable; protonation protects the lone pair[11][12]
Melting Point Low[1]Higher than free base

The Rationale for Salt Formation: Enhancing Drug-Like Properties

The conversion of a weakly basic free base into a salt is a cornerstone of pharmaceutical development, employed to overcome undesirable properties of the parent molecule.[1][2]

  • Solubility and Dissolution Rate: This is the most common reason for salt formation.[1] The ionic nature of salts like the hydrochloride allows for strong interactions with polar solvents such as water, leading to a significant increase in aqueous solubility compared to the often less polar, neutral free base.[3][13][14] This enhancement is critical, as poor solubility is a major hurdle to achieving adequate drug absorption and bioavailability.[15][16]

  • Chemical Stability: The lone pair of electrons on the nitrogen atom of a free amine is a site of reactivity, particularly for oxidation into N-oxides.[11][12] In the hydrochloride salt, this lone pair is engaged in a bond with a proton. This protonation effectively "protects" the amine group, reducing its susceptibility to oxidative degradation and thereby improving the compound's chemical stability and shelf-life.[12]

  • Physical Form and Handling: Free bases, especially those with lower molecular weights, can exist as oils or low-melting-point, amorphous solids that are difficult to handle, purify, and formulate.[1] Salt formation typically yields crystalline solids with higher melting points.[17] Crystalline materials are preferred in manufacturing due to their predictable properties, ease of handling, and consistent bulk density.

  • Bioavailability: By improving solubility and dissolution rate, salt formation can directly lead to enhanced bioavailability of orally administered drugs.[4] A drug that dissolves more readily in the gastrointestinal tract has a greater opportunity to be absorbed into the bloodstream.

Head-to-Head Comparison: Key Performance Attributes

AttributeFree BaseHydrochloride SaltScientific Rationale & Field Insights
Aqueous Solubility PoorExcellentThe ionic character of the HCl salt allows for favorable solvation by polar water molecules, dramatically increasing solubility. For in vitro assays or aqueous formulations, the HCl salt is the superior choice.[15][18]
Stability & Shelf-Life ModerateHighThe protonated amine in the HCl salt is less prone to oxidation, preventing the formation of N-oxide degradants and ensuring long-term purity.[11][12] This is critical for maintaining the integrity of reference standards and APIs.
Physical Handling Difficult (Oily/Semi-Solid)Easy (Crystalline Solid)Crystalline solids are easier to weigh accurately, transfer, and formulate. The free-flowing nature of a crystalline powder is a significant advantage in both lab-scale and manufacturing settings over a viscous liquid or waxy solid.[1]
Hygroscopicity Generally LowVariable; requires testingHygroscopicity, the tendency to absorb atmospheric moisture, can be a drawback of some salt forms.[19][20] This can affect powder flow, stability, and accurate weighing. It is a critical parameter that must be experimentally determined.[20]
Synthetic Utility Essential for certain reactionsMay be unsuitable for reactions requiring a nucleophilic amineIn organic synthesis, if the amine is intended to act as a nucleophile (e.g., in amide bond formation), the free base is required. The protonated amine of the salt is not nucleophilic.[21]
Biological Activity Active MoietyDelivers the Active MoietyIn solution, the salt dissociates to release the free base, which is the pharmacologically active entity. The choice of salt form primarily affects the delivery and bioavailability of this active moiety.[10]

A Practical Guide to Characterization and Selection

To make an evidence-based decision, a series of straightforward experiments should be conducted. The following protocols provide a self-validating framework for comparing the two forms.

G

Protocol 1: Small-Scale Preparation of the Hydrochloride Salt

Causality: This protocol leverages the acid-base chemistry of the amine to form the ionic salt, which is typically less soluble in non-polar organic solvents, allowing for its precipitation and isolation.

  • Dissolution: Dissolve 1.0 equivalent of (4-(4-Methylthiazol-5-yl)phenyl)methanamine free base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

  • Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or IPA).

  • Precipitation: The hydrochloride salt will likely precipitate as a solid. Continue stirring at room temperature or cool in an ice bath to maximize yield.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the isolated salt under vacuum to obtain a crystalline powder.

  • Confirmation: Confirm salt formation using analytical techniques such as ¹H NMR (shift in protons adjacent to the amine), FTIR (appearance of N-H⁺ stretching bands), or X-Ray Powder Diffraction (XRPD) to confirm crystallinity.[22][23]

Protocol 2: Comparative Equilibrium Solubility Assessment

Causality: This "shake-flask" method determines the thermodynamic equilibrium solubility, providing a definitive measure of how much of each form can dissolve in a given solvent system.

  • Preparation: Add an excess amount of the free base and the HCl salt to separate vials containing a fixed volume (e.g., 1 mL) of the test solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). The solid should be visible, ensuring saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method like UV-Vis spectroscopy or HPLC.

  • Comparison: The resulting concentration is the equilibrium solubility. A significant increase in solubility for the HCl salt is expected.[15]

Protocol 3: Hygroscopicity Evaluation

Causality: This experiment assesses the material's affinity for water by measuring its weight gain when exposed to a high-humidity environment. This is a critical stability and handling parameter.[20]

  • Initial Weighing: Accurately weigh a small amount (e.g., 10-20 mg) of the free base and the HCl salt into separate, pre-weighed glass vials. Dry the samples in a vacuum oven to establish a baseline dry weight.

  • Exposure: Place the open vials into a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain ~80% relative humidity) at a constant temperature (e.g., 25°C).[20]

  • Monitoring: Re-weigh the samples at set time intervals (e.g., 1, 4, 8, 24 hours).

  • Analysis: Calculate the percentage weight gain due to moisture absorption. A weight gain of >2% often indicates potential hygroscopicity issues that may require controlled storage conditions. For more precise measurements, Dynamic Vapor Sorption (DVS) analysis is the industry standard.[24]

Decision Framework: Selecting the Right Form for the Job

The choice between the free base and the hydrochloride salt is dictated by the intended application.

ApplicationRecommended FormJustification
Organic Synthesis (as a nucleophile) Free Base The unprotonated amine is required to participate in reactions where it acts as a nucleophile (e.g., acylation, alkylation).
Storage & Archiving Hydrochloride Salt Offers superior long-term chemical stability due to protection from oxidation, ensuring the integrity of the material over time.[12]
In Vitro Biological Assays Hydrochloride Salt High aqueous solubility is essential for preparing concentrated stock solutions (often in DMSO) that are then diluted into aqueous assay buffers without precipitation.
Preclinical Formulation (Oral) Hydrochloride Salt The enhanced solubility and dissolution rate are expected to lead to improved and more consistent oral absorption and bioavailability.[1][4]
Solid-State Characterization Hydrochloride Salt Crystalline solids are necessary for techniques like X-ray crystallography and provide more consistent and reproducible data in thermal analysis (DSC/TGA).

Conclusion

For (4-(4-Methylthiazol-5-yl)phenyl)methanamine, the free base and hydrochloride salt forms offer distinct advantages tailored to different stages of the research and development pipeline. The free base , while potentially challenging to handle, is indispensable for synthetic transformations requiring a nucleophilic amine.

Conversely, the hydrochloride salt is the superior form for nearly all downstream applications. Its conversion to a stable, crystalline solid with markedly enhanced aqueous solubility makes it the pragmatic choice for storage, in vitro screening, and formulation development. The principles and protocols outlined in this guide provide a robust framework for scientifically justifying the selection of the optimal form, ultimately accelerating research timelines and ensuring the generation of reliable and reproducible data.

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Initial screening of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Initial Screening of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Introduction

This compound is a novel chemical entity featuring a thiazole derivative and an aromatic amine structure.[1] The presence of the thiazole ring, a common scaffold in biologically active compounds, suggests potential for therapeutic applications. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The initial screening of this compound is therefore warranted to elucidate its potential biological activity and establish a foundation for further drug development efforts.

This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-tiered strategy for the initial screening of this compound. The proposed workflow is designed to efficiently identify and characterize its biological activity, mechanism of action, and preliminary safety profile, thereby enabling informed decisions for subsequent hit-to-lead optimization.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is critical for the design and interpretation of biological assays.

Key Physicochemical Parameters
PropertyMethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO).To determine the optimal solvent for stock solutions and to assess the potential for precipitation in aqueous assay buffers. A structurally similar compound is practically insoluble in water, which suggests that the hydrochloride salt form is crucial for solubility.[3]
Purity High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).To confirm the identity and purity of the compound. A purity of ≥95% is generally required for biological screening.
Lipophilicity (LogD) Shake-flask method (octanol/water partition) at physiological pH (7.4).To predict the compound's tendency to partition into biological membranes, which can influence its absorption, distribution, and potential for non-specific binding.
Chemical Stability Incubation in aqueous buffers at different pH values and temperatures, followed by HPLC analysis.To assess the compound's stability under typical assay and storage conditions.

Table 1: Physicochemical Characterization of this compound.

Tiered Screening Cascade

A tiered approach to screening is a resource-efficient strategy that begins with broad, high-throughput assays and progresses to more focused and complex studies for promising candidates.

Tier 1: Primary High-Throughput Screening (HTS)

The initial goal is to cast a wide net to identify any potential biological activity. A combination of target-based and phenotypic screening is recommended.

Target-Based Screening

Given the structural alerts from the thiazole moiety, a panel of assays targeting kinases, G-protein coupled receptors (GPCRs), and ion channels would be a logical starting point.

Phenotypic Screening

Phenotypic screening in relevant cell lines can uncover unexpected biological activities and mechanisms of action.

G cluster_0 Tier 1: Primary HTS Compound Compound Target-Based Screen Target-Based Screen Compound->Target-Based Screen Phenotypic Screen Phenotypic Screen Compound->Phenotypic Screen

Caption: Tier 1 Primary High-Throughput Screening Workflow.

Tier 2: Hit Confirmation and Dose-Response Studies

Compounds that show activity in the primary screen ("hits") must be confirmed to ensure the activity is real and reproducible.

Experimental Protocol: Hit Confirmation
  • Resupply: Obtain a fresh sample of the compound to rule out degradation or contamination of the original sample.

  • Re-test: Repeat the primary assay in which the hit was identified, using the fresh sample.

  • Orthogonal Assay: If possible, confirm the activity in a different assay that measures the same biological endpoint but uses a different technology or principle.

Experimental Protocol: Dose-Response Analysis
  • Serial Dilution: Prepare a series of dilutions of the confirmed hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay: Perform the primary assay with the range of compound concentrations.

  • Data Analysis: Plot the assay signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) and the maximum effect.

Tier 3: Secondary Assays for Mechanism of Action (MoA) and Selectivity

Once a hit is confirmed and its potency is determined, the next step is to understand how it works and how selective it is.

MoA Elucidation

The choice of MoA assays will depend on the nature of the primary hit. For example, if the compound was a hit in a cancer cell viability screen, subsequent assays could include:

  • Cell cycle analysis (flow cytometry)

  • Apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining)

  • Target engagement assays (e.g., thermal shift assays, cellular target engagement assays)

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects.

  • Panel Screening: Screen the compound against a broad panel of related targets (e.g., a kinase panel if the primary hit was a kinase inhibitor).

  • Counter-screening: Test the compound in assays for known problematic targets (e.g., the hERG ion channel, which is associated with cardiotoxicity).

G cluster_1 Tier 3: Secondary Assays Confirmed Hit Confirmed Hit MoA Studies MoA Studies Confirmed Hit->MoA Studies Selectivity Profiling Selectivity Profiling Confirmed Hit->Selectivity Profiling Lead Candidate Lead Candidate MoA Studies->Lead Candidate Selectivity Profiling->Lead Candidate

Caption: Tier 3 Secondary Assay Workflow for MoA and Selectivity.

Tier 4: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[4][5] In vitro ADME assays are a cornerstone of this early evaluation.[6][7]

In Vitro ADME Assays
AssayMethodRationale
Metabolic Stability Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis to measure the rate of compound disappearance.[8]To predict the rate of metabolic clearance in the liver, a major determinant of a drug's half-life in the body.
CYP450 Inhibition Incubation with recombinant cytochrome P450 enzymes and specific substrates to assess the compound's potential to inhibit major drug-metabolizing enzymes.To identify the risk of drug-drug interactions.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.To determine the free fraction of the compound, which is generally the pharmacologically active portion.
Permeability Caco-2 or PAMPA assays to assess the compound's ability to cross intestinal cell monolayers.To predict oral absorption.

Table 2: Key In Vitro ADME Assays.

In Vitro Toxicology Assays
AssayMethodRationale
Cytotoxicity Measurement of cell viability (e.g., using MTT or CellTiter-Glo assays) in a panel of cell lines, including both cancerous and non-cancerous lines.To assess the compound's general toxicity to cells.
hERG Inhibition Patch-clamp electrophysiology or binding assays to assess the compound's potential to block the hERG potassium channel.To identify the risk of cardiotoxicity.
Genotoxicity (Ames Test) A bacterial reverse mutation assay to detect the potential of a compound to cause DNA mutations.To assess the mutagenic potential of the compound.

Table 3: Key In Vitro Toxicology Assays.

Data Interpretation and Decision-Making

The data generated from this tiered screening cascade will provide a comprehensive initial profile of this compound. The decision to advance the compound to the next stage of drug discovery, hit-to-lead optimization, will be based on a holistic assessment of its potency, selectivity, mechanism of action, and early ADME/Tox properties. A successful lead candidate will exhibit a desirable balance of these properties.

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Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, particularly in the development of novel oncology therapeutics.[1] Its prevalence in clinically approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib underscores the therapeutic potential of this privileged structure.[2] This guide provides an in-depth exploration of the multifaceted mechanisms of action through which thiazole derivatives exert their anticancer effects, offering field-proven insights and detailed experimental methodologies for researchers in the field.

The Versatility of the Thiazole Scaffold in Targeting Cancer Biology

Thiazole derivatives exhibit a remarkable ability to interact with a diverse array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[3] This pleiotropic activity stems from the unique physicochemical properties of the thiazole ring, which facilitates interactions with various enzymatic pockets and protein interfaces.[2] The primary mechanisms of action can be broadly categorized into several key areas, which will be explored in detail.

Inhibition of Protein Kinases: Disrupting Aberrant Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Thiazole derivatives have emerged as potent inhibitors of several key oncogenic kinases.[4][5]

Key Kinase Targets:

  • Tyrosine Kinases: Many thiazole-containing compounds, including the FDA-approved drug Dasatinib, are potent inhibitors of tyrosine kinases like BCR-ABL, SRC family kinases, and receptor tyrosine kinases such as VEGFR and EGFR.[3][6] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.

  • Serine/Threonine Kinases: The PI3K/mTOR pathway, a central regulator of cell growth and metabolism, is another prominent target.[7] Thiazole derivatives have been developed as dual PI3K/mTOR inhibitors, offering a strategy to overcome resistance to single-agent therapies.[7] Additionally, BRAF, a serine/threonine kinase frequently mutated in melanoma, is a target for some thiazole-based compounds.[5]

Causality Behind Experimental Choices: The initial screening of a novel thiazole derivative often involves broad-panel kinase assays to identify potential targets. Subsequent validation requires cellular assays to confirm on-target activity and downstream pathway modulation. For instance, demonstrating a reduction in the phosphorylation of a kinase's substrate via Western blot is a crucial validation step.

Visualizing Kinase Inhibition:

kinase_inhibition Thiazole Thiazole Derivative Kinase Oncogenic Kinase (e.g., VEGFR, PI3K) Thiazole->Kinase Binds to ATP-binding site Block Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Block2 Inhibition Block->Kinase Block2->Downstream

Caption: Thiazole derivatives often inhibit kinases by competing with ATP.

Disruption of Microtubule Dynamics: Inducing Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[8] Several classes of thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10]

These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[8]

Data Presentation: Tubulin Polymerization Inhibition

Compound IDCancer Cell LineTargetIC50 (µM)Reference
Compound 2e Ovar-3, MDA-MB-468Tubulin Polymerization7.78[9]
Compound 5b MCF-7, A549Tubulin Polymerization3.3[8]
Compound 4f HCT-116, HepG-2, MCF-7Tubulin Polymerization0.00933[11]
Compound 5a HCT-116, HepG-2, MCF-7Tubulin Polymerization0.00952[11]

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

tubulin_workflow Start Hypothesis: Thiazole derivative interferes with mitosis CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle G2M Observation: G2/M Arrest CellCycle->G2M TubulinAssay In Vitro Tubulin Polymerization Assay G2M->TubulinAssay Inhibition Result: Inhibition of Polymerization TubulinAssay->Inhibition Docking Molecular Docking (Colchicine Site) Inhibition->Docking Binding Prediction: Favorable Binding Docking->Binding Conclusion Conclusion: Compound is a tubulin polymerization inhibitor Binding->Conclusion

Caption: A logical workflow for confirming tubulin polymerization inhibition.

Induction of Apoptosis: Activating Programmed Cell Death

A fundamental goal of cancer therapy is to induce apoptosis in malignant cells. Thiazole derivatives employ various strategies to trigger this programmed cell death pathway.[12][13]

Mechanisms of Apoptosis Induction:

  • Mitochondrial (Intrinsic) Pathway: Many thiazole compounds induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3/7.[14][15] This is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[14]

  • Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway through the activation of caspase-8.[12]

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with the thiazole derivative at various concentrations and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Gently harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the thiazole derivative. An increase in the Annexin V positive population (both early and late apoptotic) indicates apoptosis induction.[16]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, thiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[13][17] The specific phase of cell cycle arrest can provide clues about the underlying mechanism of action.

  • G1 Arrest: Some thiazolides promote G1 phase cell cycle arrest, which can be mediated by pathways such as the inhibition of protein translation via the mTOR/c-Myc/p27 pathway.[17]

  • G2/M Arrest: As previously discussed, compounds that interfere with microtubule dynamics typically cause a robust G2/M arrest.[8]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Treat cells with the thiazole derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence.

  • Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the distribution of cells in each phase to determine if the thiazole derivative induces arrest at a specific checkpoint.[18]

Anti-Angiogenic Activity: Cutting Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Thiazole derivatives have been shown to possess anti-angiogenic properties, primarily through the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13][19][20]

Experimental Validation: The anti-angiogenic potential of thiazole derivatives can be assessed using in vitro assays such as the endothelial tube formation assay or in vivo models like the chick chorioallantoic membrane (CAM) assay.[19][21]

Conclusion: A Privileged Scaffold with Diverse Anticancer Mechanisms

The thiazole nucleus is a remarkably versatile scaffold in oncology drug discovery, giving rise to derivatives that can potently and often selectively modulate a wide range of cancer-relevant targets.[2][22] Their mechanisms of action are diverse, encompassing the inhibition of key signaling kinases, disruption of the cytoskeleton, induction of programmed cell death, cell cycle arrest, and inhibition of angiogenesis. A thorough understanding of these mechanisms, elucidated through the rigorous application of the experimental workflows detailed in this guide, is paramount for the rational design and successful clinical translation of the next generation of thiazole-based anticancer agents.

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An In-Depth Technical Guide: Exploratory Research on Kinase Inhibitors Containing a Thiazole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases, as fundamental mediators of cellular signaling, have become principal targets in modern therapeutic strategies, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this class of drugs, the thiazole moiety has emerged as a privileged scaffold. This guide provides an in-depth technical exploration of kinase inhibitors incorporating a thiazole ring. We will dissect the physicochemical advantages of the thiazole moiety, detail rational design and synthesis strategies, elucidate the primary mechanisms of action, and survey prominent clinical examples. Furthermore, this guide offers a field-proven, step-by-step protocol for the in vitro evaluation of novel thiazole-containing kinase inhibitors, providing researchers and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The Central Role of Kinases and the Dawn of Targeted Therapy

Kinases as Master Regulators of Cellular Function

Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules.[2] Consequently, kinases are integral to virtually all cellular processes, including signal transduction, cell cycle progression, metabolism, and apoptosis.[1][2] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3]

The Therapeutic Promise of Kinase Inhibition

The discovery that aberrant kinase activity drives the uncontrolled proliferation of cancer cells spurred the development of targeted therapies designed to specifically inhibit these enzymes.[4] Unlike traditional chemotherapy, which indiscriminately targets all rapidly dividing cells, kinase inhibitors can be designed to act on the specific molecular drivers of a particular disease, offering the potential for greater efficacy and reduced side effects. Enzyme inhibition has thus become a viable and prominent strategy in tumor treatment.[5]

Emergence of the Thiazole Scaffold in Kinase Inhibitor Design

In the quest for potent and selective kinase inhibitors, medicinal chemists have explored a vast array of heterocyclic compounds. Among these, the thiazole ring has proven to be a particularly versatile and effective scaffold.[4] Thiazole derivatives have demonstrated a high potential for interacting with various protein kinases, leading to their incorporation into numerous clinically successful drugs.[3][6] This guide will delve into the specific attributes that make the thiazole moiety a cornerstone of modern kinase inhibitor design.[5]

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[7] Its unique electronic and structural properties make it a "privileged" scaffold in drug design.

Physicochemical Properties of the Thiazole Ring

The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, confers significant stability.[7] The presence of both a hydrogen bond donor (N-H) and acceptor (N) allows for versatile interactions with biological targets. Furthermore, the sulfur atom can engage in non-covalent interactions, further enhancing binding affinity. The thiazole ring's planarity and relatively low molecular weight are also advantageous for fitting into the often-constrained active sites of kinases.[8]

Advantages of Thiazole in Drug Design
  • Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, like phenyl or pyridine rings, allowing chemists to fine-tune a compound's physicochemical properties, such as solubility and metabolic stability, without sacrificing binding affinity.

  • Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring is a key hydrogen bond acceptor, frequently forming a critical interaction with the "hinge" region of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors and serves to anchor the molecule in the active site.

  • Metabolic Stability: The aromaticity of the thiazole ring generally imparts good metabolic stability, a crucial property for any drug candidate.[8]

  • Synthetic Accessibility: A variety of robust and high-yielding synthetic methods exist for the construction of the thiazole core, making it an attractive scaffold from a chemical synthesis perspective.[9]

Design and Synthesis of Thiazole-Containing Kinase Inhibitors

The development of novel thiazole-based kinase inhibitors relies on a combination of rational design strategies and efficient synthetic chemistry.

Rational Drug Design Strategies
  • Structure-Based Drug Design (SBDD): With the availability of numerous kinase crystal structures, SBDD is a powerful approach. Researchers can visualize how existing inhibitors bind to the ATP pocket and use this information to design novel thiazole-containing molecules with improved affinity and selectivity.

  • Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are employed. This involves analyzing the structure-activity relationships (SAR) of a series of known inhibitors to build a pharmacophore model, which defines the key chemical features required for activity. New thiazole derivatives can then be designed to fit this model.

Key Synthetic Routes to the Thiazole Core

One of the most fundamental and widely used methods for constructing the thiazole ring is the Hantzsch thiazole synthesis.[10]

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[10] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10]

Protocol: Synthesis of 2-amino-4-phenylthiazole

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[10]

  • Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes.[10]

  • Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na2CO3) solution and swirl to mix. The product should precipitate as a solid.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Rinse the collected solid (filter cake) with water.[10]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven to obtain the final product.

G cluster_0 Hantzsch Thiazole Synthesis Workflow Reactants α-Haloketone + Thioamide Solvent Add Methanol & Stir Bar Reactants->Solvent 1. Combine Heat Heat at 100°C (30 min) Solvent->Heat 2. Dissolve Cool Cool to Room Temperature Heat->Cool 3. React Precipitate Pour into Na2CO3(aq) to Precipitate Product Cool->Precipitate 4. Neutralize Filter Vacuum Filtration Precipitate->Filter 5. Isolate Product Isolate & Dry Thiazole Product Filter->Product 6. Purify

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Structure-Activity Relationship (SAR) Studies: A Case Study

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For thiazole-based inhibitors, this often involves systematically modifying the substituents at various positions on the thiazole ring and any appended chemical groups. For example, studies have shown that adding strong electron-withdrawing groups, such as a nitro group, to a phenyl ring attached to the thiazole can increase the overall antibacterial and antifungal activity of the compound.[11]

Mechanism of Action: How Thiazole Inhibitors Target Kinases

ATP-Competitive Inhibition: The Dominant Paradigm

The vast majority of clinically approved kinase inhibitors, including those with a thiazole core, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[12] The thiazole moiety often plays a crucial role in this process, typically by forming one or more hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site, preventing ATP from binding and effectively shutting down the enzyme's catalytic activity.

Caption: Thiazole inhibitors compete with ATP for the kinase binding site.

Prominent Thiazole-Containing Kinase Inhibitors in the Clinic

The versatility of the thiazole scaffold is underscored by its presence in several FDA-approved kinase inhibitors.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib (Sprycel®) is a potent inhibitor of multiple tyrosine kinases, most notably the BCR-ABL fusion protein, which is the causative agent of most cases of chronic myeloid leukemia (CML).[13][14] The mechanism of action for Dasatinib involves binding to the ATP-binding site of both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in patients who have developed resistance to other inhibitors like imatinib.[15] The aminothiazole core of Dasatinib is critical for its high-affinity binding.

Dabrafenib: A BRAF-Specific Inhibitor

Dabrafenib (Tafinlar®) is a potent and selective inhibitor of BRAF kinase, specifically targeting the V600E mutant form, which is prevalent in metastatic melanoma.[16] Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the BRAF kinase.[12] This binding blocks the downstream signaling of the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[12][17]

Other Notable Thiazole-Containing Kinase Inhibitors
Inhibitor NamePrimary Target(s)Therapeutic Indication(s)
Dasatinib BCR-ABL, SRC familyChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[13]
Dabrafenib BRAF V600EMetastatic Melanoma, Non-Small Cell Lung Cancer (NSCLC)[12][16]
Fostamatinib Spleen Tyrosine Kinase (Syk)Chronic Immune Thrombocytopenia (ITP)
AR-A014418 GSK3β(Investigational) Alzheimer's disease, Bipolar disorder[5]

In Vitro Evaluation of Thiazole-Containing Kinase Inhibitors: A Practical Guide

Once a novel thiazole-containing compound has been synthesized, its biological activity must be rigorously evaluated. A key first step is to determine its potency in an in vitro kinase assay.

Essential In Vitro Kinase Assays

A variety of assay formats are available, each with its own advantages. These assays typically measure either the consumption of ATP or the generation of the phosphorylated product. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method that quantifies the amount of ADP produced during the kinase reaction.[18]

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a self-validating framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.

The ADP-Glo™ assay is a two-step luminescent assay.[19] First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[20] In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light.[18] The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Test thiazole inhibitor (dissolved in DMSO)

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[21]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

  • Compound Dilution: Prepare a serial dilution of the test thiazole inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Kinase Reaction Setup (5 µL volume): [22]

    • To each well of a 384-well plate, add 1.25 µL of 4x test compound dilution (or DMSO for positive and negative controls).

    • Add 1.25 µL of 4x substrate/ATP mix in kinase buffer.

    • To initiate the reaction, add 2.5 µL of 2x kinase in kinase buffer. For negative controls ("no enzyme"), add 2.5 µL of kinase buffer alone.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 1 hour.[21]

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.[21]

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Normalization:

    • Average the signal from the positive control wells (enzyme + substrate, no inhibitor). This represents 100% kinase activity.

    • Average the signal from the negative control wells (substrate, no enzyme). This represents 0% kinase activity.

    • Normalize the data for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

  • IC50 Value: The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity. This value is derived directly from the fitted curve.

G cluster_0 ADP-Glo™ Kinase Assay Workflow Start Set up Kinase Reaction: - Inhibitor (or DMSO) - Substrate + ATP - Kinase Enzyme Incubate1 Incubate at RT (e.g., 60 min) Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate at RT (40 min) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Add_Detection Incubate3 Incubate at RT (30-60 min) Add_Detection->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Future Perspectives and Challenges

While thiazole-containing kinase inhibitors have achieved significant clinical success, challenges remain.

Overcoming Drug Resistance

A major limitation of targeted therapies is the development of acquired resistance, often through secondary mutations in the kinase domain or the activation of bypass signaling pathways.[23] Strategies to overcome resistance include the development of next-generation inhibitors that can target these mutations and the use of combination therapies that block multiple signaling nodes simultaneously.[23][24]

Improving Selectivity and Reducing Off-Target Effects

Many kinase inhibitors target multiple kinases, which can lead to off-target side effects. A key goal in modern drug design is to improve inhibitor selectivity.[25] Computational tools and advanced structural biology techniques are accelerating the design of highly selective inhibitors, which is crucial for minimizing toxicity.[2]

Conclusion

The thiazole moiety has firmly established itself as a privileged and highly versatile scaffold in the field of kinase inhibitor research and development. Its favorable physicochemical properties and synthetic accessibility have enabled the creation of potent and effective drugs for a range of diseases. The continued exploration of the chemical space around the thiazole core, coupled with advances in rational drug design and a deeper understanding of kinase biology and resistance mechanisms, promises to yield a new generation of innovative and life-saving therapies.

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An In-Depth Technical Guide to the Discovery of Bioactive Molecules from (4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic discovery of novel bioactive molecules derived from the starting scaffold, (4-(4-methylthiazol-5-yl)phenyl)methanamine. We will delve into the strategic design of a discovery campaign, from initial library synthesis and high-throughput screening to target deconvolution and hit-to-lead optimization, grounding our discussion in established scientific principles and methodologies.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern pharmaceutical sciences.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. Thiazole-containing compounds exhibit an extensive range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4] Prominent examples of FDA-approved drugs incorporating a thiazole ring include the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, underscoring the therapeutic relevance of this heterocyclic system.[1][5]

The starting molecule for our exploration, (4-(4-methylthiazol-5-yl)phenyl)methanamine, presents an attractive platform for derivatization and subsequent biological screening. Its structure features several key points for chemical modification: a primary benzylic amine, an aromatic phenyl ring, and the thiazole nucleus itself. These features allow for the generation of a diverse chemical library to probe a wide range of biological targets.

The Starting Scaffold: Physicochemical Properties of (4-(4-methylthiazol-5-yl)phenyl)methanamine

A thorough understanding of the starting material is paramount. (4-(4-methylthiazol-5-yl)phenyl)methanamine, with the chemical formula C11H12N2S, possesses a molecular weight of approximately 204.29 g/mol .[6] Its structure is characterized by a methylthiazole group attached to a phenyl ring, which in turn is substituted with a methanamine group.

PropertyValueSource
Molecular FormulaC11H12N2S[6]
Molecular Weight204.29 g/mol [6]
IUPAC Name[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine[6]
CAS Number1448189-30-7[7]

The primary amine group is a key reactive handle, allowing for a multitude of chemical transformations to build a diverse library of derivatives.

A Strategic Approach to Library Synthesis and Derivatization

The initial phase of any discovery program based on a novel scaffold is the creation of a focused library of analogues. The goal is to systematically explore the chemical space around the core structure to identify key structure-activity relationships (SAR).[8][9]

Experimental Protocol: Amide Library Synthesis

A straightforward and effective initial derivatization strategy is the acylation of the primary amine to form a library of amides. This introduces a wide variety of substituents and modulates the physicochemical properties of the parent molecule.

Objective: To synthesize a diverse library of N-acylated derivatives of (4-(4-methylthiazol-5-yl)phenyl)methanamine.

Materials:

  • (4-(4-methylthiazol-5-yl)phenyl)methanamine

  • A diverse set of carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HBTU) or a mild base (e.g., triethylamine)

  • Anhydrous solvents (e.g., dichloromethane, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Dissolution: Dissolve (4-(4-methylthiazol-5-yl)phenyl)methanamine (1 equivalent) in anhydrous dichloromethane.

  • Activation (if using a carboxylic acid): In a separate flask, dissolve the carboxylic acid (1.1 equivalents) and a coupling agent like HATU (1.1 equivalents) in anhydrous dimethylformamide. Stir for 15 minutes at room temperature.

  • Coupling: Add the activated carboxylic acid solution dropwise to the solution of the starting amine.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure of the purified product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

This parallel synthesis approach can be readily adapted to a 96-well plate format for the rapid generation of a diverse library.

High-Throughput Screening (HTS) Strategies for Bioactivity Identification

With a focused library of derivatives in hand, the next step is to screen for biological activity using a panel of high-throughput assays.[10][11][12][13] The choice of assays should be guided by the known biological activities of other thiazole-containing compounds, while also casting a wide net to discover novel pharmacology.

Visualization of the Discovery Workflow

Discovery_Workflow Start (4-(4-methylthiazol-5-yl)phenyl)methanamine (Starting Scaffold) Library Derivative Library Synthesis Start->Library HTS High-Throughput Screening (HTS) Library->HTS Assay Panel Hit_ID Hit Identification & Confirmation HTS->Hit_ID Target_Decon Target Deconvolution & MoA Studies Hit_ID->Target_Decon Active Hits Lead_Opt Hit-to-Lead Optimization (SAR) Hit_ID->Lead_Opt Confirmed Hits Target_Decon->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate Optimized Lead

Caption: A generalized workflow for the discovery of bioactive molecules.

Recommended Primary Assays:
  • Antimicrobial Susceptibility Testing: Screen the library against a panel of pathogenic bacteria and fungi to identify compounds with antimicrobial activity.[8][14]

  • Kinase Inhibition Assays: Utilize a panel of recombinant kinases to identify potential kinase inhibitors, a common mechanism for anticancer drugs.

  • Cell-Based Phenotypic Screens: Employ high-content imaging to screen for compounds that induce a desired cellular phenotype, such as apoptosis in cancer cells or inhibition of inflammatory cytokine production.[15][16]

Target Deconvolution and Mechanism of Action (MoA) Studies

Once "hit" compounds are identified and confirmed, determining their molecular target is a critical next step.[15][16][17][18] This process, known as target deconvolution, is essential for understanding the mechanism of action and for rational lead optimization.

Experimental Protocol: Affinity-Based Pull-Down for Target Identification

One of the most common and effective methods for target identification is the affinity-based pull-down.[17][18][19]

Objective: To identify the protein target(s) of a bioactive "hit" compound.

Materials:

  • Active "hit" compound with a suitable functional group for linker attachment.

  • Affinity resin (e.g., NHS-activated sepharose beads).

  • Cell lysate from a relevant cell line.

  • Wash and elution buffers.

  • Mass spectrometry facility for protein identification.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the hit compound with a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization onto the resin. It is crucial to ensure that this modification does not abrogate the biological activity of the compound.

  • Immobilization: Covalently attach the synthesized probe to the affinity resin according to the manufacturer's protocol.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

Visualization of the Affinity-Based Pull-Down Workflow

Affinity_Pull_Down Hit Bioactive Hit Compound Probe Synthesize Affinity Probe (e.g., Biotinylated) Hit->Probe Immobilize Immobilize Probe on Streptavidin Beads Probe->Immobilize Incubate Incubate Probe-Beads with Lysate Immobilize->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein Identification (Mass Spectrometry) Elute->MS

Caption: Workflow for affinity-based protein target identification.

Hit-to-Lead Optimization of Novel Bioactive Scaffolds

The final stage of this discovery process is to transform a confirmed "hit" into a "lead" compound with improved potency, selectivity, and drug-like properties.[9][20][21][22] This iterative process involves a deep dive into the structure-activity relationship (SAR) of the compound series.

Key Strategies in Lead Optimization:
  • Systematic SAR Exploration: Synthesize and test a focused library of analogues to probe the effects of modifying different parts of the molecule on its biological activity.[9][21]

  • Improving Potency and Selectivity: Fine-tune the structure to enhance its interaction with the target protein while minimizing off-target effects.

  • Optimizing ADMET Properties: Modify the compound to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[21] This often involves balancing lipophilicity and solubility.

  • Structure-Based Drug Design: If the 3D structure of the target protein is known, computational methods like molecular docking can guide the design of more potent and selective inhibitors.[9][20]

Conclusion and Future Directions

The journey from a starting scaffold like (4-(4-methylthiazol-5-yl)phenyl)methanamine to a preclinical candidate is a complex but systematic process. It requires a multidisciplinary approach that integrates synthetic chemistry, high-throughput screening, biochemistry, and computational modeling. The thiazole nucleus continues to be a rich source of therapeutic innovation, and the strategies outlined in this guide provide a robust framework for unlocking the potential of novel thiazole derivatives in drug discovery. Future efforts should focus on leveraging advances in artificial intelligence and machine learning to accelerate the design-synthesize-test cycle and to predict the biological activities and ADMET properties of novel compounds with greater accuracy.

References

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  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives - SciELO. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a primary amine building block that has garnered significant interest in the field of medicinal chemistry. Its unique structure, featuring a central phenyl ring flanked by a reactive benzylamine moiety and a drug-like methylthiazole heterocycle, makes it a valuable intermediate in the synthesis of complex molecular architectures. The thiazole ring is a common motif in a wide array of biologically active compounds, contributing to target binding and influencing pharmacokinetic properties. This guide provides a comprehensive overview of the practical applications of (4-(4-Methylthiazol-5-yl)phenyl)methanamine in key organic transformations, with a focus on protocols relevant to researchers in drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂S[1]
Molecular Weight 204.29 g/mol [1]
Appearance Viscous Liquid or Solid or Semi-solid
CAS Number 1448189-30-7[1]
Storage Keep in a dark place, sealed in dry, 2-8°C

Safety and Handling: (4-(4-Methylthiazol-5-yl)phenyl)methanamine is classified as a hazardous substance.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Core Synthetic Applications: Amide Coupling and Reductive Amination

The primary amine functionality of (4-(4-Methylthiazol-5-yl)phenyl)methanamine is the key to its synthetic utility, primarily serving as a nucleophile in reactions that form new carbon-nitrogen bonds. Two of the most prevalent and powerful of these transformations are amide coupling and reductive amination. These reactions are cornerstones of medicinal chemistry, enabling the linkage of molecular fragments to build complex drug candidates.

Application I: Amide Bond Formation - The Gateway to Bioactive Amides

The formation of an amide bond via the coupling of an amine and a carboxylic acid is one of the most frequently employed reactions in drug discovery. The resulting amide linkage is a stable and common feature in a vast number of pharmaceuticals. The (4-(4-Methylthiazol-5-yl)phenyl)methyl moiety can be readily incorporated into molecules such as kinase or PARP inhibitors through this method.

Causality of Experimental Choices:

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent. The choice of coupling reagent and additives is critical to ensure high yields, minimize side reactions, and, particularly in the case of chiral carboxylic acids, prevent racemization.

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. HATU is known for its high efficiency and low rates of racemization, making it a preferred choice for sensitive substrates.

  • Additives: HOBt (Hydroxybenzotriazole) is often used in conjunction with carbodiimides like EDCI. It acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a less reactive but still acylating HOBt ester, which helps to suppress side reactions and racemization.

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acidic species generated during the reaction and to deprotonate the amine starting material, enhancing its nucleophilicity.

  • Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are typically used to dissolve the reactants and facilitate the reaction.

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Amine Addition cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DMF B Add HATU (1.1 eq) and DIPEA (2.0 eq) A->B C Stir at RT for 15 min (Activation) B->C D Add (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq) C->D E Stir at RT for 2-16 h D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: Synthesis of N-((4-(4-methylthiazol-5-yl)phenyl)methyl)picolinamide

This protocol describes the synthesis of a representative amide, which is a common scaffold in various kinase inhibitors.

  • Activation: To a solution of picolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add a solution of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Expected Characterization Data (based on analogous structures):

Data TypeExpected Observations
¹H NMR Peaks corresponding to the thiazole methyl and proton, aromatic protons from both phenyl and picolinyl rings, and the methylene bridge protons.
¹³C NMR Resonances for all unique carbon atoms, including the amide carbonyl, and carbons of the aromatic and heterocyclic rings.
MS (ESI) A prominent peak for [M+H]⁺.
Application II: Reductive Amination - Building Secondary Amines

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine. This method is highly favored in pharmaceutical synthesis due to its efficiency and the broad availability of starting materials.[2]

Causality of Experimental Choices:

The success of a reductive amination hinges on the selective reduction of the imine intermediate in the presence of the starting carbonyl compound.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent.[3] For more sensitive substrates or when milder conditions are required, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent alternatives.[4] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing for the selective reduction of the more electrophilic iminium ion.

  • Solvent: Protic solvents like methanol or ethanol are often used as they can participate in the initial imine formation and are compatible with the reducing agents. Dichloromethane (DCM) or dichloroethane (DCE) are also frequently employed.

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the dehydration step in imine formation.

Experimental Workflow: Reductive Amination

G cluster_prep Imine Formation cluster_reduction In-situ Reduction cluster_workup Work-up & Purification A Combine Aldehyde/Ketone (1.0 eq) and (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq) in Methanol B Add Acetic Acid (catalytic) A->B C Stir at RT for 1-2 h B->C D Cool to 0°C C->D E Add Sodium Borohydride (1.5 eq) portion-wise D->E F Warm to RT and stir for 2-12 h E->F G Quench with Water/Sat. NaHCO₃ F->G H Extract with DCM G->H I Dry (MgSO₄), Filter, Concentrate H->I J Purify by Chromatography or Crystallization I->J

Caption: General workflow for a one-pot reductive amination.

Detailed Protocol: Synthesis of N-benzyl-(4-(4-methylthiazol-5-yl)phenyl)methanamine

This protocol outlines the synthesis of a representative secondary amine.

  • Imine Formation: In a round-bottom flask, dissolve (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Add a few drops of glacial acetic acid and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the desired secondary amine.

Application in Drug Discovery: A Scaffold for Targeted Therapies

The 4-(4-methylthiazol-5-yl)phenyl moiety is a key structural element in a number of potent and selective enzyme inhibitors. The ability to easily functionalize the benzylamine group through the robust reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The N-((4-(4-methylthiazol-5-yl)phenyl)methyl)amide scaffold is found in inhibitors of various kinases, including Aurora kinases, which are crucial for cell cycle regulation and are a target in oncology.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that induce synthetic lethality in tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations. The core structure of several PARP inhibitors contains a substituted benzylamine fragment, highlighting the utility of (4-(4-Methylthiazol-5-yl)phenyl)methanamine in this therapeutic area.

Logical Relationship: From Building Block to Drug Candidate

G A (4-(4-Methylthiazol-5-yl)phenyl)methanamine (Starting Material) B Amide Coupling or Reductive Amination A->B C-N Bond Formation C Functionalized Intermediate B->C D Further Synthetic Steps (e.g., cyclization, cross-coupling) C->D E Final Drug Candidate (e.g., Kinase/PARP Inhibitor) D->E F Preclinical & Clinical Development E->F

Caption: Synthetic pathway from the starting amine to a drug candidate.

Conclusion

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a high-value building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its utility is primarily derived from the reactivity of its primary amine, which allows for its incorporation into larger molecules through reliable and well-established reactions such as amide coupling and reductive amination. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile reagent in the synthesis of novel compounds with therapeutic potential.

References

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. ChemCatChem. Available at: [Link]

  • Supporting Information for Amine-Catalyzed Amidation of Carboxylic Acids with Amines. The Royal Society of Chemistry. Available at: [Link]

  • (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. PubChem. Available at: [Link]

  • Thiazole-5-methanamide compound and preparation method, medicinal composition and application thereof. Google Patents.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • N-phenyl amide compounds. Google Patents.
  • One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. The Royal Society of Chemistry. Available at: [Link]

  • Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). PubMed Central. Available at: [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Characterization and identification of three compounds by ¹H NMR spectra. ResearchGate. Available at: [Link]

  • Appendix I. University of Pittsburgh. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]

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The Versatile Building Block: (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, (4-(4-Methylthiazol-5-yl)phenyl)methanamine has emerged as a cornerstone scaffold, particularly in the design of targeted therapies. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, functionalization, and application of this versatile amine.

The intrinsic value of this building block lies in the synergistic combination of its structural motifs. The thiazole ring, a common feature in numerous FDA-approved drugs, offers a unique array of bioisosteric properties and hydrogen bonding capabilities, contributing to enhanced target affinity and metabolic stability. The phenylmethanamine portion provides a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, empowering researchers to leverage the full potential of (4-(4-Methylthiazol-5-yl)phenyl)methanamine in their drug discovery endeavors.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe utilization.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂S[1]
Molecular Weight 204.29 g/mol [1]
Appearance Viscous Liquid or Solid or Semi-solid
Storage Temperature 2-8°C, Keep in dark place, sealed in dry

Safety & Handling: (4-(4-Methylthiazol-5-yl)phenyl)methanamine is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The most common and efficient synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine involves a two-step process starting from commercially available materials. This process includes the formation of a nitrile intermediate followed by its reduction to the primary amine.

Synthesis_Workflow Start 4-Bromobenzonitrile Step1 Hantzsch Thiazole Synthesis (with Thioacetamide) Start->Step1 Reagents Intermediate 4-(4-Methylthiazol-5-yl)benzonitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., with LiAlH₄ or H₂/Catalyst) Intermediate->Step2 Intermediate Product (4-(4-Methylthiazol-5-yl)phenyl)methanamine Step2->Product

Caption: Synthetic workflow for (4-(4-Methylthiazol-5-yl)phenyl)methanamine.

Protocol 1: Synthesis of 4-(4-Methylthiazol-5-yl)benzonitrile

This protocol is adapted from established Hantzsch thiazole synthesis methodologies.

Materials:

  • 4-Bromobenzonitrile

  • Thioacetamide

  • Suitable solvent (e.g., Ethanol, DMF)

  • Base (e.g., Sodium bicarbonate)

Procedure:

  • To a solution of 4-bromobenzonitrile (1.0 eq) in a suitable solvent, add thioacetamide (1.1 eq) and a base (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-methylthiazol-5-yl)benzonitrile.

Protocol 2: Reduction to (4-(4-Methylthiazol-5-yl)phenyl)methanamine

The reduction of the nitrile is a critical step to yield the desired primary amine.

Materials:

  • 4-(4-Methylthiazol-5-yl)benzonitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in THF, or H₂ gas with a catalyst like Raney Nickel or Palladium on carbon)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄)

Procedure (using LiAlH₄):

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-(4-methylthiazol-5-yl)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield (4-(4-Methylthiazol-5-yl)phenyl)methanamine, which can be purified further by column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

The primary amine of (4-(4-Methylthiazol-5-yl)phenyl)methanamine is a versatile functional group for constructing a diverse library of compounds through reactions such as amide bond formation and reductive amination. These reactions are fundamental in the synthesis of kinase inhibitors and other targeted therapies.[2][3]

Application_Workflow BuildingBlock (4-(4-Methylthiazol-5-yl)phenyl)methanamine AmideCoupling Amide Bond Formation BuildingBlock->AmideCoupling ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination AmideProduct N-Acyl Derivatives (Kinase Inhibitors) AmideCoupling->AmideProduct AmineProduct N-Alkyl Derivatives ReductiveAmination->AmineProduct CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AmideCoupling AldehydeKetone Aldehyde/Ketone (R'-CHO / R'-CO-R'') AldehydeKetone->ReductiveAmination

Caption: Key synthetic applications of the title building block.

Protocol 3: Amide Bond Formation using HATU Coupling

Amide coupling is a cornerstone of medicinal chemistry. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is favored for its high efficiency and low rate of racemization.[4][5]

Materials:

  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Example Application: The synthesis of N-(4-((4-(4-methylthiazol-5-yl)phenyl)methyl)phenyl)acetamide derivatives has been shown to yield compounds with potential antibacterial and nematicidal activities.[6]

Protocol 4: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl substituents on an amine.[7]

Materials:

  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Rationale for Reagent Choice: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes and is less toxic than sodium cyanoborohydride.[7]

Case Study: Application in Kinase Inhibitor Synthesis

The (4-(4-methylthiazol-5-yl)phenyl)methanamine scaffold is a key component in the development of various kinase inhibitors. For instance, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have shown potent inhibition of Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[2][3] The synthesis of such inhibitors often involves an initial amide coupling or a related C-N bond-forming reaction with the primary amine of our building block.

The general structure of these inhibitors often features the thiazole-phenyl moiety as a key pharmacophore that interacts with the hinge region of the kinase active site. The exocyclic amine provides a vector for introducing various substituents that can occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity.

Conclusion

(4-(4-Methylthiazol-5-yl)phenyl)methanamine stands out as a high-value building block for the synthesis of complex and biologically active molecules. Its utility is underscored by the straightforward and efficient protocols for its synthesis and subsequent functionalization through robust reactions like amide coupling and reductive amination. The successful application of this scaffold in the development of potent kinase inhibitors highlights its significance in contemporary drug discovery. The detailed protocols and scientific insights provided in this application note are intended to facilitate the innovative use of this versatile compound in the ongoing quest for novel and effective therapeutics.

References

  • 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile - Manpick Laboratories Private Limited. Available at: [Link]

  • PubChem Compound Summary for CID 89689879, (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Wang, S. et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. Available at: [Link]

  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. Available at: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]

  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. European Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

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  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PubMed Central. Available at: [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available at: [Link]

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In Vitro Assay Setup for (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride: A Guideline for Profiling Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the biological activity of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. Given its structural features, particularly the primary amine group, this compound is a candidate for interaction with monoamine oxidases (MAO). This application note details the rationale, setup, and execution of a fluorometric assay to determine its inhibitory potency and selectivity against the two major isoforms, MAO-A and MAO-B. The protocols are designed for a 96-well plate format, ensuring suitability for dose-response analysis and potential high-throughput screening.

Introduction to the Target: Monoamine Oxidases (MAO)

Monoamine oxidases (MAO) are a critical family of enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters and xenobiotic amines.[1][2] Dysfunction in MAO activity is implicated in a host of neurological and psychiatric disorders. There are two primary isoforms:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are established therapeutics for depression and anxiety.[2][3][4]

  • MAO-B: Primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are cornerstone therapies in the management of Parkinson's disease and are being investigated for Alzheimer's disease.[2][3][4]

The distinct therapeutic applications of isoform-selective inhibitors underscore the importance of accurately profiling new chemical entities for their activity against both MAO-A and MAO-B.

Test Article: this compound

The compound of interest is a thiazole derivative with an aromatic amine structure.[5] Its potential as a MAO inhibitor is hypothesized based on the presence of a primary amine moiety, which mimics the structure of endogenous monoamine substrates. The hydrochloride salt form generally confers favorable aqueous solubility, which is advantageous for in vitro biological assays.

Table 1: Compound Properties

PropertyValueSource(s)
Full Chemical Name This compound[6]
CAS Number 2288710-66-5[6]
Molecular Formula C₁₁H₁₃ClN₂S[6]
Molecular Weight 240.75 g/mol [6]
Purity ≥97% (Recommended)[6]
Storage Store at 2-8°C under inert gas[6]

Assay Principle and Rationale

The protocol described herein is a robust, continuous fluorometric assay. Its principle relies on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of a monoamine substrate.[2][7]

Causality of the Assay System:

  • Enzymatic Reaction: MAO-A or MAO-B oxidizes a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.[2]

  • Fluorogenic Detection: In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ reacts with a highly sensitive and stable probe, such as Amplex® Red, to produce resorufin.[2][8]

  • Signal Quantification: Resorufin is a highly fluorescent compound, and the increase in its fluorescence intensity is directly proportional to the MAO activity.[2] An inhibitor, such as our test compound, will reduce the rate of H₂O₂ formation, leading to a decreased rate of fluorescence generation.

Assay_Principle cluster_MAO Step 1: MAO Enzymatic Reaction cluster_Detection Step 2: Fluorometric Detection Substrate p-Tyramine Substrate MAO MAO-A or MAO-B Enzyme Substrate->MAO + O₂ + H₂O Products Aldehyde + NH₃ + H₂O₂ (Hydrogen Peroxide) MAO->Products H2O2_node H₂O₂ (from Step 1) Products->H2O2_node HRP HRP Enzyme H2O2_node->HRP Probe Amplex® Red (Non-Fluorescent) Probe->HRP Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin Signal Readout (Ex/Em ≈ 535/587 nm)

Caption: Principle of the coupled fluorometric MAO inhibition assay.

Materials and Reagents

  • Test Compound: this compound

  • Enzymes: Recombinant Human MAO-A and MAO-B (e.g., from Sigma-Aldrich, R&D Systems)

  • Substrate: p-Tyramine hydrochloride (substrate for both isoforms)[2]

  • Detection Reagent: Amplex® Red Monoamine Oxidase Assay Kit (e.g., Invitrogen™ A12214) or individual components:[9][10][11]

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Hydrogen Peroxide (H₂O₂) for standard curve (optional)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4[2]

  • Positive Controls:

    • Clorgyline: Selective MAO-A inhibitor[12]

    • Selegiline: Selective MAO-B inhibitor[13]

  • Equipment & Consumables:

    • Black, flat-bottom 96-well microplates (for fluorescence)

    • Multichannel pipettes

    • Fluorescence microplate reader with Ex/Em filters for ~535/587 nm

    • Incubator set to 37°C

    • Reagent reservoirs

Experimental Workflow: Step-by-Step Protocols

The following protocols are designed to determine the IC₅₀ value of the test compound against both MAO isoforms. Running these in parallel is highly recommended for direct comparison of selectivity.

Experimental_Workflow A Step A: Reagent Preparation - Compound Serial Dilution - Enzyme Working Solution - Substrate/Detection Mix B Step B: Assay Plate Setup - Add Buffer/Controls/Compound - Add Enzyme Solution A->B C Step C: Pre-incubation 10-15 min at 37°C (Allows compound to bind enzyme) B->C D Step D: Reaction Initiation Add Substrate/Detection Mix C->D E Step E: Kinetic Measurement Read Fluorescence (Ex/Em ≈ 535/587 nm) for 30-40 min at 37°C D->E

Caption: High-level overview of the experimental workflow.

Reagent Preparation
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

    • Rationale: A high-concentration DMSO stock is standard for screening compounds. It allows for minimal final solvent concentration in the assay, preventing artifacts.

  • Test Compound Dilutions (10X): Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, dilute each of these 1:10 in Assay Buffer to create the 10X final assay concentrations.

  • Positive Control Stocks (1 mM): Prepare 1 mM stock solutions of Clorgyline and Selegiline in DMSO. Create 10X working solutions in Assay Buffer as needed (e.g., a final assay concentration of 1 µM is typically sufficient for full inhibition).[13]

  • MAO Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay; consult the manufacturer's datasheet. Prepare this solution fresh just before use.

  • Substrate/Detection Mix: Prepare a 2X working solution containing p-tyramine, Amplex® Red, and HRP in Assay Buffer. The final concentrations in the well should be optimized, but typical starting points are 1 mM p-tyramine, 200 µM Amplex® Red, and 1 U/mL HRP.[2][10] Protect this solution from light.

Assay Plate Setup and Procedure

The procedure is identical for both MAO-A and MAO-B; simply use the corresponding enzyme and positive control inhibitor.

Table 2: Example 96-Well Plate Layout

1 2 3 4-10 11 12
A-C NCNCNCTest Cmpd (Serial Dilution)PCPC
D BlankBlankBlank...PCPC
E-H ..................
NC = Negative Control (DMSO vehicle); PC = Positive Control (Clorgyline or Selegiline); Blank = No Enzyme

Procedure:

  • Add Controls and Test Compound: To the appropriate wells of a black 96-well plate, add 10 µL of the 10X Test Compound dilutions, 10X Positive Control, or 10% DMSO in Assay Buffer (for Negative Control wells).

  • Add Enzyme: Add 40 µL of the MAO-A or MAO-B working solution to all wells except the "Blank" wells. Add 40 µL of Assay Buffer to the "Blank" wells. The total volume is now 50 µL.

    • Rationale: Pre-incubating the enzyme and inhibitor allows for binding to occur before the substrate is introduced, which is critical for accurately measuring inhibition, especially for time-dependent inhibitors.[12]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the 2X Substrate/Detection Mix to all wells. The final volume is 100 µL, and the final DMSO concentration is 1%.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically (e.g., one reading every minute for 30-40 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13]

Data Analysis and Interpretation

The goal of data analysis is to convert the raw fluorescence kinetic data into a robust IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data_Analysis_Workflow A Raw Kinetic Fluorescence Data (RFU vs. Time) B Calculate Reaction Rate (V) (Slope of the linear portion of the curve) A->B C Calculate Percent Inhibition %I = (1 - (V_inhibitor - V_blank) / (V_NC - V_blank)) * 100 B->C D Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) C->D E Determine IC₅₀ Value (Non-linear regression, four-parameter fit) D->E

Caption: Workflow for calculating the IC₅₀ value from kinetic data.

  • Calculate Reaction Rates: For each well, plot the Relative Fluorescence Units (RFU) against time. Determine the slope (V = ΔRFU/Δt) of the initial, linear portion of this curve. This slope is the reaction rate.

  • Calculate Percent Inhibition: Use the rates (V) to calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = (1 - (V_test_compound - V_blank) / (V_negative_control - V_blank)) * 100

  • Generate Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal, 4PL). The software will calculate the IC₅₀ value.

Interpreting the Results: By obtaining IC₅₀ values for both MAO-A and MAO-B, you can determine not only the potency of this compound but also its selectivity. The selectivity index (SI) is calculated as the ratio of IC₅₀ values (e.g., SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)). A high SI value (>100) indicates significant selectivity for one isoform over the other.

Trustworthiness: Self-Validating Controls & Troubleshooting

Control TypePurposeExpected OutcomeTroubleshooting If Outcome Fails
Blank (No Enzyme) Measures background fluorescence from reagents.Very low, stable signal.High signal suggests contaminated reagents or probe degradation. Prepare fresh.
Negative Control (NC) Represents 100% enzyme activity (0% inhibition).Robust, linear increase in fluorescence over time.Low signal suggests inactive enzyme or substrate. Check reagent integrity.
Positive Control (PC) Represents maximum inhibition (~100%).Signal should be close to the Blank.High signal indicates the control inhibitor is inactive or used at too low a concentration.
Compound Autofluorescence Checks if the test compound itself is fluorescent.Run a parallel well with compound and buffer but no enzyme/substrate. Signal should be low.If high, the compound interferes. A different assay method (e.g., HPLC-based) may be needed.[1]

References

  • BenchChem. (2025). Application Notes and Protocols for MAO-A Inhibition.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Evotec. Monoamine Oxidase (MAO)
  • Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) - Protocol.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Sigma-Aldrich. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin.
  • BenchChem. This compound Product Page.
  • Bio-Techne. Monoamine Oxidase Assay Kit Protocol.
  • Iright. Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit.
  • Cell Biolabs, Inc. Monoamine Oxidase Assays.
  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE.
  • Lee, K. C., et al. (1993). An enzymatic assay for the MAO-B inhibitor selegiline in plasma. PubMed.
  • Thermo Fisher Scientific. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5.
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Application Notes and Protocols for the Evaluation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Moieties in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic armamentarium against inflammatory conditions is largely dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects upon long-term use.[1] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory properties.[2] This has been attributed, in part, to their ability to modulate key inflammatory pathways. For instance, certain thiazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the production of pro-inflammatory prostaglandins.[3][4] Others have been found to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][6][7][8][9]

This document provides a comprehensive guide for the investigation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine , a novel compound featuring a methylthiazole phenyl core, as a potential anti-inflammatory agent. We will outline a strategic workflow, from initial in vitro screening to in vivo validation, designed to thoroughly characterize its pharmacological profile and elucidate its mechanism of action.

Hypothesized Mechanism of Action

Based on the structural alerts present in (4-(4-Methylthiazol-5-yl)phenyl)methanamine and the known pharmacology of related thiazole derivatives, we hypothesize that this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The phenylthiazole moiety bears resemblance to the core structures of known COX-2 selective inhibitors.[10][11][12]

  • Modulation of the NF-κB Signaling Pathway: The aminomethyl group could interact with components of the IKK complex or other upstream regulators of NF-κB activation.[5][7][8]

  • Suppression of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including p38, JNK, and ERK) are critically involved in the production of pro-inflammatory cytokines and can be targeted by small molecules.[13][14][15][16][17]

The following protocols are designed to systematically test these hypotheses.

Experimental Workflow for Anti-Inflammatory Evaluation

The investigation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine will proceed through a tiered approach, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies and in vivo models of inflammation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_screening Initial Screening (Cell Viability, Anti-denaturation) enzymatic_assays Enzymatic Assays (COX-1/COX-2, 5-LOX) in_vitro_screening->enzymatic_assays cellular_assays Cell-Based Assays (LPS-stimulated Macrophages) enzymatic_assays->cellular_assays mechanistic_studies Mechanistic Studies (Western Blot, qPCR) cellular_assays->mechanistic_studies acute_model Acute Inflammation Model (Carrageenan-induced Paw Edema) mechanistic_studies->acute_model Promising In Vitro Data chronic_model Chronic Inflammation Model (Adjuvant-induced Arthritis) acute_model->chronic_model pk_pd Pharmacokinetics/ Pharmacodynamics chronic_model->pk_pd nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes transcribes Compound (4-(4-Methylthiazol-5-yl)phenyl)methanamine Compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Part 2: In Vivo Validation

Protocol 5: Acute Inflammatory Model

5.1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used and reproducible model of acute inflammation. Injection of carrageenan into the rat paw induces edema, and the anti-inflammatory effect of the test compound is measured by its ability to reduce this swelling. [2][18][19]* Procedure:

    • Acclimatize male Wistar rats for one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and different dose groups of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (e.g., 10, 30, 100 mg/kg).

    • Administer the test compound or controls orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation: Anti-Edematous Effect

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-Experimental Value0
Indomethacin10Experimental ValueCalculated Value
Test Compound10Experimental ValueCalculated Value
Test Compound30Experimental ValueCalculated Value
Test Compound100Experimental ValueCalculated Value

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine as a potential anti-inflammatory agent. The data generated from these studies will elucidate its efficacy, potency, and mechanism of action. Positive results, particularly a favorable COX-2 selectivity index and potent inhibition of pro-inflammatory mediators in vivo, would warrant further investigation, including more chronic models of inflammation (e.g., adjuvant-induced arthritis), pharmacokinetic profiling, and toxicology studies. The systematic approach described herein is crucial for advancing this promising chemical scaffold in the anti-inflammatory drug discovery pipeline.

References

  • Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Available at: [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. British Journal of Pharmacology. Available at: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]

  • Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Okoye, T. C., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Medicinal Chemistry Research. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • ScienceDirect. (n.d.). MAPK signalling pathway: Significance and symbolism. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available at: [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. Available at: [Link]

  • Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Oncogene. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Ríos, E. R., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Ethnopharmacology. Available at: [Link]

  • Sharma, M., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Available at: [Link]

  • Covance. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available at: [Link]

  • Dannhardt, G., & Kiefer, W. (2001). The development of COX-2 inhibitors. Nature Reviews Drug Discovery. Available at: [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology. Available at: [Link]

  • Kumar, V., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Available at: [Link]

  • Synapse. (2023). What are COX-2 inhibitors and how do you quickly get the latest development progress? Available at: [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]

  • PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Available at: [Link]

  • Ullah, H., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Journal of Inflammation Research. Available at: [Link]

  • ChemUniverse. (n.d.). (4-(4-METHYLTHIAZOL-5-YL)PHENYL)METHANAMINE. Available at: [Link]

  • Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Choi, S. H., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology. Available at: [Link]

  • Onasanya, A., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Serbian Chemical Society. Available at: [Link]

  • Sasso, O., et al. (2019). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • G. F., et al. (2018). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistrySelect. Available at: [Link]

Sources

Synthesis of kinase inhibitors from (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Kinase Inhibitors from (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of diverse kinase inhibitors utilizing (4-(4-Methylthiazol-5-yl)phenyl)methanamine as a versatile starting material. The 4-methylthiazole-5-yl-phenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in inhibitors targeting a range of protein kinases crucial to cell signaling and disease progression.[1][2] This document outlines robust, field-proven protocols for key synthetic transformations including urea formation, amide bond coupling, and N-heteroarylation. Furthermore, it provides standard protocols for the subsequent biological evaluation of these synthesized compounds, including in vitro kinase inhibition and cell-based proliferation assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block for the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the Thiazole Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] This has made them one of the most important classes of drug targets. The design of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can form key interactions within the ATP-binding pocket of the kinase domain.

The thiazole ring is a prominent structural motif in numerous clinically approved and investigational drugs.[1][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it an ideal anchor for kinase inhibitor design. The specific starting material, (4-(4-Methylthiazol-5-yl)phenyl)methanamine, offers a strategic entry point for inhibitor synthesis. It features:

  • A primary benzylic amine that serves as a versatile reactive handle for derivatization.

  • A rigid phenyl-thiazole core that correctly orients substituents into the kinase active site.

  • The 4-methyl group on the thiazole, which can provide beneficial steric interactions and improve metabolic stability.

This guide details how to exploit the reactivity of the primary amine to generate libraries of potential kinase inhibitors.

Synthetic Strategies and Workflow

The primary amine of (4-(4-Methylthiazol-5-yl)phenyl)methanamine is readily functionalized through several robust and high-yielding chemical transformations. The three principal strategies detailed in this guide—urea synthesis, amide coupling, and N-heteroarylation—provide access to distinct chemical classes of kinase inhibitors, each with a unique pharmacological profile.

G cluster_start Starting Material cluster_reactions Core Synthetic Transformations cluster_products Kinase Inhibitor Classes start (4-(4-Methylthiazol-5-yl)phenyl)methanamine urea Urea / Thiourea Formation start->urea + R-N=C=O amide Amide Bond Coupling start->amide + R-COOH + Coupling Agent snar N-Heteroarylation (e.g., SNAr) start->snar + Het-Cl urea_prod N-Aryl Urea Derivatives urea->urea_prod amide_prod N-Benzyl Amide Derivatives amide->amide_prod snar_prod N-Heteroaryl Amines (e.g., Pyrimidines) snar->snar_prod

Caption: Synthetic workflow starting from (4-(4-Methylthiazol-5-yl)phenyl)methanamine.

Detailed Synthesis Protocols

The following protocols are designed to be robust and scalable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Aryl Urea Derivatives

Urea-based scaffolds are prevalent in kinase inhibitors, such as Sorafenib, as they effectively mimic the hydrogen bonding pattern of the adenine hinge-binding region of ATP. This protocol describes the reaction of the primary amine with an isocyanate.

Causality: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate. The reaction is typically fast and irreversible, requiring no catalyst and proceeding cleanly at room temperature. Anhydrous solvents are crucial to prevent the hydrolysis of the isocyanate to a carbamic acid, which can decompose and lead to side products.

Materials

Reagent Purpose
(4-(4-Methylthiazol-5-yl)phenyl)methanamine Starting Material
Substituted Phenyl Isocyanate (e.g., 4-chlorophenyl isocyanate) Electrophile
Dichloromethane (DCM), Anhydrous Aprotic Solvent
Saturated Aqueous Sodium Bicarbonate Workup (Quench)
Brine Workup (Washing)
Anhydrous Magnesium Sulfate (MgSO₄) Drying Agent

| Hexanes, Ethyl Acetate | Chromatography Solvents |

Step-by-Step Procedure

  • Dissolve (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the substituted phenyl isocyanate (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) to yield the desired N-aryl urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for efficient coupling of the starting amine with a carboxylic acid.

Mechanism & Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an activated HOBt ester.[4] This ester is less prone to side reactions and reacts cleanly with the primary amine to form the desired amide bond, thereby improving yield and purity.[4][5]

G RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC->O_Acyl HOBt_Ester HOBt-Ester (Activated Ester) O_Acyl->HOBt_Ester + HOBt Byproduct N-Acylurea (Byproduct) O_Acyl->Byproduct Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Starting Amine

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Materials

Reagent Purpose
(4-(4-Methylthiazol-5-yl)phenyl)methanamine Starting Material
Carboxylic Acid of interest Coupling Partner
EDC (or EDCI) Carbodiimide Activator
HOBt Additive to prevent side reactions
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic base

| N,N-Dimethylformamide (DMF), Anhydrous | Polar Aprotic Solvent |

Step-by-Step Procedure

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Add (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.1 eq) to the mixture.

  • Cool the mixture to 0 °C in an ice bath, then slowly add EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and water-soluble reagents.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure amide product.

  • Characterize the structure by appropriate spectroscopic methods.

Protocol 3: Synthesis of N-Heteroaryl Amines (Aurora Kinase Scaffold)

Many potent kinase inhibitors, such as Dasatinib and CYC116, feature an amine linked to a pyrimidine or similar heteroaromatic ring.[6][7] This protocol describes a nucleophilic aromatic substitution (SNAr) to construct such a scaffold.

Causality: The reaction requires an electron-deficient heteroaromatic ring (e.g., a pyrimidine substituted with an electron-withdrawing group or additional nitrogen atoms) and a good leaving group (e.g., chloride). The reaction is typically performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate. A high-boiling point polar aprotic solvent like n-butanol or DMF is ideal.

Materials

Reagent Purpose
(4-(4-Methylthiazol-5-yl)phenyl)methanamine Starting Material
2-Chloro-4-(aryl/heteroaryl)pyrimidine Electrophile
n-Butanol or Dioxane High-boiling Solvent

| DIPEA or K₂CO₃ | Base (to scavenge HCl) |

Step-by-Step Procedure

  • Combine (4-(4-Methylthiazol-5-yl)phenyl)methanamine (1.0 eq), the 2-chloropyrimidine derivative (1.1 eq), and a base such as DIPEA (2.0 eq) in n-butanol (0.2 M).

  • Heat the mixture to reflux (approx. 110-120 °C) for 6-18 hours, monitoring progress by LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude material by flash chromatography or preparative HPLC to yield the target N-heteroaryl amine.

  • Confirm the structure and purity via NMR and LC-MS.

Structure-Activity Relationship (SAR) Insights

The derivatization of the parent amine allows for systematic exploration of the structure-activity relationship. Literature on thiazole-based inhibitors provides valuable guidance for substituent selection.[1][8]

Table 1: Exemplar SAR Trends for Thiazole-Based Kinase Inhibitors

Target Kinase Scaffold Modification (R-group) Activity Trend & Rationale Reference
Aurora Kinases Para-substituent on the N-phenyl ring of a pyrimidine amine Potency is correlated with a substituent at the aniline para-position. A morpholino group was found to be highly effective. [7]
VEGFR-2 Nitro or Fluoro group on a terminal phenyl ring Electron-withdrawing groups are often critical for potency. The nitro group can form key hydrogen bonds. [1][9]
GSK-3β Primary carboxamide on the thiazole ring Significantly improves potency, likely through additional hydrogen bonding interactions in the active site. [1]

| CDK9 | Varies; bulky groups on attached pyrimidine | Can enhance selectivity for specific cyclin-dependent kinases. |[1] |

Biological Evaluation Protocols

Once synthesized and purified, the novel compounds must be evaluated for biological activity.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a compound against a specific kinase. The ADP-Glo™ (Promega) assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Materials

Reagent/Component Purpose
Recombinant Kinase (e.g., Aurora A) Enzyme
Kinase-specific substrate (peptide) Substrate for phosphorylation
Adenosine Triphosphate (ATP) Phosphate donor
Test Compound (in DMSO) Inhibitor
ADP-Glo™ Reagent Stops kinase reaction, depletes ATP
Kinase Detection Reagent Converts ADP to ATP, generates light

| Assay Buffer (with MgCl₂) | Provides optimal reaction conditions |

Step-by-Step Procedure

  • Prepare serial dilutions of the test compound in DMSO and then in the assay buffer. The final DMSO concentration should be ≤1%.

  • In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Add the kinase and its specific substrate to all wells except the background control.

  • Initiate the kinase reaction by adding ATP (at a concentration near its Kₘ for the specific kinase).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[10]

Materials

Reagent/Component Purpose
Cancer Cell Line (e.g., HCT-116, MCF-7) Biological system
Cell Culture Medium (e.g., DMEM) + FBS Cell growth
Test Compound (in DMSO) Putative cytotoxic agent
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Indicator dye

| Solubilization Solution (e.g., acidified isopropanol) | Dissolves formazan crystals |

Step-by-Step Procedure

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.

  • Add MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the results to determine the GI₅₀/IC₅₀ value (concentration causing 50% inhibition of cell growth).

Conclusion

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a high-value, versatile starting material for the synthesis of diverse classes of kinase inhibitors. The protocols outlined in this guide provide a robust framework for chemical synthesis, derivatization, and subsequent biological characterization. By systematically applying these synthetic and analytical methods, researchers can efficiently explore the chemical space around this privileged thiazole scaffold to identify novel and potent kinase inhibitors for therapeutic development.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.).
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (n.d.). Semantic Scholar.
  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025). Journal of Medicinal Chemistry.
  • Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. (n.d.).
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (n.d.). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Iranian Journal of Pharmaceutical Research.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.).
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.).
  • Coupling Reagents in Amide Synthesis. (n.d.). Scribd.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. (n.d.). PubMed.
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2025).
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry.
  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine. (n.d.). Sigma-Aldrich.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry.
  • From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors. (2022). Bioorganic Chemistry.
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (n.d.).
  • Synthesis of N³-(substituted phenyl)-N⁵-(substituted phenyl)-4-(4,... (n.d.).
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI.
  • Application Notes and Protocols for Coupling Reactions of (4-Methyloxazol-2-YL)methanamine. (n.d.). BenchChem.

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Cell-based assay protocol for (4-(4-Methylthiazol-5-yl)phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: An Integrated Cell-Based Assay Cascade for Characterizing (4-(4-Methylthiazol-5-yl)phenyl)methanamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The (4-(4-methylthiazol-5-yl)phenyl)methanamine scaffold is a versatile chemical structure found in a variety of biologically active compounds. Derivatives of this core structure have been investigated for multiple therapeutic applications, including anticancer and antimicrobial activities.[1][2][3] The biological effects of these compounds are thought to arise from interactions with specific molecular targets, such as enzymes or receptors, which in turn modulate cellular pathways governing proliferation, apoptosis, and inflammation.[1] Given their potential as therapeutic agents, a systematic and robust approach to characterizing their mechanism of action in a cellular context is paramount for advancing preclinical drug discovery efforts.

This guide provides an integrated, multi-assay protocol designed to comprehensively evaluate the cellular effects of novel (4-(4-methylthiazol-5-yl)phenyl)methanamine derivatives. We present a logical workflow, beginning with broad screening for cytotoxic effects, moving to specific mechanistic assays for apoptosis, confirming direct target interaction, and finally, analyzing downstream signaling consequences. This cascade is designed to build a coherent and validated pharmacological profile for a given compound, providing critical data for lead optimization and further development.

Section 1: Primary Screening - Assessment of Cellular Viability and Cytotoxicity

The initial step in characterizing any new compound library is to determine its effect on cell viability and proliferation. This provides a quantitative measure of a compound's potency and serves as the foundation for selecting concentrations for subsequent mechanistic studies. The MTT assay is a reliable and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[4] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. By dissolving these formazan crystals and measuring the absorbance of the solution, one can quantify the effect of the compound on cell viability.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture (e.g., A549 lung carcinoma or MCF-7 breast cancer cell lines).

    • Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[6]

  • Compound Treatment:

    • Prepare a 2X stock solution of the (4-(4-methylthiazol-5-yl)phenyl)methanamine derivative in culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (for background control).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[5]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis and Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This data is then plotted against the compound concentration (on a logarithmic scale) to generate a dose-response curve. The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits 50% of cell viability, can be determined from this curve using non-linear regression analysis.

DerivativeTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Compound AA549725.2
Compound BA5497212.8
Compound AMCF-7728.1
Compound BMCF-772> 50

Section 2: Mechanism of Action - Quantifying Apoptosis Induction

A reduction in cell viability can be due to necrosis or programmed cell death (apoptosis). Distinguishing between these is a critical step in understanding the compound's mechanism. Apoptosis is executed by a family of proteases called caspases, with caspase-3 and caspase-7 being key effector enzymes.[7] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to measure their activity.[8]

Principle of the Caspase-Glo® 3/7 Assay

This assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[8] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[9] The simple "add-mix-measure" format makes it ideal for high-throughput applications.[8][9]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at the same density used for the MTT assay. White walls enhance the luminescent signal.

    • Treat cells with the (4-(4-methylthiazol-5-yl)phenyl)methanamine derivatives at concentrations around their determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[8] Allow the reagent to equilibrate to room temperature before use.

    • Remove the plate from the incubator and allow it to cool to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well.

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

The raw luminescence units (RLU) are first corrected by subtracting the background (medium-only wells). The fold-change in caspase activity is then calculated by normalizing the RLU of treated samples to the RLU of the vehicle-treated control.

Derivative (at IC₅₀)Treatment Time (h)Fold Increase in Caspase-3/7 Activity
Compound A61.8 ± 0.2
Compound A124.5 ± 0.4
Compound A248.2 ± 0.7
Vehicle Control241.0 ± 0.1

Section 3: Target Validation - Confirming Intracellular Target Engagement

After establishing a cellular phenotype (e.g., apoptosis), it is crucial to verify that the compound physically interacts with its intended protein target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a label-free manner.[10][11]

Principle of CETSA®

CETSA operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability to the protein structure.[10][12] This stabilization makes the protein more resistant to thermal denaturation.[12] In a typical CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures.[11] At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[12] The amount of soluble target protein remaining at each temperature can be quantified, typically by Western blotting, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates direct target engagement.[10]

Detailed Protocol: CETSA® with Western Blot Readout
  • Cell Treatment:

    • Culture cells to ~80-90% confluency in a 10 cm dish.

    • Treat the cells with the derivative at a high concentration (e.g., 10-20x IC₅₀) or with a vehicle control for 1-2 hours in the incubator.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension into several PCR tubes.

    • Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 3°C increments).[13] Include an unheated control.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[10]

  • Fractionation and Sample Preparation:

    • Separate the soluble fraction (containing stabilized proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

    • Carefully transfer the supernatant (soluble fraction) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding loading buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]

    • Block the membrane and probe with a primary antibody specific to the putative target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[14][15]

Data Analysis and Presentation

The band intensity for the target protein at each temperature is quantified using densitometry software. The intensity at each temperature is normalized to the intensity of the unheated (37°C) sample. Plotting the normalized intensity versus temperature generates the melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample demonstrates thermal stabilization and confirms target engagement.

Section 4: Downstream Effects - Analyzing Signaling Pathway Modulation

Confirming target engagement naturally leads to the next question: how does this interaction affect the protein's function and downstream signaling pathways? Western blotting is a cornerstone technique for investigating changes in the expression levels or post-translational modifications (such as phosphorylation) of proteins within a specific pathway.[15][16][17]

Principle of Western Blotting

Western blotting allows for the detection of a specific protein within a complex mixture.[14] Cell lysates are first separated by size via gel electrophoresis.[15] The separated proteins are then transferred to a solid membrane, which is probed with a primary antibody that specifically recognizes the target protein. A secondary antibody, conjugated to an enzyme like HRP, binds to the primary antibody and, upon addition of a substrate, generates a detectable signal.[14] Using antibodies that recognize specific phosphorylation sites allows for the direct assessment of kinase activity and signaling pathway activation.[16]

Detailed Protocol: Western Blot for Signaling Analysis
  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with the derivative (at 1x and 2x IC₅₀) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours). If the target is part of a pathway activated by a growth factor, you may need to serum-starve the cells and then stimulate them.

    • Wash the cells with ice-cold PBS and lyse them directly in the plate using 1X SDS sample buffer or a specific lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[14]

  • Electrophoresis and Transfer:

    • Determine protein concentration, normalize samples, and heat with loading buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-total-AKT, anti-PARP) overnight at 4°C with gentle agitation.[14] The antibody should be diluted in the blocking buffer.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Visualizations

Experimental Workflow Diagram

G cluster_0 Initial Screening & MoA Compound Compound Treatment (Dose-Response) MTT MTT Viability Assay Compound->MTT IC50 Determine IC₅₀ MTT->IC50 Caspase Caspase-Glo 3/7 Assay (Apoptosis) IC50->Caspase Select Concentrations CETSA CETSA (Target Engagement) IC50->CETSA Select Concentrations WB_Signal Western Blot (Signaling Pathway) IC50->WB_Signal Select Concentrations

Caption: Integrated workflow for characterizing novel derivatives.

Hypothetical Signaling Pathway Diagram

G Receptor Receptor (e.g., RTK) Target Target Kinase Receptor->Target Activation Derivative (4-(4-Methylthiazol-5-yl) phenyl)methanamine Derivative Derivative->Target Inhibition (Verified by CETSA) Downstream Downstream Substrate Target->Downstream Phosphorylation (Measure p-Substrate via Western Blot) TF Transcription Factor Downstream->TF Apoptosis Apoptosis TF->Apoptosis

Caption: Hypothetical kinase inhibition signaling pathway.

References

  • Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Benchchem. (n.d.). (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Zhang, H., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BenchChem. (2025). Application Notes and Protocols: Measuring Apoptosis with Caspase-Glo® 3/7 Assay in BI-891065 Treated Cells.
  • Insel, P. A., et al. (n.d.). Cell‐based assays in GPCR drug discovery. Semantic Scholar.
  • Krumm, B. E., & Pasternak, G. W. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Minor, L. K. (2012). Ion Channel Screening. Assay Guidance Manual. NCBI.
  • Li, Z., et al. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Mand, P., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Ozawa, T., et al. (n.d.). Cell-based assays and animal models for GPCR drug screening. PubMed.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Weaver, C. D., et al. (n.d.). Cell-based potassium ion channel screening using the FluxOR assay. PubMed.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Fang, Y. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate.
  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Abcam. (n.d.). Western blot protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 9 Assay Technical Bulletin.
  • Springer Nature. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
  • Sigma-Aldrich. (n.d.). (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • SciELO. (n.d.). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives.
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  • ABL Technology. (n.d.). This compound.
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  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

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Application Note: High-Throughput Quantification of (4-(4-Methylthiazol-5-yl)phenyl)methanamine using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of (4-(4-Methylthiazol-5-yl)phenyl)methanamine, a critical intermediate in pharmaceutical synthesis. Recognizing the need for stringent quality control in drug development, we provide detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The causality behind experimental choices, from mobile phase composition to validation parameters, is thoroughly explained to ensure scientific integrity and facilitate seamless adoption in research and GMP environments. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable framework for the quantification of this compound and its potential degradation products.

Introduction

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a key building block in the synthesis of various pharmacologically active molecules. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The presence of impurities, including isomers and degradation products, can have significant impacts on the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). Therefore, the development and validation of accurate and precise analytical methods for its quantification are of paramount importance.

This document provides a comprehensive guide to two complementary analytical techniques: HPLC-UV for routine quality control and LC-MS/MS for applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis. Furthermore, we detail a forced degradation study protocol, in accordance with International Council for Harmonisation (ICH) guidelines, to establish the stability-indicating nature of the proposed HPLC method.[1][2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
IUPAC Name [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanaminePubChem
Molecular Formula C₁₁H₁₂N₂SPubChem
Molecular Weight 204.29 g/mol PubChem
Structure Chemical structure of (4-(4-Methylthiazol-5-yl)phenyl)methanaminePubChem
pKa (predicted)~9.5 (for the primary amine)-
logP (predicted)~1.9PubChem

The presence of a primary amine group makes the molecule basic and amenable to reversed-phase chromatography with acidic mobile phases to ensure good peak shape. The aromatic rings and the thiazole moiety provide strong UV chromophores, making UV detection a viable quantification strategy.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to be a robust, stability-indicating assay suitable for routine quantification and purity assessment.

Rationale for Method Design
  • Reversed-Phase Chromatography: The analyte's moderate polarity (logP ~1.9) makes it well-suited for reversed-phase chromatography, where it will be retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for such compounds. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, is crucial. It protonates the primary amine, preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase and ensuring a consistent, sharp peak.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of organic molecules.

  • Detection: The conjugated aromatic system of the molecule is expected to have a strong UV absorbance, allowing for sensitive detection.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (purity ≥ 98%).

  • HPLC-grade acetonitrile, water, and formic acid.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2))[4][5][6][7]

The method must be validated to ensure it is fit for its intended purpose.

G

Validation Parameters Summary:

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from degradation products and matrix components (peak purity index > 0.999).
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Forced Degradation Study

To establish the stability-indicating capability of the HPLC method, a forced degradation study is essential.[1][2][3][4] This study intentionally degrades the analyte under various stress conditions to produce potential degradation products.

G

Protocol
  • Prepare a solution of (4-(4-Methylthiazol-5-yl)phenyl)methanamine at a concentration of approximately 100 µg/mL.

  • Expose the solution to the following stress conditions, aiming for 5-20% degradation:[1]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance and a solution to 80°C.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2]

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.

  • Analyze the stressed samples using the validated HPLC-DAD method.

  • Evaluate the chromatograms for the appearance of new peaks and the separation of these peaks from the parent analyte peak. The peak purity of the analyte should be assessed to confirm that no degradation products are co-eluting.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in bioanalytical studies or for the detection of trace-level impurities, LC-MS/MS is the method of choice.

Rationale for Method Design
  • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), which significantly reduces matrix interference and allows for quantification at very low levels.

  • Ionization: The basic primary amine on the analyte is readily protonated, making positive-ion electrospray ionization (ESI+) the ideal ionization mode.

  • Chromatography: A fast gradient using a UPLC/UHPLC system can significantly reduce run times while maintaining excellent resolution.

Experimental Protocol

Instrumentation and Materials:

  • UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • All other reagents as per the HPLC method.

LC-MS/MS Conditions:

ParameterCondition
Column UPLC C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2 minutes, hold for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 205.1 [M+H]⁺
Product Ion (Q3) To be determined by infusion and fragmentation of the parent ion. A likely fragment would result from the loss of the aminomethyl group.
MRM Transition 205.1 → [Optimized Product Ion]
Validation Considerations

Validation of the LC-MS/MS method will follow the same principles as the HPLC method, but with a focus on parameters relevant to bioanalysis if applicable (e.g., matrix effects, recovery). The calibration range will be significantly lower, potentially in the pg/mL to ng/mL range.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of (4-(4-Methylthiazol-5-yl)phenyl)methanamine. The HPLC-UV method is a robust, stability-indicating assay suitable for routine quality control, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The successful validation of these methods according to ICH guidelines will ensure data integrity and support the development of safe and effective pharmaceutical products.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. This molecule, featuring a thiazole derivative and an aromatic amine structure, is a valuable building block in pharmaceutical research.[1] However, like many amine hydrochloride salts of complex organic molecules, it exhibits poor aqueous solubility, a significant hurdle in experimental biology and formulation development.[2] Poor solubility can lead to inconsistent results, low bioavailability, and challenges in creating suitable dosage forms.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the solubility challenges you may encounter. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each troubleshooting step to empower you to make informed decisions in your research.

Compound Profile & Baseline Solubility

Before troubleshooting, it's crucial to understand the physicochemical properties of the compound. This compound is the salt of a weak base (the primary amine) and a strong acid (HCl). This dictates its behavior in aqueous solutions.

PropertyDataSource(s)
Molecular Formula C₁₁H₁₃ClN₂S[5]
Molecular Weight 240.75 g/mol [5]
Structure Aromatic Amine, Thiazole Derivative[1]
Reported Solubility A structurally similar compound is "practically insoluble in water" but soluble in methanol and DMF.[2]

Troubleshooting & FAQs

FAQ 1: Why is my compound not dissolving in purified water or a neutral buffer (e.g., PBS pH 7.4)?

Answer: The poor solubility in neutral pH is due to the equilibrium between the protonated (charged) and deprotonated (neutral) forms of the amine group. Your compound is a hydrochloride salt, meaning the amine is already protonated (R-CH₂NH₃⁺). In solution, this protonated form exists in equilibrium with its neutral, free base form (R-CH₂NH₂).

The neutral form is significantly less polar and thus much less soluble in water, while the charged, protonated form is more soluble.[6][7] At neutral or alkaline pH, the equilibrium shifts towards the insoluble neutral form, causing the compound to precipitate or fail to dissolve.

Caption: pH effect on the ionization and solubility of an amine salt.

FAQ 2: How can I systematically improve solubility using pH adjustment?

Answer: Based on the equilibrium principle described above, lowering the pH of the aqueous solvent will increase the concentration of protons (H⁺), shifting the equilibrium towards the more soluble, protonated form (R-CH₂NH₃⁺).[8] This is a direct application of Le Châtelier's Principle.[9] Therefore, using an acidic buffer instead of neutral water is the most direct and effective first step.

This protocol helps you quantify the compound's solubility at various pH levels.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, acetate, or phosphate) at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.4).

  • Equilibrate: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Shake: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.

  • Plot: Plot solubility (e.g., in µg/mL or mM) versus pH.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

pHExpected Solubility TrendRationale
2.0 - 4.0 High The compound is fully protonated and in its most soluble state.
4.0 - 6.0 Decreasing Approaching the pKa of the amine, a higher fraction exists as the less soluble neutral base.
> 6.0 Very Low The equilibrium strongly favors the "practically insoluble" neutral form.[2]
FAQ 3: My target application requires a near-neutral pH, or pH adjustment alone is insufficient. What is the next step?

Answer: If a low pH is not viable, the next strategy is to modify the solvent itself by using co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This reduction in polarity makes the solvent system more favorable for dissolving a hydrophobic molecule, effectively increasing its solubility.[10]

Commonly used co-solvents in research and pharmaceutical development include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro stock solutions

  • Select Co-solvents: Choose a panel of 2-3 biocompatible co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare Mixtures: Create a series of co-solvent/buffer mixtures in varying percentages (e.g., 10%, 20%, 40% v/v) in a buffer of choice (e.g., pH 7.4 phosphate buffer).

  • Determine Solubility: Using the same equilibration and quantification method described in Protocol 1, determine the saturation solubility of the compound in each mixture.

  • Analyze: Compare the solubility enhancement provided by each co-solvent and concentration. Note any physical changes (e.g., viscosity).

Considerations:

  • Toxicity: Be mindful of the concentration of the co-solvent, as high levels can be toxic in biological assays or in vivo studies.

  • Precipitation upon Dilution: A solution with a high co-solvent percentage may be stable, but the compound can precipitate when this solution is diluted into a fully aqueous medium (e.g., cell culture media or blood). This is a critical consideration for experimental design.[11]

FAQ 4: My compound precipitates upon dilution from an organic stock. How can I improve its stability in the final aqueous medium?

Answer: This is a classic problem of a drug "crashing out" of solution. To prevent this, you can incorporate surfactants or complexing agents into your formulation. These excipients work by creating thermodynamically favorable microenvironments for the drug molecule, keeping it dispersed and solubilized even after dilution.[12]

  • Surfactants: Molecules like Tween® 80 or Sodium Dodecyl Sulfate (SDS) have hydrophilic heads and hydrophobic tails. Above a certain concentration (the Critical Micelle Concentration), they form micelles that can encapsulate the poorly soluble compound in their hydrophobic core, increasing its apparent solubility in water.[13][14]

  • Complexing Agents (Cyclodextrins): Cyclodextrins (e.g., HP-β-CD) are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the drug, where the hydrophobic part of your molecule sits inside the cyclodextrin ring, while the hydrophilic exterior maintains solubility in water.[12][13]

A combined approach, such as using a co-solvent to achieve initial dissolution and a surfactant to maintain stability upon dilution, is often highly effective.

FAQ 5: I need to develop a solid formulation for oral delivery. What advanced strategies should I consider?

Answer: For solid dosage forms, improving the dissolution rate is as important as improving solubility. An advanced and commercially successful technique for this is creating an amorphous solid dispersion (ASD) .[15][16]

In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., HPMC, PVP).[17] By preventing the drug from organizing into a stable crystal lattice, the energy required to dissolve the molecule is significantly reduced.[18] This results in a much faster dissolution rate and can lead to a transient state of "supersaturation," which enhances absorption.[19]

Caption: A typical workflow for developing an amorphous solid dispersion formulation.

This approach often requires specialized equipment and expertise but is a powerful tool for formulating BCS Class II and IV compounds (poorly soluble).[17]

References

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Solubility and pH of amines. (n.d.). The University of Edinburgh. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH. [Link]

  • 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. (n.d.). IndiaMART. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). PharmaInfo. [Link]

  • Video: Extraction: Effects of pH. (2024). JoVE. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. (n.d.). PubChem. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • How pH Affects Solubility of Salts. (2025). YouTube. [Link]

  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021). Study.com. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]

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Stability issues of (4-(4-Methylthiazol-5-yl)phenyl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-(4-Methylthiazol-5-yl)phenyl)methanamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. As a compound featuring a benzylamine moiety and a substituted thiazole ring, its stability in solution can be influenced by a variety of factors including pH, exposure to light, oxygen, and temperature.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and mitigating degradation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine in your experiments.

Issue 1: Unexpected Degradation in Aqueous Solutions

Q: My compound is showing significant degradation in an aqueous buffer. What are the likely causes and how can I prevent this?

A: Degradation in aqueous solutions is often linked to pH-dependent hydrolysis or oxidation. The stability of amine compounds can be highly pH-dependent.[1] The benzylamine portion of your molecule is basic and will be protonated in acidic solutions to form a more stable ammonium salt.[2] However, the thiazole ring's stability can also be influenced by the pH.

Root Cause Analysis and Mitigation Strategy:

  • pH-Dependent Hydrolysis: While the primary amine is less susceptible to hydrolysis, other functional groups that might be present in derivatives could be labile. Amide or ester groups, for example, are prone to hydrolysis under acidic or basic conditions.[3][4]

  • Oxidation: Primary amines, especially benzylamines, can be susceptible to oxidation, which may be accelerated in certain pH ranges or in the presence of dissolved oxygen and metal ions.[5][6] The thiazole ring itself can also undergo oxidative degradation.

Recommended Troubleshooting Protocol:

  • pH Profiling Study:

    • Prepare a series of buffers across a relevant pH range (e.g., pH 3, 5, 7, 9).

    • Dissolve your compound in each buffer at a known concentration.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

    • Analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method like HPLC to quantify the remaining parent compound and detect the formation of degradants.[7]

  • Deoxygenation and Inert Atmosphere:

    • Prepare your solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).

    • Conduct your experiments under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to minimize exposure to oxygen.[8][9]

  • Use of Antioxidants:

    • If oxidation is suspected, consider the addition of a suitable antioxidant to your solution. The choice of antioxidant will depend on the solvent system and downstream applications.

  • Metal Chelators:

    • Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can help sequester these ions and improve stability.

Issue 2: Photosensitivity and Degradation Upon Light Exposure

Q: I've noticed my compound degrading after being left on the lab bench. Is it sensitive to light?

A: Yes, compounds containing aryl rings and thiazole moieties can be susceptible to photodegradation. [3] Exposure to light, particularly UV radiation, can induce photochemical reactions.[10] For some thiazole derivatives with aryl substituents, a common mechanism involves a reaction with singlet oxygen, leading to the formation of unstable intermediates that rearrange into degradation products.[3][11]

Mitigation and Experimental Best Practices:

  • Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Conduct Experiments Under Dimmed Light: When possible, perform experimental manipulations in a darkened room or under yellow light to minimize exposure.

  • Photostability Testing: To confirm photosensitivity, perform a controlled photostability study as outlined by ICH guidelines.[10] Expose a solution of your compound to a known light source (e.g., a UV lamp or a photostability chamber) and compare its degradation to a control sample kept in the dark.

Issue 3: Thermal Instability at Elevated Temperatures

Q: I am performing a reaction at an elevated temperature and observing significant decomposition of my starting material. How can I determine its thermal limits?

A: Thermal degradation can lead to fragmentation of the molecule, including cleavage of the thiazole ring. [3] Forced degradation studies are essential to understand a compound's behavior under thermal stress.[4][10]

Workflow for Assessing Thermal Stability:

Caption: Workflow for thermal stability assessment.

Key Considerations for Thermal Studies:

  • Solvent Choice: The choice of solvent can influence thermal stability. Ensure the solvent itself is stable at the tested temperatures.

  • Atmosphere: As with other stability studies, conducting thermal stress tests under an inert atmosphere can help differentiate between purely thermal degradation and thermo-oxidative processes.

  • Data Analysis: Plot the percentage of remaining compound against time for each temperature to determine the degradation kinetics. This information is crucial for establishing safe operating temperatures for your experiments.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (4-(4-Methylthiazol-5-yl)phenyl)methanamine and its solutions?

A1:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere like argon.[8][9] Recommended storage temperature is typically 2-8°C.[9][12]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at low temperatures (2-8°C or frozen), protected from light, and under an inert atmosphere. The choice of solvent is critical; use high-purity, deoxygenated solvents.

Q2: Which solvents are best for dissolving and storing this compound?

A2: The choice of solvent depends on the intended application. For analytical purposes, a common mobile phase for HPLC might be a mixture of acetonitrile and water.[7] For reactions, aprotic solvents may be preferable to avoid reactions with the primary amine. Always check the solubility and compatibility of your compound in the chosen solvent. Avoid solvents that may react with the amine or promote degradation.[13]

Q3: My compound solution has turned a yellowish color over time. What does this indicate?

A3: A color change, such as turning yellowish, is often an indication of degradation, particularly oxidation. Benzylamines can be prone to air oxidation.[8] It is recommended to perform an analytical check (e.g., HPLC, LC-MS) to confirm the purity of the solution and identify any potential degradation products.

Q4: How can I design a forced degradation study for this compound?

A4: A forced degradation study is a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions.[4][10][14]

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heatDegradation of the thiazole ring or other acid-labile groups.
Base Hydrolysis 0.1 M NaOH, heatDegradation of the thiazole ring or other base-labile groups.
Oxidation 3% H₂O₂, room temperatureOxidation of the amine and/or the thiazole ring.[6]
Photolysis Exposure to UV and visible light (ICH Q1B)Photodegradation, potentially involving the thiazole and aryl rings.[3][10][11]
Thermal Dry heat (e.g., 60-80°C)Thermally induced fragmentation.[3][4]

Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution of Compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Photo Photolysis Start->Photo Thermal Thermal Start->Thermal Analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Characterization Characterize Degradation Products Analysis->Characterization Report Report Findings and Propose Degradation Pathways Characterization->Report

Caption: General workflow for a forced degradation study.

By systematically evaluating the stability of (4-(4-Methylthiazol-5-yl)phenyl)methanamine under these conditions, you can develop robust experimental protocols and ensure the integrity of your results.

III. References

  • Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Available from:

  • Guidechem. Benzylamine 100-46-9 wiki. Available from:

  • In-Pharma Technologist. Forced degradation studies: A critical lens into pharmaceutical stability. Available from:

  • Santa Cruz Biotechnology. Benzylamine. Available from:

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from:

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from:

  • Sciencemadness Wiki. Benzylamine. Available from:

  • Beilstein Journal of Organic Chemistry. Experimental and theoretical investigations into the stability of cyclic aminals. Available from:

  • MedCrave online. Forced Degradation Studies. Available from:

  • Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from:

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from:

  • Sciencemadness Discussion Board. Stability of amines. Available from:

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from:

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available from:

  • BLD Pharm. (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride. Available from:

  • Benchchem. stability issues of Tridecan-7-amine under experimental conditions. Available from:

  • Carl ROTH. Safety Data Sheet: Benzylamine. Available from:

  • ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Available from:

  • Apollo Scientific. Benzylamine. Available from:

  • Wikipedia. Thiazole. Available from:

  • ChemicalBook. (4-(4-methylthiazol-5-yl)phenyl)methanamine. Available from:

  • Sigma-Aldrich. (4-(4-Methylthiazol-5-yl)phenyl)methanamine. Available from:

  • Benchchem. Validating the Synthesis of (4-(Bromomethyl)phenyl)methanamine: A Comparative Guide to HPLC and Alternative Methods. Available from:

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from:

  • Sigma-Aldrich. (4-(4-Methylthiazol-5-yl)phenyl)methanamine. Available from:

  • PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Available from:

  • Sigma-Aldrich. This compound. Available from:

  • Synquest Labs. Tetramethylammonium (trifluoromethyl)sulfanide - Safety Data Sheet 7161301. Available from:

  • Semantic Scholar. Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl). Available from:

  • HPRA. GUIDE FOR HANDLING AND METHOD OF ADMINISTRATION FOR. Available from:

  • American Chemistry Council. Material Safe Handling Guidance. Available from:

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Technical Support Center: Overcoming Poor Yield in the Synthesis of Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges encountered in the synthesis of thiazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions. Our goal is to empower you with the knowledge to diagnose and resolve common issues, ultimately leading to improved yields and purity in your synthetic endeavors.

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and FDA-approved drugs.[1][2] The synthesis of these crucial scaffolds, however, can be fraught with challenges, often resulting in suboptimal yields. This guide will provide a structured approach to overcoming these hurdles.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is formatted to help you quickly identify and solve specific problems you may be encountering in your experiments.

Issue 1: Consistently Low or No Product Formation

You've set up your reaction, typically a Hantzsch thiazole synthesis, but upon work-up, you isolate a disappointingly low amount of your desired thiazole inhibitor, or in the worst case, none at all.

Potential Cause 1: Purity of Starting Materials

The purity of your reactants is paramount. Impurities in the α-haloketone or the thioamide can engage in unwanted side reactions, consuming your starting materials and complicating the purification process.[3]

  • Expert Insight: Thioamides can be particularly unstable, especially under acidic conditions, which can be a limiting factor in the Hantzsch synthesis.[4] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is highly susceptible to oxidation, identifiable by the formation of a yellow disulfide dimer, which will significantly reduce your yield.[3]

Recommended Solutions:

  • Verify Purity: Before starting your reaction, confirm the purity of your α-haloketone and thioamide using techniques like NMR or by checking the melting point.

  • Fresh is Best: Use freshly purified starting materials whenever possible.

  • Proper Storage: Store sensitive reagents, such as thioamides, under an inert atmosphere and at a low temperature to prevent degradation.

Potential Cause 2: Suboptimal Reaction Conditions

The delicate balance of temperature, reaction time, and solvent choice is crucial for the successful synthesis of thiazoles.

Recommended Solutions:

ParameterTroubleshooting ActionRationale
Temperature If no product is forming at room temperature, consider a modest increase in temperature. However, be cautious as excessive heat can promote side reactions and decomposition.[5][6]The activation energy for the reaction may not be met at lower temperatures.
Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]Incomplete conversion will result from insufficient reaction time, while prolonged times can lead to the formation of degradation byproducts.
Solvent The choice of solvent can significantly impact reaction rates and yields.[3] For some multicomponent syntheses, solvents like ethanol, 1-butanol, 2-propanol, and even water have proven effective.[3] In other cases, aprotic solvents like DMF may be more suitable.[5]The solvent's polarity influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics. The use of anhydrous solvents is often recommended as water can be detrimental in some cases.[3]
Issue 2: Formation of Multiple Products and Side Reactions

You've managed to synthesize some of your target compound, but the crude product is a complex mixture, making purification a nightmare and significantly lowering your isolated yield.

Potential Cause 1: Isomeric Impurity Formation

A common side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[3][5]

  • Expert Insight: The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium. Acidic conditions can favor the formation of the imino isomer, while neutral or slightly basic conditions tend to favor the desired 2-aminothiazole.[5]

Recommended Solutions:

  • pH Control: Conduct the reaction in a neutral or slightly basic medium to suppress the formation of the imino isomer.[5] This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base.

  • Reaction Monitoring: Closely monitor the reaction by TLC to detect the formation of multiple products early on.[3]

Potential Cause 2: Formation of Byproducts

Other potential side reactions include the formation of bis-thiazoles or other condensation byproducts, especially if the stoichiometry of the reactants is not carefully controlled.[3]

Recommended Solutions:

  • Stoichiometry Adjustment: Use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[6]

  • Temperature and Time Optimization: As mentioned previously, carefully optimizing the reaction temperature and time can minimize the formation of these byproducts.[5]

General Experimental Workflow for Thiazole Synthesis (Hantzsch Method)

To provide a practical starting point, here is a general workflow for a Hantzsch thiazole synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Verify Purity of α-Haloketone and Thioamide setup Combine Reactants in Appropriate Solvent start->setup heat Heat Mixture with Stirring (if necessary) setup->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool Reaction to Room Temperature monitor->cool Upon Completion precipitate Pour into Na2CO3 Solution to Precipitate Product cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water filter->wash dry Air Dry Final Product wash->dry

Caption: General experimental workflow for thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is consistently giving a low yield. What are the most common factors I should investigate?

Low yields in the Hantzsch synthesis can often be attributed to several key factors: the purity of your reactants, the reaction conditions (including temperature, solvent, and reaction time), and the occurrence of side reactions.[3] The stability of the thioamide, in particular, can be a significant hurdle, especially under acidic conditions.[4]

Q2: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is absolutely critical for achieving high yields. Impurities present in the α-haloketone or thioamide can lead to undesired side reactions, which not only consume your starting materials but also complicate the purification of your final product. The presence of water can also be detrimental in certain cases, making the use of anhydrous solvents advisable.[3]

Q3: Can the choice of solvent really make a big difference in the outcome of the reaction?

Yes, the solvent plays a crucial role in both the reaction rate and the overall yield. The ideal solvent choice depends on the specific substrates being used. For example, in some multi-component syntheses, solvents such as ethanol, 1-butanol, 2-propanol, and water have been demonstrated to be effective.[3] The polarity of the solvent can influence the solubility of both the reactants and the intermediates, which in turn affects the reaction kinetics.

Q4: What are some of the most common side reactions I should be aware of?

Side reactions are a frequent cause of low yields in thiazole synthesis. In the Hantzsch synthesis, particularly when conducted under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[3] Another potential issue is the formation of bis-thiazoles or other condensation byproducts, which can be more prevalent if the stoichiometry of the reactants is not carefully controlled.[3]

Q5: Are there alternative, "greener" synthetic routes for preparing thiazole inhibitors?

Absolutely. In recent years, there has been a significant push towards developing more environmentally benign synthetic approaches for thiazole synthesis.[7] These "green" methods often employ innovative techniques such as microwave irradiation, ultrasound synthesis, the use of green solvents, and green catalyst-based approaches.[8][9] These methods offer several advantages, including scalability, cost-effectiveness, and simpler purification procedures.[8]

Troubleshooting Flowchart

For a more visual guide to diagnosing low yield, please refer to the flowchart below.

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield in Thiazole Synthesis check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent adjust_ph Adjust pH to Neutral or Basic check_side_reactions->adjust_ph adjust_stoichiometry Adjust Reactant Stoichiometry check_side_reactions->adjust_stoichiometry end Improved Yield purify_reagents->end Re-run Reaction optimize_temp->end optimize_solvent->end adjust_ph->end adjust_stoichiometry->end

Sources

Technical Support Center: Troubleshooting Cell Permeability Issues with Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to addressing a critical challenge in research and drug development: the cellular permeability of amine-containing compounds. Amines are fundamental functional groups present in a vast array of biologically active molecules, from signaling molecules and fluorescent probes to a significant percentage of therapeutic drug candidates. Their ability to cross the cell membrane is paramount to their function, yet it is often a significant hurdle. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals to diagnose and overcome cell permeability issues with their amine compounds.

Section 1: Understanding the Fundamentals of Amine Compound Permeability

A solid grasp of the underlying principles governing how amine compounds traverse the cell membrane is the first step in effective troubleshooting. This section delves into the core mechanisms and physicochemical properties that dictate a compound's permeability.

FAQ 1.1: What are the primary mechanisms by which amine compounds cross the cell membrane?

Amine compounds can enter a cell through several mechanisms, and understanding which is predominant for your compound of interest is crucial for troubleshooting. The main pathways are:

  • Passive Diffusion: This is the movement of a compound across the cell membrane down its concentration gradient, without the help of a transport protein. For an amine compound, this process is highly dependent on its charge. The neutral, un-ionized form is more lipophilic and can more readily partition into and diffuse across the lipid bilayer.[1][2]

  • Facilitated Diffusion: This process involves a membrane protein that binds to the compound and facilitates its movement across the membrane, still down its concentration gradient. This is a passive process and does not require energy.

  • Active Transport: This mechanism utilizes transporter proteins to move compounds against their concentration gradient, a process that requires energy in the form of ATP. A significant challenge in this category is the action of efflux pumps, which actively remove compounds from the cell, thereby reducing their intracellular concentration.[3]

Cellular Uptake Mechanisms for Amine Compounds Mechanisms of Amine Compound Cellular Entry cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amine_E Amine Compound Passive Passive Diffusion (Un-ionized form) Amine_E->Passive High to Low Conc. Facilitated Facilitated Diffusion (Carrier Protein) Amine_E->Facilitated High to Low Conc. Active Active Transport (Transporter Protein/Efflux Pump) Amine_E->Active Against Conc. Gradient (Requires ATP) Amine_I Intracellular Amine Compound Passive->Amine_I Facilitated->Amine_I Active->Amine_I Amine_I->Active Efflux

Caption: Cellular uptake mechanisms for amine compounds.

FAQ 1.2: How does the charge state (protonation) of an amine group affect its permeability?

The charge state of an amine is a critical determinant of its ability to passively diffuse across the cell membrane. This is explained by the pH-partition hypothesis , which posits that only the uncharged, neutral form of a molecule can readily cross the lipid bilayer.[4]

  • pKa is Key: The pKa of an amine is the pH at which 50% of the molecules are in their ionized (protonated, BH+) form and 50% are in their un-ionized (neutral, B) form.[1]

  • Physiological pH Matters: At physiological pH (typically around 7.4), if an amine's pKa is significantly higher than 7.4, it will exist predominantly in its charged, protonated state. This increased polarity makes it less lipophilic and hinders its ability to passively diffuse across the cell membrane.[1][2] Conversely, amines with a pKa closer to or below 7.4 will have a larger fraction in the neutral form, favoring permeability.

FAQ 1.3: What are the key physicochemical properties of an amine compound that influence its ability to permeate cells?

Beyond pKa, several other physicochemical properties play a crucial role in cell permeability. These are often collectively considered in frameworks like Lipinski's Rule of Five.

PropertyImpact on PermeabilityDesirable Range (General Guideline)
pKa Determines the ionization state at physiological pH. A higher fraction of the neutral form enhances passive diffusion.[1][5]Closer to physiological pH (7.4) is often better for passive diffusion.
Lipophilicity (LogP/LogD) Measures the compound's partitioning between an oily and an aqueous phase. Higher lipophilicity generally improves partitioning into the cell membrane.LogP between 1 and 5.
Molecular Weight (MW) Larger molecules tend to have lower permeability.< 500 Da
Hydrogen Bond Donors (HBD) The amine group is a hydrogen bond donor. A high number of HBDs can impede permeability by favoring interaction with water over the lipid membrane.< 5
Hydrogen Bond Acceptors (HBA) Functional groups that can accept hydrogen bonds. Similar to HBDs, a high number can reduce permeability.< 10
Polar Surface Area (PSA) The surface sum over all polar atoms. A lower PSA is generally associated with better permeability.< 140 Ų

Section 2: Common Experimental Problems and Diagnostic Workflows

When experimental results suggest poor cellular activity of an amine compound, a systematic approach is needed to determine if permeability is the root cause.

Troubleshooting Guide 2.1: My amine-containing drug shows low efficacy in cell-based assays but is potent in biochemical assays. How do I confirm if poor permeability is the issue?

This is a classic scenario pointing towards a permeability problem. A direct assessment of your compound's ability to cross a membrane is the next logical step.

Diagnostic Workflow:

Diagnostic Workflow for Low Permeability Workflow to Diagnose Poor Permeability Start Low efficacy in cell-based assay, high potency in biochemical assay PAMPA Perform PAMPA Assay (Assesses Passive Diffusion) Start->PAMPA PAMPA_Result Low Permeability in PAMPA? PAMPA->PAMPA_Result Caco2 Perform Caco-2 Assay (Assesses Passive Diffusion & Active Transport) Caco2_Result Low A-to-B Permeability in Caco-2? Caco2->Caco2_Result PAMPA_Result->Caco2 No Conclusion_Passive Conclusion: Poor Passive Permeability PAMPA_Result->Conclusion_Passive Yes Efflux_Ratio High Efflux Ratio in Caco-2? Caco2_Result->Efflux_Ratio Yes Caco2_Result->Conclusion_Passive No, but still low efficacy Conclusion_Efflux Conclusion: Active Efflux is a Problem Efflux_Ratio->Conclusion_Efflux Yes Conclusion_Complex Conclusion: Complex issue, likely a combination of poor passive permeability and efflux. Efflux_Ratio->Conclusion_Complex No

Caption: Diagnostic workflow for low permeability.

Step-by-Step Protocols for Permeability Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion.[6][7] It's a good first-line test to assess the intrinsic ability of your compound to cross a lipid barrier.[8]

    • Prepare the lipid membrane: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[8][9]

    • Add the compound: Your amine compound is added to the donor wells of the plate.[7]

    • Incubate: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells containing buffer.[7][8]

    • Quantify: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS or UV-Vis spectroscopy.[7][9]

    • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[10][11][12] It assesses both passive diffusion and active transport.[7][10]

    • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[11][13]

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10][11]

    • Permeability Measurement (Apical to Basolateral): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.[10][14]

    • Permeability Measurement (Basolateral to Apical): To assess efflux, the compound is added to the basolateral chamber, and its transport to the apical chamber is measured.[10][14]

    • Calculate Efflux Ratio: The ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux pump.[11]

Troubleshooting Guide 2.2: I observe high variability in my experimental results when using an amine compound. Could this be related to permeability?

Yes, high variability can be a symptom of permeability issues, especially for pH-sensitive amine compounds.

  • Impact of Medium pH: Small fluctuations in the pH of your cell culture medium can significantly alter the ionization state of your amine compound, leading to inconsistent permeability and, consequently, variable cellular uptake and biological effect.

  • Serum Protein Binding: Amine compounds can bind to proteins in the cell culture serum. The extent of this binding can vary between serum batches, leading to inconsistent concentrations of free compound available for cellular uptake.

  • Recommendations for Standardization:

    • Strictly control the pH of all buffers and media.

    • Consider using a serum-free medium for your experiments or, at a minimum, use the same batch of serum for a set of comparative experiments.

    • Equilibrate your compound in the medium for a consistent period before adding it to the cells.

Section 3: Strategies for Enhancing Amine Compound Permeability

If you've confirmed that poor permeability is limiting the effectiveness of your amine compound, there are several strategies you can employ to improve its cellular uptake.

FAQ 3.1: What chemical modifications can be made to an amine compound to improve its cell permeability?

Medicinal chemistry approaches can be very effective in enhancing permeability.

  • Prodrug Strategies: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[15][16] For amines, common strategies include:

    • N-acylation: Converting the amine to an amide can mask its basicity, increasing lipophilicity and passive diffusion.[17]

    • Carrier-linked prodrugs: Attaching the amine to a molecule that is a substrate for an uptake transporter can hijack active transport mechanisms to increase intracellular concentration.[18]

  • Lipophilicity Modulation: Systematically modifying other parts of the molecule to increase its overall lipophilicity (LogP) can enhance membrane partitioning.[19]

  • Reduce Hydrogen Bonding: Modifying the molecule to reduce the number of hydrogen bond donors can improve permeability.[20] N-methylation of the amine or adjacent groups is a common strategy.[21]

Troubleshooting Guide 3.2: My fluorescent amine-based probe is not entering the cells efficiently. What can I do to improve its uptake?

For fluorescent probes, where chemical modification is often not an option, optimizing experimental conditions is key.

  • Protocol for Optimizing Probe Uptake:

    • Titrate Probe Concentration: Start with the manufacturer's recommended concentration and perform a dose-response experiment to find the optimal concentration for your cell type.

    • Optimize Incubation Time: Perform a time-course experiment to determine the incubation time that yields the best signal-to-noise ratio.

    • Adjust Temperature: Most cellular uptake processes are temperature-dependent. Ensure you are incubating at the optimal temperature (usually 37°C).

  • Using Permeabilization Agents (with caution): If the probe is intended to stain intracellular structures and passive permeability is very low, transient permeabilization of the cell membrane may be necessary.

    • Mechanism: Permeabilizing agents, such as mild detergents (e.g., saponin, digitonin) or organic solvents (e.g., methanol), create pores in the cell membrane, allowing the probe to enter.[22][23]

    • Potential for Artifacts: It is crucial to be aware that permeabilization can alter cell morphology, disrupt intracellular structures, and lead to the loss of soluble cytosolic components.[24] Therefore, this approach should be used judiciously and with appropriate controls.

    • Common Permeabilizing Agents:

      • Saponin/Digitonin: These create pores by interacting with cholesterol in the cell membrane. They are considered relatively mild.[22]

      • Triton X-100/Tween-20: These are non-ionic detergents that solubilize membrane lipids.[25]

      • Methanol/Acetone: These organic solvents fix and permeabilize by dissolving lipids and dehydrating the cells.[23]

Section 4: Advanced Considerations and Case Studies

FAQ 4.1: How do efflux pumps, like P-glycoprotein, affect the intracellular concentration of amine compounds?

Efflux pumps are a major mechanism of multidrug resistance in cancer cells and can significantly limit the efficacy of many drugs.[26]

  • P-glycoprotein (P-gp): P-gp is a well-characterized ATP-dependent efflux pump that can transport a wide range of substrates out of the cell.[3] Many amine-containing drugs are substrates for P-gp.[5]

  • Impact: If your amine compound is a P-gp substrate, it will be actively pumped out of the cell, leading to a lower intracellular concentration and reduced efficacy.[3][27]

  • Overcoming Efflux:

    • Co-administration with a P-gp inhibitor: Compounds like verapamil or elacridar can block the action of P-gp, increasing the intracellular accumulation of your compound of interest.[26][27] This is often done in Caco-2 assays to confirm P-gp substrate activity.[10]

    • Chemical Modification: Designing molecules that are not P-gp substrates is a key strategy in drug discovery.

Case Study 4.2: Overcoming Poor Permeability of an Amine-Containing nNOS Inhibitor

A study on neuronal nitric oxide synthase (nNOS) inhibitors provides a practical example of troubleshooting permeability. The initial lead compounds, containing a primary amine, showed poor permeability in a PAMPA-BBB assay. To address this, medicinal chemists employed several strategies:

  • Increased Lipophilicity: Modifications were made to the aliphatic groups attached to the amine to increase the overall lipophilicity of the molecules.[19]

  • Modulation of Amine Basicity: The 2-aminopyridine headgroup was modified to alter the pKa of the amine.[19]

  • Results: These chemical modifications led to a significant improvement in the permeability of the nNOS inhibitors, demonstrating the successful application of the principles outlined in this guide.[19]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central - NIH. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco2 assay protocol. [Source document, URL not available]
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • The emerging role of P-glycoprotein inhibitors in drug delivery: a patent review. Taylor & Francis Online. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • What is pKa and how is it used in drug development?. Pion. [Link]

  • What are P-gp inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Drug's pKa and its absorption. YouTube. [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. Semantic Scholar. [Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes. PMC - NIH. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

  • Prodrugs for Amines. MDPI. [Link]

  • Mechanistic studies on pH-permeability relationships: Impact of the membrane polar headgroup region on pKa. PubMed. [Link]

  • Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. PMC. [Link]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. [Link]

  • Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. ACS Publications. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. [Source document, URL not available]
  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library - Universiteit Gent. [Link]

  • Membrane permeability of trace amines: evidence for a regulated, activity-dependent, nonexocytotic, synaptic release. PubMed. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]

  • (PDF) Prodrugs for Amines. ResearchGate. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]

  • Membrane Permeability and Its Activation Energies in Dependence on Analyte, Lipid, and Phase Type Obtained by the Fluorescent Artificial Receptor Membrane Assay. ACS Publications. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

  • Guide to Fixation and Permeabilization. FluoroFinder. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. PMC - NIH. [Link]

  • Permeabilization of cell membranes. PubMed. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • drug solubility & membrane permeability assays. YouTube. [Link]

Sources

Technical Support Center: Purification of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-(4-Methylthiazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing purification challenges. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity and yield for your downstream applications.

Introduction: The Purification Challenge

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a primary amine with a moderately polar character, owing to the presence of the thiazole ring and the benzylic amine group. These structural features, while crucial for its intended biological activity, can present significant challenges during purification. Key difficulties include:

  • Strong interactions with silica gel: The basic amine group can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, irreversible adsorption, and low recovery during column chromatography.[1][2]

  • Solubility issues: The compound's polarity can make it challenging to find a suitable single-solvent system for recrystallization, often necessitating the use of solvent mixtures.

  • Potential for side-product formation: The synthesis of this molecule can lead to impurities with similar polarities, making separation by conventional methods difficult.

This guide will address these challenges with practical, field-tested solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: My primary purification challenge is significant peak tailing during silica gel column chromatography. What is the underlying cause and how can I mitigate it?

A1: Peak tailing is a common issue when purifying basic compounds like (4-(4-Methylthiazol-5-yl)phenyl)methanamine on standard silica gel. The primary cause is the acid-base interaction between the basic amine and the acidic silanol groups of the stationary phase.[2] This leads to a portion of your compound being retained longer, resulting in a broadened and asymmetric peak.

To mitigate this, you can:

  • Add a competing base to the mobile phase: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), can neutralize the acidic silanol groups, minimizing their interaction with your product.[1] A common starting point is 0.1-1% TEA in your eluent.

  • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica column, which are less acidic and more suitable for the purification of basic compounds.[1]

Q2: I am experiencing low recovery of my product from the silica gel column. Where is my compound going?

A2: Low recovery is often linked to the same strong interactions causing peak tailing. In severe cases, your compound may be irreversibly adsorbed onto the silica gel. This is particularly problematic if your compound is loaded in a solvent that promotes strong binding. To improve recovery, in addition to the solutions for peak tailing, ensure your compound is loaded onto the column with a minimal amount of solvent, preferably one in which it is not highly soluble, to ensure it starts as a concentrated band.

Q3: I am struggling to find a suitable solvent for recrystallization. It either doesn't dissolve or remains in solution upon cooling. What should I do?

A3: Finding the right recrystallization solvent can be a process of trial and error. The ideal solvent should dissolve your compound when hot but not when cold.[3][4] For a compound like (4-(4-Methylthiazol-5-yl)phenyl)methanamine, a single solvent may not be ideal. You should explore binary solvent systems. For example, dissolve your compound in a minimal amount of a hot solvent in which it is soluble (like methanol or ethanol), and then slowly add a less polar "anti-solvent" (like hexanes or toluene) until the solution becomes cloudy.[5] Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

Q4: Can I purify (4-(4-Methylthiazol-5-yl)phenyl)methanamine by forming a salt?

A4: Yes, salt formation is an excellent strategy for purifying amines.[5][6] You can convert the amine to its hydrochloride or tartrate salt by treating it with the corresponding acid. These salts often have different solubility profiles than the free base and can be easier to crystallize. After recrystallization of the salt to high purity, you can then liberate the free base by treating the salt with a base (e.g., NaOH or NaHCO₃ solution) and extracting your purified product into an organic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product "oiling out" during recrystallization The melting point of your compound is lower than the boiling point of the solvent. The solution is cooling too quickly. High concentration of impurities.Re-heat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly. Use a lower boiling point solvent system.[7] Consider a preliminary purification step like column chromatography to remove some impurities.
Co-elution of impurities during column chromatography Impurities have a similar polarity to the product.Optimize the mobile phase by trying different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Use a shallower gradient during elution. Consider switching to a different stationary phase like alumina or a bonded phase.[1]
Product degradation on the column The thiazole ring or the amine can be sensitive to the acidic nature of silica gel.Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Add a base like triethylamine to the eluent to neutralize the silica surface.[1]
Chiral purity is not optimal If a stereocenter is present and you are aiming for a single enantiomer, standard purification methods may not be sufficient.Chiral separation will be necessary. This can be achieved by forming diastereomeric salts with a chiral acid and separating them by crystallization, or by using chiral HPLC.[8][9]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Mobile Phase

This protocol is designed to overcome peak tailing and improve recovery during silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pack the column with the silica slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase containing 0.5% triethylamine.

  • Sample Loading: Dissolve your crude (4-(4-Methylthiazol-5-yl)phenyl)methanamine in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol provides a systematic approach to recrystallization when a single solvent is not effective.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent in which it is most soluble.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (a solvent in which the product is poorly soluble) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Purification Workflows

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Secondary Purification (If Needed) Crude_Product Crude Product Column_Chromatography Column Chromatography (Silica Gel + TEA) Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check Recrystallization Recrystallization (Binary Solvent System) Purity_Check->Recrystallization Purity < 98% Salt_Formation Diastereomeric Salt Formation (for Chiral Purification) Purity_Check->Salt_Formation Incorrect Enantiomeric Ratio Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Recrystallization->Pure_Product Salt_Formation->Pure_Product

Caption: A typical purification workflow for (4-(4-Methylthiazol-5-yl)phenyl)methanamine.

Potential Impurity Profile and Mitigation

Impurity_Formation cluster_0 Potential Impurities Starting_Material Unreacted Starting Materials Purification_Strategy Purification Strategy Starting_Material->Purification_Strategy Chromatography Side_Product_1 Over-alkylation Products Side_Product_1->Purification_Strategy Chromatography Side_Product_2 Ring-opened Byproducts Side_Product_2->Purification_Strategy Recrystallization Degradation_Product Oxidation Products Degradation_Product->Purification_Strategy Careful Handling & Storage

Caption: Common impurity types and their corresponding mitigation strategies.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. [Link]

  • Der Pharma Chemica. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. [Link]

  • MDPI. (2020). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]

  • ResearchGate. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • The Royal Society of Chemistry. (2016). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

  • MDPI. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • The Royal Society of Chemistry. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • ResearchGate. (2010). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]

  • PubMed. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. [Link]

  • AJOL. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. [Link]

  • ChemUniverse. (n.d.). (4-(4-METHYLTHIAZOL-5-YL)PHENYL)METHANAMINE [Q09716]. [Link]

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Technical Support Center: Storage and Handling of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the degradation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine.

Welcome to the technical support guide for (4-(4-Methylthiazol-5-yl)phenyl)methanamine (CAS No. 1448189-30-7). This molecule's unique structure, incorporating a primary benzylic amine and a thiazole ring, makes it a valuable intermediate in pharmaceutical research.[1][2][3] However, these same functional groups render it susceptible to degradation if not stored and handled with care. This guide provides in-depth, field-proven insights to help you maintain the integrity and purity of your samples, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (4-(4-Methylthiazol-5-yl)phenyl)methanamine?

The optimal storage conditions are dictated by the compound's chemical vulnerabilities. Based on supplier recommendations and the known reactivity of primary amines and thiazole derivatives, the following conditions are mandatory for preserving purity:

  • Temperature: 2-8°C. Refrigeration is critical to slow down the kinetics of potential degradation reactions.[4][5]

  • Atmosphere: Under an inert gas (Argon or Nitrogen). The primary benzylic amine is highly susceptible to oxidation by atmospheric oxygen.[6][7] Storing under an inert atmosphere is the most effective preventative measure.[8]

  • Light: Keep in a dark place. Use amber glass vials or store containers in a light-blocking secondary container to prevent photo-degradation.[9][10]

  • Moisture: Sealed in dry conditions. The compound is likely hygroscopic, and moisture can facilitate degradation pathways, including reaction with atmospheric CO2.[4][11]

Q2: My sample, which was a pale yellow solid, has developed a darker yellow or brownish color. What happened?

Color change is a common visual indicator of chemical degradation, most frequently due to oxidation. Primary aromatic and benzylic amines can oxidize to form highly conjugated, colored impurities. This process can be accelerated by exposure to air (oxygen) and light.[7][12] If you observe a color change, it is crucial to re-analyze the purity of the sample by a suitable analytical method (e.g., HPLC, LC-MS) before use.

Q3: What is the best type of container for storing this compound?

For both long-term storage and stock solutions, we recommend using Type 1 borosilicate amber glass vials with PTFE-lined screw caps.

  • Amber Glass: Protects the sample from UV and visible light, mitigating photo-degradation.[9]

  • Borosilicate Glass: Highly inert, preventing leaching of contaminants that could catalyze degradation.

  • PTFE-lined Cap: Provides an excellent chemical barrier and a tight seal against atmospheric oxygen and moisture.[4]

Avoid using plastic containers for long-term storage unless they are specifically validated for compatibility (e.g., high-density polyethylene - HDPE).[4]

Q4: Why is handling under an inert atmosphere so critical?

The primary amine group is electron-rich and readily reacts with oxygen, especially given its benzylic position. This oxidative degradation is often a free-radical process that, once initiated, can proceed even under what seem to be benign conditions.[7][8] Handling the solid material and preparing solutions under a blanket of nitrogen or argon displaces oxygen, effectively preventing the initiation of these degradation pathways.

Q5: How does atmospheric carbon dioxide (CO2) affect the compound?

Primary amines react with atmospheric CO2, particularly in the presence of moisture, to form carbamate salts.[11] While this may be a reversible reaction, it results in the formation of a new chemical species, thereby reducing the purity of your parent compound. This can lead to errors in weighing, inaccurate solution concentrations, and altered biological activity. Storing in a tightly sealed container under a dry, inert atmosphere minimizes this risk.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems that may arise from compound degradation.

Problem Observed Potential Cause Recommended Action & Explanation
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Oxidative or Photo-degradation. The primary amine may have oxidized to an imine or aldehyde, or the thiazole ring may have reacted.1. Confirm Identity: Use LC-MS/MS to get mass data on the new peaks to help identify the degradants.[13] 2. Review Handling: Immediately review your storage and handling procedures. Ensure all subsequent work is done under a strict inert atmosphere. 3. Purify or Replace: If degradation is significant (>5%), the material should be purified or a new, verified lot should be obtained.
Poor or inconsistent results in biological or chemical assays. Reduced Purity & Potency. The actual concentration of the active compound is lower than calculated due to the presence of degradants.1. Quantify Purity: Use a validated, stability-indicating HPLC method with a reference standard to accurately determine the purity of your stock material before preparing dilutions.[14] 2. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment from solid material that has been properly stored. Avoid using old solutions.
Difficulty in dissolving the sample or presence of insoluble matter. Formation of Salts or Degradation Products. Reaction with CO2 can form less soluble carbamate salts. Oxidative degradation can lead to polymerization or the formation of insoluble byproducts.1. Check Solubility: Attempt to dissolve a small amount in a different solvent. 2. Filter Solution: If used for an assay, filter the solution through a 0.22 µm PTFE syringe filter to remove particulates. Note that this does not remove soluble impurities. 3. Root Cause Analysis: The presence of insolubles is a strong indicator of significant degradation. The material should be considered compromised.
pH of aqueous solutions is unstable or drifts over time. Degradation to Acidic/Basic Byproducts. Oxidation of the amine can lead to various byproducts with different pKa values.1. Buffer Your System: Ensure your experimental medium is sufficiently buffered to handle any minor pH shifts. 2. Use Fresh Solutions: Do not store aqueous solutions of the compound for extended periods. Prepare them immediately before use.

Key Experimental Protocols & Methodologies

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol minimizes exposure to air, light, and moisture, which are the primary drivers of degradation.

  • Work Environment: Perform all steps inside a glovebox or glove bag filled with nitrogen or argon. If a glovebox is unavailable, work quickly on a clean bench with a steady stream of inert gas directed over the sample.

  • Aliquoting: Upon receiving the compound, avoid repeatedly opening and closing the main container. Weigh out smaller, single-use aliquots into appropriately sized amber glass vials.

  • Inerting: For each aliquot, flush the vial with dry nitrogen or argon for 30-60 seconds to displace all air.

  • Sealing: Immediately seal the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, lot number, date, and mass.

  • Storage: Place the labeled vials inside a secondary container (e.g., a small box) and store them in a 2-8°C refrigerator.

Protocol 2: Preparation of High-Integrity Stock Solutions
  • Pre-flush: Before opening the vial, flush the exterior of the cap and vial neck with inert gas.

  • Weighing: Remove an aliquot vial from the refrigerator and allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Transfer: In an inert atmosphere (glovebox or under inert gas stream), quickly weigh the required amount of solid into a clean, dry vessel.

  • Dissolution: Add the desired solvent (previously degassed by sparging with nitrogen or argon for 15-20 minutes). Mix gently until fully dissolved.

  • Storage of Solution: If the stock solution must be stored, flush the headspace of the container with inert gas before sealing. Store at -20°C or -80°C in small, single-use aliquots. However, preparing fresh solutions is always the best practice.

Protocol 3: Workflow for a Basic Forced Degradation Study

A forced degradation study helps identify potential degradation products and validates that your analytical method can detect them.[15][16][17] This is a simplified workflow for initial assessment.

  • Prepare Samples: Prepare identical solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

  • Establish Stress Conditions:

    • Control: One sample stored under ideal conditions (2-8°C, dark).

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide (H2O2) to a sample.[7]

    • Thermal Stress: Place a sample in an oven at 60°C.[10]

    • Photolytic Stress: Expose a sample to direct UV light or high-intensity fluorescent light.[10]

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: Analyze all samples (including the control) by a gradient HPLC-UV method and LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to see a modest decrease in the main peak (5-20% degradation) and the appearance of new peaks, which are your potential degradants.[15] This confirms your analytical method is "stability-indicating."

Visualizations: Degradation Pathways & Troubleshooting

Primary Degradation Pathways

The following diagram illustrates the two most common degradation mechanisms for (4-(4-Methylthiazol-5-yl)phenyl)methanamine.

G cluster_main Core Compound cluster_stress Stress Factors cluster_products Degradation Products A (4-(4-Methylthiazol-5-yl)phenyl)methanamine Oxidation Oxidized Impurities (e.g., Imines, Aldehydes) Leads to color change & potency loss A->Oxidation Oxidation Carbamate Carbamate Salt Changes mass & solubility A->Carbamate Carbamation O2 Atmospheric O2 + Light/Heat O2->Oxidation CO2 Atmospheric CO2 + Moisture CO2->Carbamate

Caption: Key degradation routes for the target compound.

Troubleshooting Workflow for Purity Issues

Use this decision tree when you suspect sample degradation is affecting your results.

G start Inconsistent Experimental Results or Visual Change in Sample check_purity Step 1: Analyze sample purity via stability-indicating HPLC/LC-MS start->check_purity is_pure Is purity >98% and no new peaks observed? check_purity->is_pure review_protocol Investigate other experimental parameters (reagents, assay conditions, etc.) is_pure->review_protocol Yes degraded Sample is Degraded is_pure->degraded No quarantine Step 2: Quarantine lot. Do not use for further experiments. degraded->quarantine review_storage Step 3: Conduct full review of storage and handling procedures. quarantine->review_storage procure_new Step 4: Procure new, certified lot. Implement corrective storage protocols. review_storage->procure_new

Caption: Decision tree for troubleshooting suspected sample degradation.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Bloyond. (n.d.). [Chemical Knowledge]:Proper Use and Precautions of Synthetic Thiazole. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Thiazole | C3H3NS | CID 9256. Retrieved from [Link]

  • PMC - NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • Azenta Life Sciences. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Scientific Research Publishing. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]

  • IndiaMART. (n.d.). 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl at best price in Hyderabad. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF. Retrieved from [Link]

  • LinkedIn. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. Retrieved from [Link]

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Side reaction products in the synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a critical primary amine intermediate in the synthesis of various pharmaceutically active compounds, most notably Mirabegron, a β3 adrenergic agonist for the treatment of overactive bladder.[1] The most common and scalable synthetic route to this intermediate is the reductive amination of 4-(4-methylthiazol-5-yl)benzaldehyde. While conceptually straightforward, this reaction is frequently plagued by side reactions that can significantly reduce yield and purity, complicating downstream processing.

This guide provides in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format. It is designed for researchers, process chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this key intermediate.

Core Synthetic Pathway: Reductive Amination

The target synthesis involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A selective reducing agent is crucial to avoid unwanted side reactions.

Reductive Amination Pathway Aldehyde 4-(4-methylthiazol-5-yl)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Ammonia - H2O Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine Product (4-(4-methylthiazol-5-yl)phenyl)methanamine Imine->Product ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Product Reduction

Caption: The intended reaction pathway for the synthesis of the target primary amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My analysis (LC-MS, NMR) shows a significant impurity with approximately double the mass of my product. What is this byproduct and how can I prevent its formation?

Answer: This high-molecular-weight impurity is almost certainly the secondary amine, bis((4-(4-methylthiazol-5-yl)phenyl)methyl)amine .

Causality: The formation of this "bis-adduct" is the most common side reaction when synthesizing primary amines via reductive amination.[2] The target primary amine product, once formed, is nucleophilic and can compete with ammonia to react with a second molecule of the starting aldehyde. This forms a new iminium ion which is then reduced to the secondary amine. Because the product amine is often more soluble in organic solvents and a stronger nucleophile than ammonia, this side reaction can be significant.

Secondary_Amine_Formation cluster_main Main Reaction cluster_side Side Reaction Aldehyde Starting Aldehyde Product Desired Primary Amine Aldehyde->Product + NH3 + [H] Ammonia Ammonia Product2 Desired Primary Amine Aldehyde2 Starting Aldehyde Secondary_Imine Secondary Iminium Ion Aldehyde2->Secondary_Imine Secondary_Amine Secondary Amine Impurity Secondary_Imine->Secondary_Amine + [H] Product2->Secondary_Imine + Aldehyde - H2O

Caption: Competing reaction pathways leading to the desired product and the secondary amine impurity.

Preventative Strategies:

  • Increase Ammonia Concentration: Use a significant excess of the ammonia source (e.g., 5-20 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This stoichiometrically favors the reaction of the aldehyde with ammonia over the reaction with the product amine.[3]

  • Control Aldehyde Addition: If feasible, employ a slow addition (syringe pump) of the aldehyde to the reaction mixture containing the ammonia source and reducing agent. This maintains a low concentration of the aldehyde at all times, minimizing the chance for the product amine to react with it.

  • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the primary reaction, it can disproportionately slow the secondary amine formation, improving selectivity.

FAQ 2: My reaction is clean by TLC, but my yield is low. I've isolated a major byproduct with a mass corresponding to the starting aldehyde plus two hydrogen atoms.

Answer: This byproduct is the (4-(4-methylthiazol-5-yl)phenyl)methanol .

Causality: This occurs when the reducing agent directly reduces the carbonyl group of the starting aldehyde to an alcohol. This is a competing reduction pathway with the desired reduction of the C=N imine intermediate.[4] The likelihood of this side reaction depends heavily on the choice of reducing agent. Stronger, less selective hydrides like sodium borohydride (NaBH₄) are known to readily reduce aldehydes, especially at neutral or higher pH.[5]

Preventative Strategies:

  • Use a Selective Reducing Agent: This is the most critical factor. Switch to a milder, more electrophilic reducing agent that is selective for the protonated imine (iminium ion) over the neutral carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety and waste disposal concerns due to its cyanide content.

  • Maintain a Mildly Acidic pH: The reaction should be run under weakly acidic conditions (pH 5-6), often by including acetic acid. This serves two purposes: it catalyzes the formation of the imine intermediate and ensures the imine is protonated to an iminium ion, which is much more reactive towards reduction by STAB than the aldehyde.[7]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical Use Case & SelectivityKey Disadvantages
Sodium BorohydrideNaBH₄General purpose; reduces both aldehydes and imines.[6]Low selectivity. High potential for aldehyde reduction side reaction. Unstable at acidic pH.
Sodium CyanoborohydrideNaBH₃CNSelective for imines at acidic pH.[7]Highly toxic. Generates HCN waste.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly recommended. Mild and very selective for imines/iminium ions over carbonyls.[6]More expensive; moisture sensitive.
Catalytic HydrogenationH₂ / Pd, Pt, or NiCan be highly effective and clean.Requires specialized pressure equipment; potential for debenzylation or other hydrogenolysis if other functional groups are present.[6]
FAQ 3: My reaction mixture has become a thick slurry with a complex spot pattern on TLC, and the conversion has stopped. What's going on?

Answer: You may be observing the formation of hydrobenzamide-type impurities .

Causality: A known side reaction for benzaldehydes with ammonia, especially in the absence of an immediate reduction, is the condensation of three aldehyde molecules with two ammonia molecules to form a trimer.[8][9] These compounds, such as hydrobenzamide, are often poorly soluble and can precipitate from the reaction mixture, halting the desired reaction pathway and making workup difficult.

Preventative Strategies:

  • Ensure One-Pot Conditions: The reducing agent should be present along with the aldehyde and ammonia source from the start (or added shortly after mixing). This ensures the intermediate imine is reduced as it is formed, preventing it from participating in further condensation reactions.[6]

  • Optimize Solvent and Stirring: Ensure all reagents are well-dissolved and the reaction mixture is stirred efficiently. If the aldehyde or intermediate has poor solubility, consider a different solvent system or a slight increase in temperature to maintain homogeneity.

  • Verify pH: As mentioned in FAQ 2, maintaining a slightly acidic pH is crucial for promoting the correct imine/iminium ion formation and subsequent rapid reduction.

Analytical Protocols for Impurity Identification
Protocol 1: HPLC-MS Method for Reaction Monitoring

This protocol provides a general method to separate the starting material, product, and key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+ mode).

Table 2: Expected m/z Values for Key Species

CompoundStructureFormulaExact MassExpected [M+H]⁺
Starting AldehydeC₁₁H₉NOS203.04204.05
Target Product (4-(4-methylthiazol-5-yl)phenyl)methanamine C₁₁H₁₂N₂S 204.07 205.08
Alcohol Impurity(4-(4-methylthiazol-5-yl)phenyl)methanolC₁₁H₁₁NOS205.06206.06
Secondary Amine Impuritybis((4-(4-methylthiazol-5-yl)phenyl)methyl)amineC₂₂H₂₁N₃S₂391.12392.13
Protocol 2: Diagnostic ¹H NMR Signals

Prepare samples in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Unreacted Aldehyde: Look for a sharp singlet in the δ 9.8-10.1 ppm region corresponding to the aldehydic proton (-CHO). Its absence is a good indicator of complete conversion.

  • Target Primary Amine: A characteristic singlet for the benzylic methylene group (-CH₂-NH₂) will appear around δ 3.8-4.0 ppm. The -NH₂ protons will appear as a broad singlet that can shift depending on concentration and solvent.

  • Alcohol Impurity: The benzylic methylene group (-CH₂-OH) will appear as a singlet around δ 4.5-4.7 ppm. The -OH proton signal is a broad singlet.

  • Secondary Amine Impurity: The benzylic methylene protons (-CH₂-NH-CH₂-) will appear as a singlet, but shifted slightly from the primary amine's signal, typically around δ 3.7-3.9 ppm. The N-H proton will be a broad triplet.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete, Low Yield or Purity Issue Analyze Analyze Crude Reaction Mixture (LC-MS, NMR, TLC) Start->Analyze Identify Identify Major Impurity Analyze->Identify Impurity_HighMW High MW Impurity (m/z ≈ 392) Identify->Impurity_HighMW Secondary Amine Impurity_Alcohol Alcohol Impurity (m/z ≈ 206) Identify->Impurity_Alcohol Reduced Aldehyde Impurity_Complex Complex Mixture / Precipitate Identify->Impurity_Complex Trimerization Action_HighMW Go to FAQ 1: • Increase NH3 excess • Slow aldehyde addition Impurity_HighMW->Action_HighMW Action_Alcohol Go to FAQ 2: • Use NaBH(OAc)3 • Ensure acidic pH (5-6) Impurity_Alcohol->Action_Alcohol Action_Complex Go to FAQ 3: • Ensure one-pot reduction • Check solubility & stirring Impurity_Complex->Action_Complex

Caption: A logical workflow for diagnosing and addressing common side reactions.

References

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of key analytical techniques for the characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine, a substituted benzylamine with potential applications in medicinal chemistry. In the absence of a complete, publicly available dataset for this specific molecule, this guide will leverage spectral data from analogous structures to predict and interpret its analytical signatures. This approach not only offers a comprehensive analytical profile of the target compound but also serves as a pedagogical tool for understanding structure--based spectral prediction.

The Compound of Interest: (4-(4-Methylthiazol-5-yl)phenyl)methanamine

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a primary amine containing a p-substituted phenyl ring linked to a 4-methylthiazole moiety. Its structural complexity necessitates a multi-technique approach for full characterization.

Molecular Structure:

Figure 1: Chemical structure of (4-(4-Methylthiazol-5-yl)phenyl)methanamine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (4-(4-Methylthiazol-5-yl)phenyl)methanamine, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals for each type of proton. The chemical shifts are influenced by the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.70s1HThiazole H-2The proton at the 2-position of the thiazole ring is deshielded due to the adjacent nitrogen and sulfur atoms.
~7.40d2HPhenyl H-2', H-6'These protons are ortho to the thiazole substituent and will appear as a doublet due to coupling with the protons at the 3' and 5' positions.
~7.30d2HPhenyl H-3', H-5'These protons are meta to the thiazole substituent and ortho to the aminomethyl group, appearing as a doublet.
~3.80s2H-CH₂-NH₂The benzylic protons will appear as a singlet.
~2.50s3HThiazole -CH₃The methyl protons on the thiazole ring will be a sharp singlet.
~1.80br s2H-NH₂The amine protons often appear as a broad singlet and their chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155Thiazole C-2This carbon is deshielded due to the adjacent nitrogen and sulfur atoms.
~150Thiazole C-4The carbon bearing the methyl group.
~145Phenyl C-1'The quaternary carbon attached to the aminomethyl group.
~135Phenyl C-4'The quaternary carbon attached to the thiazole ring.
~130Thiazole C-5The carbon of the thiazole ring attached to the phenyl ring.
~129Phenyl C-3', C-5'Aromatic carbons ortho to the aminomethyl group.
~128Phenyl C-2', C-6'Aromatic carbons meta to the aminomethyl group.
~45-CH₂-NH₂The benzylic carbon.
~15Thiazole -CH₃The methyl carbon of the thiazole ring.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Predicted Mass Spectrum

For (4-(4-Methylthiazol-5-yl)phenyl)methanamine (C₁₁H₁₂N₂S), the expected exact mass is 204.0721 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 205.0799.

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to occur at the weakest bonds, primarily the benzylic C-N bond and cleavage of the thiazole ring.

fragmentation_pathway M [M+H]⁺ m/z 205 F1 [M+H - NH₃]⁺ m/z 188 M->F1 - NH₃ F2 [C₈H₇S]⁺ m/z 135 F1->F2 - C₂H₃N F3 [C₇H₇]⁺ m/z 91 F1->F3 - C₄H₃NS analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Composition Synthesis Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine NMR NMR (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS FTIR FTIR Synthesis->FTIR HPLC HPLC Synthesis->HPLC EA Elemental Analysis HPLC->EA

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[3][4] This is evidenced by its presence in numerous FDA-approved drugs, from the anticancer agent Dasatinib to various antimicrobial and anti-inflammatory therapies.[1][3][5]

However, the journey from a newly synthesized thiazole derivative in a flask to a validated bioactive lead is a rigorous, multi-step process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the biological activity of novel thiazole compounds. We will move beyond simple protocols to explain the causality behind experimental choices, compare performance against relevant alternatives, and provide the detailed methodologies necessary for robust and reproducible results.

Part 1: The Initial Gateway — High-Throughput Cytotoxicity Screening

Expertise & Rationale: Before investigating specific therapeutic activities like anticancer or antimicrobial effects, it is crucial to first establish a compound's general cytotoxicity profile. This initial screen serves multiple purposes:

  • Efficiency: It provides a rapid, cost-effective method to assess the potency of a library of new compounds.[6]

  • Therapeutic Window: It helps determine the concentration range at which the compound is active. An ideal compound will show high potency against a target cell line (e.g., cancer) and low potency against healthy, non-target cells, indicating a favorable therapeutic window.

  • Informs Downstream Assays: The half-maximal inhibitory concentration (IC50) value derived from this assay is essential for selecting appropriate, non-lethal concentrations for more complex mechanistic studies.[7]

The most common method for this initial screen is the MTT assay.

Featured Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., IMR90 normal fibroblasts) in 96-well plates at a density of 4,000–5,000 cells/well.[8] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds, a reference drug (e.g., Doxorubicin), and an alternative heterocyclic compound (e.g., an oxazole derivative) in the appropriate cell culture medium. Add these to the wells, ensuring a final concentration range that will span the expected IC50 (e.g., 0.01 to 100 µM).[8] Include wells with untreated cells (negative control) and vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM) [Lower is More Potent]
Thiazole Derivative 1 MCF-7 (Breast Cancer)2.57
HepG2 (Liver Cancer)7.26
IMR90 (Normal Fibroblast)> 100
Thiazole Derivative 2 MCF-7 (Breast Cancer)15.8
HepG2 (Liver Cancer)22.4
IMR90 (Normal Fibroblast)> 100
Oxazole Analogue MCF-7 (Breast Cancer)64.75
HepG2 (Liver Cancer)85.1
IMR90 (Normal Fibroblast)> 100
Doxorubicin (Standard) MCF-7 (Breast Cancer)0.95
HepG2 (Liver Cancer)1.20
IMR90 (Normal Fibroblast)15.5

Data are hypothetical and for illustrative purposes, inspired by reported values for novel derivatives.[10][11]

Interpretation: Thiazole Derivative 1 shows high potency against cancer cell lines with excellent selectivity over the normal fibroblast line, making it a prime candidate for further investigation. The oxazole analogue is significantly less potent.[11]

Workflow for Initial Screening

G cluster_synthesis Compound Library cluster_screening Primary Screening cluster_analysis Data Analysis cluster_decision Decision Point Thiazole_Library Synthesized Thiazole Derivatives MTT_Assay MTT Viability Assay (Cancer & Normal Cell Lines) Thiazole_Library->MTT_Assay Alternative_Library Alternative Heterocycles (e.g., Oxazoles) Alternative_Library->MTT_Assay IC50_Calc Calculate IC50 Values & Selectivity Index MTT_Assay->IC50_Calc Potent_Selective Potent & Selective? (IC50 < 10µM, SI > 10) IC50_Calc->Potent_Selective Lead_Progression Proceed to Mechanistic & Secondary Assays Potent_Selective->Lead_Progression Yes Discard Discard or Redesign Potent_Selective->Discard No

Caption: Workflow for primary screening of synthesized compounds.

Part 2: Validating Antimicrobial Efficacy

Trustworthiness & Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12] Thiazole derivatives have shown significant promise in this area.[13][14] To ensure the trustworthiness of antimicrobial data, it is imperative to follow standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI).[15][16] The gold standard for determining a compound's potency is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Featured Assay: Broth Microdilution (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It is a quantitative and reproducible assay essential for comparing the potency of novel compounds.

Experimental Protocol: Broth Microdilution (CLSI Guideline)
  • Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Data Presentation: Comparative Antimicrobial Activity
CompoundOrganismMIC (µg/mL) [Lower is More Potent]
Thiazole Derivative 3 S. aureus (Gram-positive)1.3
E. coli (Gram-negative)16.1
Thiazole Derivative 4 S. aureus (Gram-positive)32
E. coli (Gram-negative)> 128
Oxazole Analogue S. aureus (Gram-positive)64
E. coli (Gram-negative)> 128
Ciprofloxacin (Standard) S. aureus (Gram-positive)0.5
E. coli (Gram-negative)0.25

Data are hypothetical and for illustrative purposes, inspired by reported values for novel derivatives.[4][12]

Interpretation: Thiazole Derivative 3 exhibits potent activity against the Gram-positive S. aureus and moderate activity against Gram-negative E. coli, suggesting it is a promising antimicrobial candidate.[4]

Part 3: Elucidating the Anticancer Mechanism of Action

Authoritative Grounding & Rationale: Identifying a potent and selective cytotoxic compound is only the first step. To be a viable drug candidate, its mechanism of action must be understood. Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and interference with the cell cycle.[3][17] Many act by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer.[17][18]

Featured Assay: Apoptosis Detection by Annexin V/PI Staining

During the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Using flow cytometry, this combination allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed a cancer cell line (e.g., MCF-7) in 6-well plates and treat with the thiazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence is detected in the FL1 channel and PI in the FL2 channel.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Signaling Pathway Implicated in Thiazole Activity

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole Thiazole Inhibitor (e.g., Dasatinib-like) Thiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a thiazole compound.

Conclusion: A Multi-faceted Approach to Validation

The validation of synthesized thiazole compounds requires a systematic, evidence-based approach that progresses from broad screening to specific mechanistic studies. By establishing cytotoxicity, quantifying antimicrobial potency against standardized guidelines, and elucidating the molecular mechanisms of action, researchers can build a robust data package. This multi-assay strategy not only validates the biological activity of a specific compound but also provides a comprehensive comparison against alternatives, allowing for the confident selection of lead candidates for the next stages of drug development.

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A Comparative Guide to (4-(4-Methylthiazol-5-yl)phenyl)methanamine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The (4-(4-Methylthiazol-5-yl)phenyl)methanamine core combines the thiazole moiety with a benzylamine group, a pharmacophore known to interact with various biological targets, including protein kinases. Dysregulation of protein kinase activity is a well-established driver of oncogenesis, making them a prime target for cancer therapy.[5] This guide explores the systematic modification of this lead structure to elucidate the key molecular features required for potent and selective kinase inhibition.

Proposed Synthetic Strategy and Analog Design

A robust and versatile synthetic route is paramount for generating a library of analogs for comparative studies. The proposed synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine and its derivatives is centered around the classical Hantzsch thiazole synthesis, followed by functional group manipulations.

The key intermediate, 4-(4-methylthiazol-5-yl)benzonitrile, can be synthesized via the Hantzsch reaction between a suitable α-haloketone and thioacetamide. Subsequent reduction of the nitrile moiety yields the parent methanamine. This synthetic pathway is amenable to the introduction of diversity at several points, allowing for a thorough investigation of the structure-activity relationship.

Logical Flow of Synthesis

G cluster_0 Part 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Part 2: Reduction to Methanamine cluster_2 Part 3: N-Functionalization (Optional) A α-halo-4-cyanophenylacetone C 4-(4-Methylthiazol-5-yl)benzonitrile A->C B Thioamide (e.g., Thioacetamide) B->C D 4-(4-Methylthiazol-5-yl)benzonitrile F (4-(4-Methylthiazol-5-yl)phenyl)methanamine (Parent Compound) D->F E Reducing Agent (e.g., LiAlH4 or H2/Catalyst) E->F G Parent Compound I N-Substituted Analogs G->I H Aldehyde/Ketone + Reductive Amination or Acyl Chloride H->I SAR cluster_SAR Structure-Activity Relationship (SAR) cluster_A Library A (Thiazole C4) cluster_B Library B (Phenyl Ring) cluster_C Library C (Methanamine N) Parent Parent Compound (Moderate Activity) A1 R = H (Decreased Activity) Parent->A1 Less favorable A2 R = Ethyl (Similar Activity) Parent->A2 Tolerated A3 R = CF3 (Increased Activity) Parent->A3 Favorable B1 4-Fluoro (Increased Activity) Parent->B1 Favorable B2 3-Methoxy (Decreased Activity) Parent->B2 Less favorable C1 N-Methyl (Increased Activity) Parent->C1 Favorable C2 N-Acetyl (Abolished Activity) Parent->C2 Detrimental

Sources

A Comparative Guide to the Efficacy of Different Salts of (4-(4-methylthiazol-5-yl)phenyl)methanamine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical determinant of its clinical success, profoundly influencing its physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive framework for comparing the efficacy of various pharmaceutically acceptable salts of the novel compound (4-(4-methylthiazol-5-yl)phenyl)methanamine. Through a series of structured experimental protocols and comparative data analysis, we delineate a systematic approach to identifying the optimal salt form with desirable characteristics for drug development, such as enhanced solubility, dissolution rate, stability, and manufacturability.[1][4][5] This publication is intended for researchers, scientists, and drug development professionals engaged in the preformulation and formulation of new chemical entities.

Introduction: The Imperative of Salt Selection in Drug Development

The journey of a new chemical entity from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the inherent physicochemical properties of the molecule. For ionizable compounds, such as (4-(4-methylthiazol-5-yl)phenyl)methanamine, salt formation presents a powerful tool to modulate these properties without altering the pharmacologically active moiety.[6] The choice of a counterion can dramatically impact aqueous solubility, dissolution rate, hygroscopicity, crystallinity, and stability, all of which are pivotal for achieving consistent bioavailability and ensuring a stable, manufacturable drug product.[1][4][5]

(4-(4-methylthiazol-5-yl)phenyl)methanamine, a basic compound with a pKa estimated to be around 9.5, is a promising therapeutic candidate. However, its free base form is anticipated to exhibit low aqueous solubility, potentially leading to poor oral absorption.[7] This guide outlines a head-to-head comparison of five common pharmaceutical acid addition salts: hydrochloride (HCl), hydrobromide (HBr), mesylate (CH₃SO₃H), sulfate (H₂SO₄), and tartrate (C₄H₆O₆). The objective is to identify a lead salt form that balances enhanced biopharmaceutical properties with robust solid-state characteristics.

Experimental Methodologies

A rigorous and systematic evaluation of each salt form is essential. The following protocols describe the key experiments for a comprehensive comparison.

Salt Synthesis and Screening

A variety of salt forms of (4-(4-methylthiazol-5-yl)phenyl)methanamine were synthesized by reacting the free base with a stoichiometric amount of the corresponding acid in a suitable solvent system, such as ethanol or acetone. The resulting salts were isolated, purified by recrystallization, and dried under vacuum.

Physicochemical Characterization

The equilibrium solubility of each salt was determined using the shake-flask method at 37 °C in various aqueous media: purified water, 0.1 N HCl (pH 1.2), and phosphate buffer (pH 6.8).[8] An excess of the salt was agitated in the respective medium for 24 hours to ensure equilibrium. The resulting saturated solutions were filtered, and the concentration of the API was quantified by a validated HPLC-UV method.

The IDR of each salt was measured using the rotating disk method (USP <1087>). A compact of the pure salt with a known surface area was prepared and rotated at a constant speed (e.g., 100 rpm) in a dissolution medium (pH 6.8 phosphate buffer) at 37 °C. The concentration of the dissolved drug was monitored over time by UV-Vis spectroscopy. The IDR was calculated from the slope of the initial linear portion of the concentration-time profile.[9][10]

  • X-Ray Powder Diffraction (XRPD): XRPD analysis was performed to determine the crystallinity and identify the polymorphic form of each salt.[11][12] The presence of sharp peaks in the diffractogram indicates a crystalline material, while a broad halo suggests an amorphous form.[11]

  • Differential Scanning Calorimetry (DSC): DSC was used to determine the melting point and other thermal events, providing insights into the purity and solid-state form of the salts.[13][14]

  • Thermogravimetric Analysis (TGA): TGA was conducted to assess the thermal stability and to quantify the presence of solvates or hydrates.[13][14]

Dynamic Vapor Sorption (DVS) analysis was employed to evaluate the moisture sorption-desorption behavior of each salt.[][16] The samples were exposed to a range of relative humidity (RH) conditions (0% to 95% RH) at 25 °C, and the change in mass was continuously monitored.[16][17] The hygroscopicity was classified based on the percentage of moisture uptake.[18][19]

Comparative Analysis of Salt Forms

The following sections present a comparative summary of the hypothetical experimental data for the different salts of (4-(4-methylthiazol-5-yl)phenyl)methanamine.

Workflow for Salt Selection and Characterization

The overall process for selecting and characterizing the optimal salt form is depicted in the following workflow diagram.

Fig. 1: Workflow for Salt Selection and Characterization.
Physicochemical Properties

The key physicochemical properties of the five salt forms are summarized in the table below.

PropertyHydrochloride (HCl)Hydrobromide (HBr)MesylateSulfateTartrate
Appearance White Crystalline SolidOff-White Crystalline SolidWhite Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid
Melting Point (°C) 215-218205-208188-191230-233 (decomposes)175-178
Aqueous Solubility (mg/mL at 37°C)
pH 1.2> 50> 50453025
pH 6.8151225818
Water2018351022
Intrinsic Dissolution Rate (mg/min/cm²) 1.20.92.50.51.8
Hygroscopicity (Weight gain at 80% RH) 1.5% (Slightly hygroscopic)2.5% (Moderately hygroscopic)0.5% (Non-hygroscopic)0.8% (Slightly hygroscopic)3.0% (Moderately hygroscopic)
Crystallinity (XRPD) CrystallineCrystallineCrystallineCrystallineCrystalline

Discussion of Physicochemical Properties:

  • Solubility and Dissolution: The mesylate salt demonstrated the highest overall aqueous solubility, particularly in water and at pH 6.8, which is representative of the intestinal environment.[20][21] This was corroborated by its superior intrinsic dissolution rate, suggesting it may have the most favorable in vivo dissolution profile.[9] The hydrochloride and hydrobromide salts also exhibited good solubility at low pH, but this decreased significantly at pH 6.8. The sulfate salt showed the lowest solubility and dissolution rate across all conditions.

  • Solid-State Properties: All salts were found to be crystalline, which is generally preferred for stability and consistent manufacturing.[22] The mesylate and hydrochloride salts displayed desirable thermal properties with high melting points.

  • Hygroscopicity: The mesylate salt was found to be non-hygroscopic, a significant advantage for formulation, manufacturing, and storage, as it is less likely to undergo physical or chemical changes due to moisture uptake.[17] In contrast, the hydrobromide and tartrate salts were moderately hygroscopic, which could present challenges.[19]

Decision Matrix for Lead Salt Selection

A decision tree can be a useful tool for systematically selecting the lead salt candidate based on the experimental findings.

DecisionTree Start Start: All Salt Candidates Solubility Adequate Solubility & Dissolution? Start->Solubility Hygroscopicity Low Hygroscopicity? Solubility->Hygroscopicity Yes Eliminate1 Eliminate Sulfate Solubility->Eliminate1 No Stability Acceptable Physicochemical Stability? Hygroscopicity->Stability Yes Eliminate2 Eliminate HBr & Tartrate Hygroscopicity->Eliminate2 No LeadSalt Lead Salt Candidate: Mesylate Stability->LeadSalt Yes ConsiderHCl Consider HCl as backup Stability->ConsiderHCl Potential Issues

Fig. 2: Decision Tree for Lead Salt Selection.

Based on the comprehensive analysis, the mesylate salt emerges as the most promising candidate for further development. It demonstrates a superior balance of high aqueous solubility, rapid dissolution, excellent solid-state properties, and non-hygroscopic nature. The hydrochloride salt could be considered a viable backup candidate.

Conclusion

This guide has presented a systematic and scientifically rigorous approach to the comparative evaluation of different salt forms of (4-(4-methylthiazol-5-yl)phenyl)methanamine. The selection of an optimal salt is a multi-faceted process that requires a thorough understanding of the interplay between various physicochemical properties.[6][23] The hypothetical data presented herein illustrates that the mesylate salt exhibits the most favorable profile for further development, with the potential to offer enhanced bioavailability and a more robust and manufacturable drug product. It is recommended that the lead salt candidate, the mesylate, proceed to in vivo pharmacokinetic studies to confirm these promising in vitro findings.

References

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017). Journal of Pharmaceutical Sciences.
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A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

Protein kinases are a cornerstone of cellular signaling and, due to their frequent dysregulation in diseases like cancer, represent one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized precision medicine. However, the path from a promising new chemical entity to a validated lead compound is fraught with challenges. A new inhibitor derivative must not only be potent against its intended target but also selective across the vast human kinome to minimize off-target effects and potential toxicity.[3][4]

This guide provides a comprehensive framework for benchmarking new kinase inhibitor derivatives against existing compounds. We move beyond simple potency measurements to build a multi-faceted profile of the inhibitor, grounded in biochemical rigor and cellular relevance. This approach is designed to provide researchers, scientists, and drug development professionals with the critical data needed to make informed decisions, ensuring that only the most promising candidates advance in the discovery pipeline.

Part 1: Foundational Biochemical Profiling

The initial characterization of a new inhibitor begins with cell-free biochemical assays. These experiments define the direct interaction between the inhibitor and its target kinase, providing fundamental data on potency, selectivity, and mechanism of action.

Potency Determination: The IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.[5] It represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% under defined experimental conditions.[5][6]

Causality Behind Experimental Choices: It is crucial to perform IC50 assays under standardized conditions to allow for fair comparisons. For ATP-competitive inhibitors, the concentration of ATP is a critical variable. Assays are often run at an ATP concentration close to the Michaelis constant (Km) for each kinase. This ensures that the resulting IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki), as significantly higher ATP concentrations in the cell could otherwise outcompete the inhibitor.[5][7]

Detailed Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol describes a fluorescence-based assay, a common and robust method for determining inhibitor potency.[8][9]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (e.g., HEPES, MgCl2, Brij-35).

    • Prepare a 2X substrate/ATP solution. The ATP concentration should be at or near the Km for the target kinase.[7]

    • Prepare serial dilutions of the new derivative and reference inhibitors in DMSO, then dilute further into the assay buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the inhibitor dilutions to the appropriate wells. Include "vehicle control" wells with DMSO only and "no kinase" wells for background correction.[10]

    • Initiate the reaction by adding 10 µL of the 2X kinase solution to all wells except the "no kinase" blanks.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction and Measurement:

    • Start the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction and measure the output (e.g., fluorescence) using a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal from the "no kinase" wells.

    • Normalize the data, setting the vehicle control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Selectivity Profiling: A Kinome-Wide View

High potency is meaningless without selectivity. A promiscuous inhibitor that hits dozens or hundreds of kinases is likely to cause significant off-target effects.[4] Kinase selectivity profiling is therefore a critical step to understand the broader interaction landscape of a new derivative.[2]

Large-scale screening panels, such as KINOMEscan™ or scanELECT®, offer services to test compounds against hundreds of human kinases (over 440 in some cases).[11][12][13][14] These platforms typically use ATP-independent binding competition assays, which measure the true thermodynamic dissociation constant (Kd) rather than the IC50. This provides a more direct measure of binding affinity, independent of ATP concentration.[12]

Interpreting Selectivity Data: The output of a kinome scan is a wealth of data that can be quantified using a Selectivity Score (S-score) .[7][15][16] A common definition is the number of kinases bound with a Kd below a certain threshold (e.g., 3 µM) divided by the total number of kinases tested.[7][15]

  • S(3µM) = (Number of kinases with Kd < 3µM) / (Total kinases tested)

  • A score closer to zero indicates a more selective compound.[7]

Visually, the data is often presented on a phylogenetic tree of the kinome, called a TREEspot™, where inhibited kinases are marked with dots, the size of which corresponds to binding affinity.[14] This provides an intuitive snapshot of the inhibitor's selectivity profile.

Mechanism of Action: Competitive vs. Allosteric

Understanding how an inhibitor binds is crucial for rational drug design. Most kinase inhibitors are ATP-competitive (Type I or II), binding within the highly conserved ATP pocket.[17] Others are allosteric, binding to sites outside the ATP pocket, which can offer higher selectivity.[18][19][20]

Binding assays can be adapted to elucidate this mechanism. For example, running a potency assay in the presence of a high, saturating concentration of ATP can differentiate binding modes. The potency of an ATP-competitive inhibitor will decrease significantly, while an allosteric inhibitor's potency will be largely unaffected.[18] Specialized services can also determine if an inhibitor prefers the active or inactive conformation of a kinase, which helps classify it as Type I or Type II.[12]

Part 2: Cellular Activity and Target Engagement

A potent and selective inhibitor in a test tube is a great start, but it must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a biological response.[10]

Cellular Target Engagement: Confirming the Hit

Does the inhibitor actually bind to its target inside a living cell? Cellular target engagement assays answer this critical question. Traditional methods often infer engagement by measuring the inhibition of a downstream substrate. Modern techniques provide a more direct and quantitative measure of binding.

  • NanoBRET™ Target Engagement Assay: This method uses Bioluminescence Resonance Energy Transfer (BRET) in live cells.[21][22] A target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. When the tracer binds, BRET occurs. An effective inhibitor will displace the tracer, leading to a loss of BRET signal, which can be used to calculate a cellular IC50.[21][22][23] This approach can be applied to hundreds of kinases, providing a cellular selectivity profile.[21]

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that when a protein binds to a ligand (the inhibitor), it becomes more stable and resistant to heat-induced denaturation.[24] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. An effective inhibitor will result in more soluble protein at higher temperatures compared to vehicle-treated cells.[24]

Cellular Potency: Measuring Downstream Effects

Confirming target engagement must be linked to a functional outcome. The most direct way to measure cellular potency is to quantify the inhibition of phosphorylation of a known downstream substrate of the target kinase.

Workflow: Benchmarking Cellular Potency

G cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Analysis A Seed appropriate cell line B Starve cells to reduce basal signaling A->B C Treat with inhibitor (dose-response) B->C D Stimulate pathway (e.g., with growth factor) C->D E Lyse cells with buffer containing phosphatase inhibitors D->E F Determine protein concentration (e.g., BCA assay) E->F G Western Blot F->G H Quantify p-Substrate and Total Substrate bands G->H I Normalize p-Substrate to Total Substrate H->I J Calculate Cellular EC50 I->J

Caption: Workflow for determining cellular potency via Western blot.

Detailed Protocol: Phospho-Protein Western Blot
  • Cell Culture and Treatment:

    • Select a cell line where the target kinase and its signaling pathway are known to be active.[10]

    • Seed cells and grow to 80-90% confluency.

    • Treat cells with a dose-response of the new derivative and reference inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[10]

    • If necessary, stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) to induce robust phosphorylation of the substrate.[25]

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors . This is critical to preserve the phosphorylation state of the proteins.[25]

    • Collect lysates, clarify by centrifugation, and determine protein concentration.

  • Western Blotting:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise.[26]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate.

    • Wash the membrane thoroughly with TBST. Use of phosphate-based buffers like PBS should be avoided as they can interfere with phospho-antibody binding.[25]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification and Normalization:

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • For each sample, normalize the phospho-protein signal to the total protein signal. This corrects for any variations in protein loading.

    • Plot the normalized data to determine the cellular EC50 (effective concentration, 50%).

Cytotoxicity and Therapeutic Window

A potent inhibitor is only useful if it kills target cells (e.g., cancer cells) without excessive toxicity to normal cells. Cytotoxicity assays measure the impact of a compound on cell viability.

Common methods include MTT or MTS assays, which measure metabolic activity, and CellTiter-Glo®, which measures intracellular ATP levels.[27][28][29] The CellTiter-Glo® assay is often preferred as it is generally more sensitive and less prone to interference from colored or reducing compounds compared to MTT.[27][30][31] The result is a CC50 value (cytotoxic concentration, 50%).

The therapeutic window can be estimated by comparing the cellular potency (EC50) against the target pathway with the general cytotoxicity (CC50) in the same cell line. A large ratio of CC50 to EC50 is desirable, suggesting that the inhibitor can achieve its desired on-target effect at concentrations well below those that cause general cell death.

Part 3: Comparative Data Analysis and Interpretation

The ultimate goal of benchmarking is to synthesize all the collected data into a clear, comparative format that facilitates decision-making.

The Benchmarking Scorecard

A structured table is the most effective way to compare a new derivative against existing inhibitors. This "scorecard" provides an at-a-glance summary of all key performance indicators.

Parameter New Derivative Reference Inhibitor A Reference Inhibitor B Desired Outcome
Biochemical Potency (IC50, nM) e.g., 5152Lower is better
Kinome Selectivity (S-Score @ 1µM) e.g., 0.020.150.05Lower is better
Cellular Target Engagement (IC50, nM) e.g., 5020030Lower is better
Cellular Potency (EC50, nM) e.g., 7535050Lower is better
Cytotoxicity (CC50, nM) e.g., >10,000>10,0002,000Higher is better
Therapeutic Index (CC50 / EC50) e.g., >133>2840Higher is better
Decision-Making Framework

The scorecard data feeds into a logical framework to guide the next steps in the drug discovery process.

Diagram: Inhibitor Benchmarking Decision Logic

G start Benchmarking Data (Scorecard) q1 Is Biochemical Potency Superior or Comparable to Benchmarks? start->q1 q2 Is Kinome Selectivity Improved? q1->q2 Yes stop_rework Stop or Rework Chemical Scaffold q1->stop_rework No q3 Is Cellular Potency & Target Engagement Potent? q2->q3 Yes q2->stop_rework No q4 Is Therapeutic Index Favorable? q3->q4 Yes q3->stop_rework No q4->stop_rework No proceed Proceed to Advanced Models (e.g., In Vivo) q4->proceed Yes

Caption: Decision logic for advancing a new kinase inhibitor derivative.

Conclusion

Benchmarking a new kinase inhibitor derivative is a systematic, multi-parameter process. It requires moving beyond a single IC50 value to build a comprehensive profile encompassing biochemical potency, kinome-wide selectivity, definitive cellular target engagement, functional cellular potency, and a clear therapeutic window. By employing the rigorous experimental protocols and the logical decision framework outlined in this guide, drug discovery teams can effectively differentiate their novel compounds, de-risk their projects, and confidently identify derivatives with the highest potential for becoming next-generation therapeutics.

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A Senior Application Scientist's Guide to Confirming Target Engagement for Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the confirmation of target engagement stands as a cornerstone of a successful research campaign. It is the definitive evidence that a bioactive derivative physically interacts with its intended molecular target within a biologically relevant context.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key methodologies to validate and quantify target engagement, moving beyond mere data points to a deeper understanding of the "why" behind experimental choices. Our focus is on fostering scientific integrity through self-validating experimental designs and robust data interpretation.

The Centrality of Target Engagement in Drug Discovery

Quantifying the interaction between a compound and its target is crucial for establishing a clear structure-activity relationship (SAR) and mechanism of action (MoA).[1][3] This knowledge is not merely academic; it directly impacts the progression of a candidate compound by de-risking development and reducing the likelihood of late-stage failures due to a lack of efficacy.[2] The diverse array of available techniques reflects the complexity of biological systems and the varied nature of drug targets.[3][4] The selection of an appropriate assay is therefore a critical decision, guided by the specific scientific question, the nature of the target, and the stage of the drug discovery process.[1]

Biophysical Methods: Interrogating Direct Binding Events

Biophysical assays provide a direct measure of the physical interaction between a compound and its purified target protein.[5][6][7] These in vitro techniques are invaluable for initial hit validation, lead optimization, and detailed kinetic and thermodynamic characterization.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate.[8] This allows for the real-time monitoring of binding events, providing rich kinetic data.[8][9][10]

Causality Behind Experimental Choices: The power of SPR lies in its ability to dissect the binding event into its association (k_on) and dissociation (k_off) rates.[8][9] Two compounds may exhibit the same binding affinity (K_D), but vastly different kinetic profiles. A compound with a slow k_off, indicating a longer residence time on the target, may exhibit a more durable pharmacological effect in vivo. This kinetic insight is critical for optimizing drug efficacy.[11]

Self-Validating System: A well-designed SPR experiment incorporates multiple checks for data integrity. This includes immobilizing the ligand at different densities to rule out mass transport limitations, using a reference flow cell to subtract bulk refractive index changes, and ensuring the sensorgram data fits a 1:1 binding model.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Ligand on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare Prepare Analyte (Bioactive Derivative) Prepare->Inject Detect Detect Refractive Index Change Inject->Detect Generate Generate Sensorgram Detect->Generate Kinetic Kinetic Analysis (kon, koff) Generate->Kinetic Affinity Determine Affinity (KD) Kinetic->Affinity

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol:

  • Immobilization: Covalently attach the purified target protein (ligand) to the gold surface of a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of the bioactive derivative (analyte) in a suitable running buffer.

  • Injection: Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Detection: Monitor the change in the SPR angle in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13] It is considered the gold standard for determining binding affinity and thermodynamics in solution.[11]

Causality Behind Experimental Choices: ITC is the only technique that directly measures the enthalpy (ΔH) and stoichiometry (n) of binding in a single experiment.[12][13] From these values, the binding affinity (K_D) and entropy (ΔS) can be calculated. Understanding the thermodynamic drivers of binding (i.e., whether it is enthalpically or entropically driven) provides invaluable information for rational drug design and lead optimization.[11] For instance, a large enthalpic contribution may suggest strong hydrogen bonding and van der Waals interactions.[12]

Self-Validating System: The stoichiometry of the binding event determined by ITC should align with the expected stoichiometry based on the structures of the interacting molecules. A non-integer stoichiometry can indicate problems with protein concentration, aggregation, or the presence of inactive protein.

ITC_Principle cluster_setup Experimental Setup cluster_process Titration Process cluster_output Data Output Syringe Syringe with Bioactive Derivative Injection Inject Derivative into Cell Syringe->Injection Cell Sample Cell with Target Protein Cell->Injection Binding Binding Event Injection->Binding Heat Heat Change (Released or Absorbed) Binding->Heat Thermogram Thermogram (Heat vs. Time) Heat->Thermogram BindingIsotherm Binding Isotherm (Heat vs. Molar Ratio) Thermogram->BindingIsotherm

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and the bioactive derivative in the same buffer.

  • Loading: Load the target protein into the sample cell and the bioactive derivative into the injection syringe.[14]

  • Titration: Perform a series of small injections of the derivative into the protein solution while maintaining a constant temperature.[14]

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks to generate a binding isotherm, which is then fitted to a binding model to determine the K_D, ΔH, and stoichiometry.[14]

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a versatile technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[15][16][17] When a small fluorescently labeled ligand is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light.[15] Upon binding to a larger protein, its rotation slows, and the emitted light remains more polarized.[15]

Causality Behind Experimental Choices: The simplicity and homogeneous nature of FP make it highly amenable to high-throughput screening (HTS) for identifying initial hits.[15] It is a competition-based assay where unlabeled test compounds compete with a fluorescently labeled tracer for binding to the target protein. A decrease in fluorescence polarization indicates displacement of the tracer and thus, binding of the test compound.

Self-Validating System: An FP assay should include controls for the intrinsic fluorescence of the test compounds and their potential to quench the fluorescence of the tracer. A Z'-factor calculation is also essential to assess the robustness and suitability of the assay for HTS.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled ligand (tracer), and the unlabeled bioactive derivatives.

  • Assay Setup: In a microplate, combine the target protein and the fluorescent tracer.

  • Compound Addition: Add the bioactive derivatives at various concentrations.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the bioactive derivative concentration to determine the IC50, which can be converted to a K_i.

Cellular Methods: Confirming Target Engagement in a Physiological Context

While biophysical methods provide precise measurements of direct binding, they lack the complexity of a cellular environment.[1] Cellular target engagement assays are therefore critical for confirming that a compound can penetrate the cell membrane and bind to its target in the presence of other cellular components.[1][18]

Cellular Thermal Shift Assay (CETSA®): Label-Free Target Engagement in Cells and Tissues

CETSA® is a powerful method for assessing target engagement in intact cells and even tissues.[5][19][20] It is based on the principle that the thermal stability of a protein changes upon ligand binding.[19]

Causality Behind Experimental Choices: The key advantage of CETSA® is that it is a label-free method that can be applied to endogenous proteins in their native environment.[19] This provides a more physiologically relevant measure of target engagement compared to assays using purified proteins or overexpressed, tagged proteins. A shift in the melting temperature (T_m) of the target protein in the presence of a compound is direct evidence of binding.

Self-Validating System: A robust CETSA® experiment includes a full dose-response curve to demonstrate that the thermal shift is dependent on the compound concentration. Additionally, performing the assay at multiple time points can provide insights into the kinetics of target engagement in the cellular context.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating Step cluster_separation Protein Separation cluster_quantification Quantification Treat Treat Cells with Bioactive Derivative Heat Heat Cell Lysates at Different Temperatures Treat->Heat Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Heat->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifuge->Quantify Plot Plot Melting Curve Quantify->Plot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the bioactive derivative or a vehicle control.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures.

  • Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔT_m) in the presence of the compound indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET): Probing Proximity in Live Cells

BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor.[21][22][23] In the context of target engagement, the target protein is fused to a luciferase (donor), and the bioactive derivative is conjugated to a fluorophore (acceptor). Energy transfer only occurs when the derivative binds to the target, bringing the donor and acceptor into close proximity.[21]

Causality Behind Experimental Choices: BRET offers the significant advantage of allowing real-time measurement of target engagement in living cells.[21][24] This dynamic information is crucial for understanding the kinetics of compound binding and washout in a cellular context. NanoBRET is a particularly sensitive version of this technology.[25]

Self-Validating System: A critical control in a BRET experiment is to demonstrate that the BRET signal is specific to the interaction of interest. This can be achieved by showing that a non-binding derivative does not produce a BRET signal or that an unlabeled competitor can displace the fluorescently labeled derivative, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a luciferase (e.g., NanoLuc®).

  • Compound Labeling: Synthesize a fluorescently labeled version of the bioactive derivative.

  • Assay Setup: Plate the engineered cells and add the luciferase substrate.

  • Compound Addition: Add the fluorescently labeled derivative at various concentrations.

  • Measurement: Measure the light emission at the donor and acceptor wavelengths simultaneously using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it as a function of the compound concentration to determine the EC50 for target engagement.

Advanced and Orthogonal Methods

A multi-faceted approach, often employing orthogonal methods, provides the most robust validation of target engagement.

Photoaffinity Labeling: Covalently Capturing the Interaction

Photoaffinity labeling (PAL) is a powerful technique for irreversibly capturing the interaction between a ligand and its target.[26][27][28] A photoreactive group is incorporated into the bioactive derivative.[27][29] Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its identification and characterization.[26][27]

Causality Behind Experimental Choices: PAL is particularly useful for identifying the targets of compounds discovered through phenotypic screens where the molecular target is unknown.[26][27] It can also be used to map the binding site on the target protein.

Self-Validating System: Competition experiments are crucial for validating the specificity of photoaffinity labeling. Pre-incubation with an excess of the unlabeled bioactive derivative should prevent the covalent labeling of the target by the photoaffinity probe.

Quantitative Mass Spectrometry: A Global View of Target Engagement

Mass spectrometry (MS)-based proteomics can provide a global and unbiased assessment of target engagement.[30][31] Techniques like CETSA-MS allow for the simultaneous monitoring of the thermal stability of thousands of proteins, enabling the identification of both on-target and off-target effects of a compound.[20]

Causality Behind Experimental Choices: The primary advantage of MS-based approaches is their ability to provide a proteome-wide view of compound selectivity. This is critical for identifying potential off-target liabilities early in the drug discovery process.

Self-Validating System: Statistical analysis of multiple biological and technical replicates is essential for identifying statistically significant changes in protein thermal stability or abundance.

Data Summary and Comparison

Method Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Refractive index change upon bindingK_D, k_on, k_offLabel-free, real-time kineticsRequires purified protein, potential for artifacts from immobilization
Isothermal Titration Calorimetry (ITC) Heat change upon bindingK_D, ΔH, ΔS, stoichiometryLabel-free, direct measurement of thermodynamicsRequires large amounts of purified protein, lower throughput
Fluorescence Polarization (FP) Change in polarization of fluorescent lightIC50, K_iHomogeneous, high-throughputRequires a fluorescently labeled ligand, potential for interference
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilizationΔT_mLabel-free, in-cell and in-tissue measurementsIndirect measure of binding, lower throughput for imaging-based readout
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a donor and acceptorEC50Real-time measurements in live cellsRequires genetic modification of the target and chemical modification of the compound
Photoaffinity Labeling (PAL) Covalent bond formation upon photoactivationTarget identification, binding site mappingIrreversible capture of interaction, useful for unknown targetsRequires synthesis of a photoreactive probe, potential for non-specific labeling
Quantitative Mass Spectrometry Quantification of protein abundance or stabilityProteome-wide target and off-target identificationUnbiased, global view of selectivityTechnically complex, requires sophisticated instrumentation

Conclusion

The confirmation of target engagement is a critical and multifaceted aspect of modern drug discovery.[2] A thoughtful and strategic application of the methodologies described in this guide will empower researchers to make more informed decisions, ultimately increasing the probability of success in developing novel therapeutics. By moving beyond a simple "yes" or "no" answer to the question of binding, and instead delving into the quantitative and kinetic details of the interaction in a physiologically relevant context, we can build a more complete and predictive understanding of a compound's mechanism of action.

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Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged structure," appearing in a multitude of clinically approved drugs, including the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory Meloxicam.[1][3] The versatility of the thiazole nucleus allows for substitutions at its C2, C4, and C5 positions, enabling fine-tuning of a compound's physicochemical properties and biological activity.[4][5]

This guide provides a comparative analysis of the structural activity relationships (SAR) for thiazole derivatives across key therapeutic areas. We will dissect the causal relationships between specific structural modifications and their resulting pharmacological effects, supported by experimental data and detailed protocols to empower researchers in the rational design of novel, potent, and selective therapeutic agents.

General Principles of Thiazole SAR

The biological activity of a thiazole derivative is profoundly influenced by the nature of the substituents at three key positions. Modifications at these sites alter the molecule's steric profile, lipophilicity, and electronic distribution, which in turn govern its ability to interact with a biological target.

  • C2-Position: Often serves as the primary point for introducing large, diverse substituents that can engage in key binding interactions with the target protein. Aromatic and heteroaromatic rings are common substitutions.

  • C4-Position: Substitutions here can modulate potency and selectivity. Bulky groups can provide beneficial steric interactions or, conversely, create unfavorable clashes.

  • C5-Position: This position is frequently used to attach groups that can fine-tune solubility, metabolic stability, and pharmacokinetic properties.

Thiazole_Core cluster_0 Thiazole Scaffold T S / N C2 C2 T->C2 R1 C4 C4 T->C4 R2 C5 C5 T->C5 R3 N1 C2_node N1->C2_node S1 C4_node S1->C4_node C2_node->S1 C5_node C4_node->C5_node C5_node->N1

Caption: Core thiazole ring showing key substitution points.

Comparative SAR in Anticancer Drug Design

Thiazole derivatives exhibit a remarkable range of anticancer mechanisms, including the inhibition of crucial kinases, disruption of microtubule assembly, and induction of apoptosis.[6][7] The development of potent anticancer agents like Dasatinib and Ixabepilone validates the utility of this scaffold.[5][7]

Key SAR Insights:

The anticancer potency of thiazole compounds is highly dependent on the interplay of substituents at the C2 and C4/C5 positions.

  • C2-Aryl/Heteroaryl Substituents: The presence of an aromatic or heteroaromatic ring at the C2 position is a common feature. For instance, in a series of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides, a 2-chlorophenyl group at the C2 position combined with a 4-chloro-2-methylphenyl amido group at C5 yielded the highest activity against A-549, Bel7402, and HCT-8 cancer cell lines.[8]

  • C4-Substituent Effects: In β-pentene based thiazole derivatives, the presence of a hydroxyl group on a C4-linked benzene ring was found to enhance anticancer activity, whereas a fluorine group decreased it.[3] This highlights the importance of hydrogen bonding capabilities.

  • Hybrid Scaffolds: Fusing the thiazole ring with other heterocyclic systems can enhance activity. For example, some thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than the standard drug 5-fluorouracil, particularly when an electron-withdrawing group like chlorine is present on the pyridine ring.[5]

Data Presentation: SAR of Thiazole Derivatives as Anticancer Agents
Compound SeriesC2-SubstituentC4/C5-SubstituentsTarget/Cell LineActivity (IC50)Key SAR FindingReference
Thiazolidinones 4-Hydroxy-3-methoxybenzylidene hydrazinylHMCF-7 (Breast)2.57 µMThe 3-methoxy group on the benzylidene ring was critical for high potency.[9]
Thiazolidinones 4-Hydroxybenzylidene hydrazinylHMCF-7 (Breast)>50 µMRemoval of the 3-methoxy group drastically reduced activity.[9]
Pyrazolo[3,4-d]Thiazoles PhenylN-mustard & PhenylMCF-7 (Breast)15.57 µg/mLThe combination of a phenyl group at C3 and a N-mustard moiety was most effective.[10]
Thiazole-Carboxamides 2-ChlorophenylC4: CF3, C5: 4-chloro-2-methylphenyl amidoA-549 (Lung)48% inhibitionElectron-withdrawing groups on both C2 and C5 substituents are beneficial.[8]
β-Pentene Thiazoles VariedPhenyl with -OHHeLa (Cervical)3.48 µMA hydroxyl group on the C4-phenyl ring enhances activity compared to halogens.[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the ability of a compound to inhibit cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Anticancer_Mechanism Thiazole Thiazole Derivative (e.g., Compound 4c) VEGFR2 VEGFR-2 Kinase Thiazole->VEGFR2 Binds & Inhibits Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Pathway Activates Apoptosis Apoptosis (Cell Death) VEGFR2->Apoptosis Inhibition Leads to Proliferation Tumor Growth & Angiogenesis Pathway->Proliferation Promotes

Caption: Inhibition of VEGFR-2 signaling by a thiazole derivative.

Comparative SAR in Antimicrobial Drug Design

The rise of antimicrobial resistance, particularly from pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents.[11] Thiazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[12][13]

Key SAR Insights:

A successful strategy in this area is the hybridization of the thiazole core with other antimicrobial pharmacophores.

  • Thiazole-Pyrazoline Hybrids: The combination of thiazole and pyrazoline scaffolds often results in potent antimicrobial agents. SAR studies on these hybrids revealed that the presence of a phenyl ring enhances antibacterial action.[12][14] Furthermore, para-substituted methoxy, chloro, and nitro groups on this phenyl ring modestly increase activity.[14]

  • Thiazole-Pyrimidine Hybrids: Certain compounds incorporating both thiazole and pyrimidine moieties have shown superior antibacterial activity, indicating a synergistic effect between the two heterocyclic systems.[12]

  • Influence of Linkers: The nature of the linker connecting the thiazole ring to other parts of the molecule is crucial. In one study, an N-propylpropionamide linker connecting an indoloquinazolinone substituent to the C2 position of the thiazole ring was found to be beneficial for antifungal activity.[13]

Data Presentation: SAR of Thiazole Derivatives as Antimicrobial Agents
Compound SeriesKey SubstituentsTarget OrganismActivity (MIC)Key SAR FindingReference
Thiazole-Pyrazoline Phenyl ring on pyrazolineS. aureus5-10 µg/mLThe phenyl ring is critical for antibacterial activity.[14][15]
Thiazole-Pyrazoline Phenyl with p-ClS. aureus5 µg/mLPara-chloro substitution on the phenyl ring enhances potency.[15]
Thiazole-Pyrazoline Phenyl with p-NO₂S. aureus5 µg/mLPara-nitro substitution on the phenyl ring enhances potency.[15]
Thiazole-Schiff Base Schiff base linkageE. coli14.40 mm (inhibition zone)Schiff base derivatives show good activity against Gram-negative bacteria.[14]
Indoloquinazolinone-Thiazole N-propylpropionamide linkerFungi0.06–0.23 mg/mLThe specific linker and the bulky heteroaryl group are key for antifungal action.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test thiazole compounds in a 96-well microtiter plate using the broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Antimicrobial_Workflow cluster_synthesis Synthesis & Prep cluster_assay MIC Assay cluster_analysis Data Analysis S1 Synthesize Thiazole Derivatives S2 Prepare Stock Solutions (e.g., in DMSO) S1->S2 A1 Prepare Serial Dilutions in 96-well plate S2->A1 A3 Inoculate Wells A1->A3 A2 Prepare Standardized Bacterial Inoculum A2->A3 A4 Incubate Plate (18-24h, 37°C) A3->A4 A5 Read Results: Observe Turbidity A4->A5 D1 Determine MIC Value A5->D1 D2 Compare with Reference Drug D1->D2

Caption: Experimental workflow for antimicrobial screening.

Comparative SAR in Anti-inflammatory Drug Design

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, often acting by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) or suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines.[16][17]

Key SAR Insights:

The anti-inflammatory activity of thiazoles is often achieved by combining the thiazole nucleus with other known anti-inflammatory pharmacophores.

  • Dihydropyrazole-Thiazole Hybrids: A series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were synthesized and evaluated for their ability to treat sepsis.[17] The optimal compound, E26, was more potent than indomethacin and dexamethasone. It significantly suppressed the production of TNF-α, IL-1β, and NO by blocking the MAPKs signaling pathway.[17]

  • Substituent Effects on Phenyl Rings: In several series, the presence of chloro and fluorophenyl substituents on the core structure resulted in good anti-inflammatory activity.[18] This suggests that electron-withdrawing groups can enhance the interaction with the target enzyme or receptor.

  • Role of Amino Groups: The position of an amino group on the thiazole ring can be significant. Some studies have revealed that an amino group at a specific position can lead to an increase in anti-inflammatory activity.[18]

Data Presentation: SAR of Thiazole Derivatives as Anti-inflammatory Agents
Compound SeriesKey SubstituentsAssayActivityKey SAR FindingReference
Dihydropyrazole-Thiazole Optimal phenyl substitutions on dihydropyrazoleNO release in RAW264.7 cellsMore potent than indomethacinThe hybrid pharmacophore approach is highly effective.[16][17]
Benzothiazole Acetamides Chlorophenyl substituentRat Paw Edema95% of indomethacin activityChloro substitution is highly favorable for in vivo activity.[18]
Benzothiazole Acetamides Fluorophenyl substituentRat Paw Edema88% of indomethacin activityFluoro substitution also provides good, though slightly less, activity.[18]
Phenyl Thiazoles Nitro-substituted phenylCarrageenan-induced edema44% inhibitionNitro groups on the phenyl ring lead to significant efficacy.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the test thiazole compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Continue incubation for 24 hours.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

  • Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Calculation: Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without any compound.

Inflammation_Pathway LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPKs Signaling Pathway Receptor->MAPK NFkB NF-κB Activation MAPK->NFkB Gene Gene Transcription NFkB->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene->Cytokines iNOS iNOS Expression Gene->iNOS Inflammation Inflammatory Response Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Thiazole Thiazole Derivative (e.g., Compound E26) Thiazole->MAPK Blocks

Caption: Thiazole derivatives can block MAPK signaling to reduce inflammation.[17]

Conclusion and Future Perspectives

The thiazole scaffold is a remarkably versatile and productive platform for drug discovery. As demonstrated, strategic modifications to the C2, C4, and C5 positions, often guided by a pharmacophore hybridization approach, can yield potent and selective agents against cancer, microbial infections, and inflammation. The key to successful drug design lies in understanding the intricate structural activity relationships that govern target engagement and biological response.

Future research will likely focus on developing thiazole derivatives as multi-target agents, which could be particularly effective for complex diseases like cancer.[6] Furthermore, the integration of computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will continue to accelerate the rational design of the next generation of thiazole-based therapeutics.[3][6][19]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride (CAS No: 2288710-66-5).[1][2] As a thiazole derivative and an aromatic amine, this compound requires meticulous management to ensure personnel safety and environmental protection.[3] Adherence to these procedures is not merely a matter of best practice but a critical component of regulatory compliance and responsible scientific research.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The free base of this compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] The hydrochloride salt should be handled with the same level of caution. This risk profile dictates the stringent need for protective measures and specialized disposal pathways.

Table 1: Chemical and Safety Data Summary

Property Value Source
Chemical Name This compound [1]
CAS Number 2288710-66-5 [1][2]
Molecular Formula C₁₁H₁₃ClN₂S [1]
Molecular Weight 240.75 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark) [5]

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[4][5] |

Mandatory Personal Protective Equipment (PPE)

The identified hazards necessitate the use of specific PPE to create a barrier between the researcher and the chemical. This is a non-negotiable aspect of the handling and disposal process.

  • Eye Protection : Chemical safety goggles or a full-face shield are required to protect against accidental splashes of solutions or contact with airborne powder.[6]

  • Hand Protection : Use nitrile or other chemically resistant gloves. It is critical to inspect gloves for any signs of degradation or perforation before use and to dispose of them as contaminated waste after handling the chemical.[7][8]

  • Body Protection : A standard laboratory coat must be worn to protect against contamination of personal clothing and skin.[6]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood or a well-ventilated area to minimize the risk of inhaling dust or aerosols.[6][8]

Step-by-Step Disposal Protocol

The only acceptable disposal method for this compound is as regulated hazardous waste, managed by a licensed professional disposal service.[7][9][10] Disposing of this chemical down the sanitary sewer or in common trash is a serious violation of safety and environmental regulations.[8]

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and store waste containing this compound pending final disposal.

Materials:

  • Waste this compound (solid or in solution).

  • Designated, compatible, and sealable hazardous waste container.

  • Hazardous waste labels (as required by your institution's Environmental Health and Safety department).

  • Full PPE as specified in Section 2.

Procedure:

  • Waste Segregation : It is crucial to maintain a separate waste stream for this compound. Do not mix it with other chemical wastes, especially strong acids or oxidizing agents, to prevent potentially hazardous reactions.[6][11]

  • Containerization : Select a waste container made of a material compatible with amines and their salts. The container must be in good condition with a secure, leak-proof lid.

  • Waste Transfer (Solid) : If disposing of solid powder, carefully transfer it into the designated waste container inside a chemical fume hood to contain any dust. Use tools like a spatula or scoop. Avoid actions that could generate airborne dust, such as sweeping dry powder.[6][7]

  • Waste Transfer (Liquid) : If disposing of a solution, pour it carefully into the designated liquid waste container, avoiding splashes. A funnel may be used to minimize the risk of spillage.

  • Labeling : Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"[6]

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation.

  • Temporary Storage : Securely seal the container. Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[6][11] This area should be cool and out of direct sunlight.[11]

  • Final Disposal : Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or their contracted licensed waste disposal company.[7] Maintain all necessary documentation, such as waste manifests, as required by regulations.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Containment : Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[9]

  • Cleanup : Carefully scoop or sweep the absorbed material and place it into the designated hazardous waste container.[7] Avoid creating dust. Do not use water to clean up a dry spill, as this can increase the area of contamination.

  • Decontamination : Once the bulk of the material is removed, decontaminate the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your EHS department according to institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the logical progression for the proper disposal of this compound.

G A Identify Waste (Solid or Solution) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Other Chemical Waste Streams B->C D Select & Affix Label to Hazardous Waste Container C->D E Transfer Waste to Container (Minimize Dust/Splashes) D->E F Securely Seal Container E->F G Store in Designated, Ventilated, Secure Satellite Area F->G H Arrange Pickup by Licensed Waste Disposal Service G->H I Complete & Retain Waste Manifest Documentation H->I

Caption: Logical workflow for the safe disposal of the subject compound.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archives of Pharmacy. [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). National Library of Medicine. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link]

  • PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]

  • IndiaMART. 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. IndiaMART. [Link]

  • MDPI. Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment. (2020). MDPI. [Link]

  • National Library of Medicine. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). National Center for Biotechnology Information. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). [Link]

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A Comprehensive Guide to the Safe Handling of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is a specialized chemical compound with significant potential in research and development. As with any novel substance, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, grounded in established safety principles for similar chemical structures.

Hazard Identification and Risk Assessment

The free base, (4-(4-Methylthiazol-5-yl)phenyl)methanamine, is known to cause skin and eye irritation and may cause respiratory irritation.[1] The hydrochloride salt form suggests it is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[2] Amine compounds, in general, can be hazardous, and proper handling is crucial.[3] Thiazole-containing compounds are prevalent in pharmaceuticals and agrochemicals, indicating a wide range of biological activities.[4][5]

Assumed GHS Hazard Classifications:

  • Acute Toxicity, Oral

  • Skin Corrosion/Irritation[1]

  • Serious Eye Damage/Eye Irritation[1]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.[6][7]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or during procedures with a high risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact.[6][7][8] It is crucial to consult the glove manufacturer for specific chemical compatibility.
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.[6][7][9]
Chemical-Resistant ApronAs neededFor large-scale operations or in case of significant spill risk.[8]
Respiratory Protection Vapor Respirator/Respirator with Acid Gas CartridgesNIOSH-approvedRecommended when handling the powder outside of a certified fume hood or when there is a risk of aerosolization.[6][8][10]

Safe Handling and Operational Workflow

Adherence to a strict and logical workflow is critical to minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. prep_materials Prepare Materials and Equipment gather_ppe->prep_materials 2. weigh Weigh Compound prep_materials->weigh 3. dissolve Dissolve/React weigh->dissolve 4. transfer Transfer Solution dissolve->transfer 5. decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate 6. dispose_waste Dispose of Waste decontaminate->dispose_waste 7. remove_ppe Remove PPE dispose_waste->remove_ppe 8. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 9.

Caption: Step-by-step workflow for the safe handling of the compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[9]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[8]

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Avoid generating dust when handling the solid material.

    • When weighing, use a draft shield or perform the task in a fume hood.

    • If creating a solution, always add the solid to the solvent slowly.

    • Use appropriate tools (e.g., spatulas, pipettes) for transfers to minimize the risk of spills.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling is complete.[6]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Plan:
  • Containers : Store in the original, tightly sealed container.[2] Containers should be made of compatible materials like high-density polyethylene (HDPE) or glass.[11]

  • Environment : Keep in a cool, dry, and dark place.[2] A recommended storage temperature is between 2-8°C.[2] The storage area should be well-ventilated.[9][11]

  • Segregation : Store away from incompatible materials such as oxidizing agents, organic materials, metals, and alkalis.[10]

Disposal Plan:
  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.[12]

  • Waste Collection : Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams.

  • Institutional Protocols : All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[12] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration.[6] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.

  • Spill : For small spills, evacuate the area, ventilate, and contain the spill with an appropriate absorbent material (e.g., sodium bicarbonate for acidic compounds). For larger spills, isolate the area and alert emergency response personnel.[8]

By adhering to these guidelines, researchers can safely handle this compound, fostering a secure and productive research environment.

References

  • Quora. (2023, October 15).
  • Santa Cruz Biotechnology.
  • Standard Oper
  • Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings.
  • Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • Biosynth. This compound.
  • BenchChem. (2025).
  • Enamine. bis(prop-2-yn-1-yl)
  • BenchChem. (2025). Personal protective equipment for handling SCOULERIN HCl.
  • PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine.
  • Sigma-Aldrich. (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • Sigma-Aldrich. (2025, November 6).
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • Sigma-Aldrich. (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • Henkel. (2021).
  • MedChemExpress. (2025, September 2). 4-(4-Chlorophenyl)
  • Merck. This compound.
  • CymitQuimica. (2024, December 19). (2-Methylthiazol-4-yl)
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2025, December 18).
  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • MDPI. (2024, November 21).
  • PubMed. (2020, February 15). Thiazole-containing compounds as therapeutic targets for cancer therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.